Product packaging for C-Methylcalix[4]resorcinarene(Cat. No.:CAS No. 65338-98-9)

C-Methylcalix[4]resorcinarene

Cat. No.: B1364864
CAS No.: 65338-98-9
M. Wt: 544.6 g/mol
InChI Key: WGDNYTQTRISCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C-Methylcalix[4]resorcinarene is a useful research compound. Its molecular formula is C32H32O8 and its molecular weight is 544.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H32O8 B1364864 C-Methylcalix[4]resorcinarene CAS No. 65338-98-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,8,14,20-tetramethylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32O8/c1-13-17-5-19(27(35)9-25(17)33)14(2)21-7-23(31(39)11-29(21)37)16(4)24-8-22(30(38)12-32(24)40)15(3)20-6-18(13)26(34)10-28(20)36/h5-16,33-40H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDNYTQTRISCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2O)O)C(C3=CC(=C(C=C3O)O)C(C4=C(C=C(C(=C4)C(C5=C(C=C(C1=C5)O)O)C)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398195
Record name C-Methylcalix[4]resorcinarene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65338-98-9
Record name C-Methylcalix[4]resorcinarene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

C-Methylcalixresorcinarene: A Technical Guide to Synthesis, Properties, and Applications

C-Methylcalix[1]resorcinarene: A Technical Guide to Synthesis, Properties, and Applications

This guide provides an in-depth exploration of C-methylcalix[1]resorcinarene, a key macrocycle in supramolecular chemistry. Intended for researchers, scientists, and professionals in drug development, this document details its synthesis, conformational properties, and diverse applications, with a focus on its role as a versatile molecular scaffold.

Introduction: The Significance of C-Methylcalix[1]resorcinarene

C-methylcalix[1]resorcinarene is a macrocyclic compound belonging to the calixarene family, specifically the resorcinarenes. These molecules are synthesized through the acid-catalyzed condensation of resorcinol with an aldehyde, in this case, acetaldehyde.[2] The resulting three-dimensional, basket-like architecture, featuring a hydrophobic cavity and a hydrophilic upper rim adorned with hydroxyl groups, makes it an exceptional candidate for host-guest chemistry.[3][4] This unique structure allows C-methylcalix[1]resorcinarene to encapsulate a variety of guest molecules, leading to its widespread application in fields such as drug delivery, sensor technology, and catalysis.[1][3] Its ability to enhance the solubility and bioavailability of poorly soluble drugs is of particular interest to the pharmaceutical industry.[3]

I. Synthesis of C-Methylcalix[1]resorcinarene: A Step-by-Step Protocol

The synthesis of C-methylcalix[1]resorcinarene is typically a one-pot reaction that is relatively straightforward, yet the control of reaction conditions is crucial for achieving a good yield and desired conformational isomers.[5] The most common method involves the acid-catalyzed electrophilic substitution of resorcinol with acetaldehyde.[6]

Experimental Protocol

Materials:

  • Resorcinol (1,3-dihydroxybenzene)

  • Acetaldehyde

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 mole of resorcinol in ethanol.

  • Slowly add 1 mole of acetaldehyde to the resorcinol solution while stirring continuously.

  • Carefully add a catalytic amount of concentrated hydrochloric acid to the mixture. The reaction is typically exothermic.

  • Heat the mixture to reflux with constant stirring. A precipitate will begin to form.[6] The reflux is generally maintained for several hours to ensure the completion of the cyclization.

  • After the reflux period, cool the reaction mixture in an ice bath to maximize precipitation.

  • Filter the crude product using a Buchner funnel and wash it thoroughly with cold water to remove any remaining acid and unreacted starting materials.[6]

  • The collected solid is then washed with a minimal amount of cold ethanol to remove soluble impurities.

  • Dry the purified C-methylcalix[1]resorcinarene product under reduced pressure.

Causality Behind Experimental Choices:

  • Acid Catalyst (HCl): The acid protonates the carbonyl oxygen of acetaldehyde, making the carbonyl carbon more electrophilic and susceptible to attack by the electron-rich resorcinol ring.

  • Ethanol as Solvent: Ethanol is a good solvent for the reactants and allows the reaction to be carried out at a moderate reflux temperature.

  • Reflux: Heating the reaction mixture ensures that the activation energy for the condensation and cyclization steps is overcome, leading to a higher reaction rate and yield.

  • Washing Steps: Washing with water and ethanol is critical for removing impurities and isolating the desired product.

Synthesis Workflow Diagram

Synthesis_Workflowcluster_reactantsReactantscluster_conditionsReaction ConditionsResorcinolResorcinolReactionOne-Pot CondensationResorcinol->ReactionAcetaldehydeAcetaldehydeAcetaldehyde->ReactionCatalystHCl (catalyst)Catalyst->ReactionSolventEthanolSolvent->ReactionRefluxRefluxReflux->ReactionPrecipitateCrude Product PrecipitationReaction->PrecipitatePurificationFiltration & Washing(Water & Ethanol)Precipitate->PurificationFinal_ProductC-Methylcalix[4]resorcinarenePurification->Final_Product

Caption: One-pot synthesis workflow for C-methylcalix[1]resorcinarene.

II. Physicochemical Properties and Characterization

C-methylcalix[1]resorcinarene is a white to off-white crystalline powder with a high melting point, typically decomposing above 300°C.[3][7] It is sparingly soluble in water but soluble in polar organic solvents like DMSO and DMF.

PropertyValueReference
Molecular Formula C₃₂H₃₂O₈[3][7][8]
Molecular Weight 544.59 g/mol [3][7][8]
Appearance White to brown powder[3]
Melting Point >300 °C (decomposes)[3][7]
CAS Number 65338-98-9[3][7][8]
Conformational Isomerism

A key feature of C-methylcalix[1]resorcinarene is its conformational flexibility. It can exist in several stereoisomeric forms, with the most common being the crown, chair, boat, and diamond conformations.[6] The crown (C4v) conformation is generally the most stable due to the formation of a strong intramolecular hydrogen bond network among the hydroxyl groups on the upper rim.[6] However, the presence of guest molecules or different crystallization conditions can lead to the formation of other conformers, such as the chair conformation.[9]

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure and determining the conformation of C-methylcalix[1]resorcinarene. The chemical shifts of the methine protons and the aromatic protons are particularly diagnostic of the specific conformer. For instance, in the crown conformation, the ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the methyl protons (doublet), the methine proton (quartet), aromatic protons (singlets), and hydroxyl protons (singlet).[6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions include a broad O-H stretching band for the hydroxyl groups, C-H stretching for the alkyl and aromatic groups, and C=C stretching for the aromatic rings.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be employed to separate and quantify the different conformational isomers present in a synthesized mixture.[6]

III. Applications in Drug Development and Beyond

The unique host-guest properties of C-methylcalix[1]resorcinarene make it a valuable tool in various scientific and industrial applications.

Drug Delivery Systems

C-methylcalix[1]resorcinarene and its derivatives are extensively explored as drug carriers to improve the solubility, stability, and bioavailability of pharmaceutical agents.[3][4][10] The hydrophobic cavity can encapsulate poorly water-soluble drugs, while the hydrophilic exterior enhances the overall solubility of the host-guest complex.[4] This mechanism effectively creates a nano-sized drug formulation with improved pharmacokinetic properties.[4]

Host-Guest Complexation Diagram

Host_Guestcluster_systemDrug Delivery SystemCalixareneThis compound(Host)ComplexHost-Guest Complex(Improved Solubility)Calixarene->ComplexEncapsulationDrugPoorly Soluble Drug(Guest)Drug->ComplexInclusion

Caption: Encapsulation of a drug molecule by C-methylcalix[1]resorcinarene.

Other Applications
  • Sensor Technology: The ability to selectively bind specific ions and small molecules has led to the use of C-methylcalix[1]resorcinarene in the development of chemical sensors.[3] Thin films of this material have shown promise for the detection of volatile organic compounds.[11]

  • Supramolecular Chemistry: C-methylcalix[1]resorcinarene serves as a fundamental building block for constructing larger, more complex supramolecular assemblies such as capsules, nanotubes, and coordination polymers.[12][13]

  • Catalysis: By encapsulating reactants within its cavity, C-methylcalix[1]resorcinarene can act as a nanoreactor, influencing reaction rates and selectivity.[1]

  • Environmental Remediation: Its capacity to capture heavy metals and organic pollutants makes it a candidate for applications in water and soil purification.[3]

Conclusion

C-methylcalix[1]resorcinarene is a remarkably versatile macrocycle with a rich chemistry and a broad spectrum of applications. Its straightforward synthesis, coupled with its unique structural and host-guest properties, ensures its continued importance in academic research and industrial development, particularly in the realm of advanced drug delivery systems. The ability to fine-tune its properties through chemical modification further expands its potential, promising novel solutions to challenges in medicine, materials science, and environmental technology.

An In-depth Technical Guide to C-Methylcalixresorcinarene Chemistry

An In-depth Technical Guide to C-Methylcalix[1]resorcinarene Chemistry

This guide provides a comprehensive exploration of C-methylcalix[1]resorcinarene chemistry, from fundamental synthesis and structural characteristics to its advanced applications in supramolecular chemistry and drug development. The content is structured to deliver not just procedural steps but also the underlying scientific principles, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of a Versatile Macrocycle

C-methylcalix[1]resorcinarene is a macrocyclic compound belonging to the calixarene family, a class of molecules renowned for their unique, cup-shaped three-dimensional structure.[2][3] These molecules are synthesized through the acid-catalyzed condensation of resorcinol (1,3-dihydroxybenzene) with an aldehyde—in this case, acetaldehyde.[3][4] The resulting tetrameric structure, composed of four resorcinol units linked by methylene bridges, forms a well-defined cavity that is fundamental to its utility.[2][5]

The importance of C-methylcalix[1]resorcinarene lies in its exceptional ability to act as a host molecule in host-guest complexes.[6][7] Its electron-rich cavity can encapsulate a wide variety of smaller "guest" molecules, ranging from ions to neutral organic compounds, through non-covalent interactions.[7][8] This property makes it an invaluable scaffold in numerous fields, including:

  • Drug Delivery: Enhancing the solubility, stability, and bioavailability of poorly soluble drugs.[6][9][10]

  • Sensing: Developing highly selective chemical sensors for environmental and analytical applications.[6]

  • Catalysis: Acting as a molecular container to influence reaction rates and selectivity.[6][11]

  • Materials Science: Serving as a building block for creating complex supramolecular assemblies and polymeric materials.[5][7]

This guide will delve into the core aspects of its synthesis, conformational behavior, functionalization, and key applications, providing a robust foundation for its practical implementation in research and development.

Synthesis and Structural Conformation

The synthesis of C-methylcalix[1]resorcinarene is a classic example of electrophilic aromatic substitution. The reaction's success and the resulting product's conformation are highly dependent on the chosen conditions.

The Synthetic Rationale

The standard synthesis involves the condensation of resorcinol with acetaldehyde under acidic conditions, typically using a strong acid like HCl.[1][12]

Causality of Experimental Choices:

  • Reactants: Resorcinol provides the phenolic units that form the walls of the macrocycle. Acetaldehyde provides the methyl-substituted methylene bridges that link these units.

  • Acid Catalyst: The acid protonates the aldehyde's carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon. This potent electrophile can then attack the electron-rich resorcinol ring (positions 4 and 6), initiating the condensation cascade that leads to cyclization.[3]

  • Solvent: Ethanol is commonly used as it dissolves the resorcinol starting material, but the final calixarene product is poorly soluble, causing it to precipitate out of the solution upon formation, which drives the reaction to completion according to Le Châtelier's principle.[12]

Synthesis_Reactioncluster_reactantsReactantsResorcinolResorcinolProcess+Resorcinol->ProcessAcetaldehydeAcetaldehydeAcetaldehyde->ProcessProductC-Methylcalix[4]resorcinareneProcess->Product  HCl (catalyst)  Reflux in Ethanol

Caption: Acid-catalyzed synthesis of C-methylcalix[1]resorcinarene.

Conformational Isomerism: A Molecule of Many Shapes

A critical feature of C-methylcalix[1]resorcinarene is its conformational flexibility. The orientation of the four resorcinol rings relative to each other gives rise to several stereoisomers.[1] The most stable and commonly isolated conformer is the crown (C₄ᵥ symmetry), where all four resorcinol units point in the same direction, forming a deep, well-defined cavity.[1][13] This stability is attributed to a strong intramolecular hydrogen-bonding network among the adjacent hydroxyl groups on the upper rim.[1][2]

Other possible conformers include the chair (C₂ₕ), boat , and diamond conformations.[1][14] The reaction conditions and the nature of the solvent or guest molecules can influence which conformation is favored, sometimes allowing for the isolation of less common isomers.[14][15]

Caption: Major conformational isomers of C-methylcalix[1]resorcinarene.

Physicochemical Properties and Characterization

Understanding the physical and chemical properties of C-methylcalix[1]resorcinarene is essential for its application.

PropertyValue / DescriptionSource(s)
Molecular Formula C₃₂H₃₂O₈[5][6]
Molecular Weight 544.59 g/mol [5][6]
Appearance White to brown powder[6][9]
Melting Point >300 °C (decomposes)[5][6][16]
Solubility Generally low solubility in water and nonpolar organic solvents; soluble in polar aprotic solvents like DMSO and DMF.

Self-Validating Characterization: The identity and purity of synthesized C-methylcalix[1]resorcinarene must be rigorously confirmed.

  • ¹H NMR Spectroscopy: This is the primary tool for structural confirmation. For the highly symmetric crown conformer, the spectrum is relatively simple. Key signals in DMSO-d₆ include singlets for the hydroxyl protons, aromatic protons, and a quartet and doublet for the bridging methine (CH) and methyl (CH₃) groups, respectively.[2] The presence of multiple sets of signals can indicate a mixture of conformers.[2][8]

  • FT-IR Spectroscopy: Confirms the presence of key functional groups, notably a broad O-H stretching band for the hydroxyl groups and C-H and C=C stretching for the aromatic rings and alkyl groups.

  • Reversed-Phase HPLC (RP-HPLC): An invaluable technique for separating and quantifying different conformers present in a crude reaction mixture.[1][13]

The Core of Functionality: Host-Guest Chemistry

The defining feature of C-methylcalix[1]resorcinarene is its ability to form stable host-guest complexes.[6][17] The pre-organized cavity of the crown conformer provides an ideal binding pocket for various guest molecules.

Driving Forces for Encapsulation: Binding is governed by a combination of non-covalent interactions:[7][8]

  • Hydrogen Bonding: The eight hydroxyl groups on the upper rim can act as both donors and acceptors.

  • π-π Stacking: The electron-rich aromatic rings of the calixarene can interact with aromatic guests.

  • Hydrophobic Effects: The nonpolar cavity provides a favorable environment for hydrophobic guests in aqueous media.

  • Van der Waals Forces: Contribute to the overall stability of the complex.

This ability to selectively bind molecules is the foundation for its use in drug delivery, where it can encapsulate a drug molecule, and in sensing, where binding of a target analyte can trigger a detectable signal.[7][11]

Host_Guestcluster_beforeComponentsHostCalixarene Host(Hydrophobic Cavity)ComplexHost-Guest Complex(Encapsulated)Host->Complex Non-Covalent Interactions GuestGuestMoleculeGuest->Complex Non-Covalent Interactions Guest_in_ComplexGuest

Caption: Formation of a host-guest complex via molecular encapsulation.

Advanced Applications and Functionalization

While the parent C-methylcalix[1]resorcinarene is highly useful, its properties can be precisely tuned through chemical modification (functionalization) at its upper or lower rims.[10][18]

Functionalization Strategies
  • Upper Rim (C-2 Position): The positions ortho to the hydroxyl groups on the resorcinol rings are activated towards electrophilic substitution. The most common modification is the Mannich reaction , which introduces aminomethyl groups.[16] This drastically improves water solubility and provides handles for further conjugation.[19]

  • Lower Rim (Hydroxyl Groups): The eight phenolic hydroxyl groups can be functionalized through reactions like etherification or esterification.[18] Attaching long alkyl chains, for example, can create amphiphilic structures that self-assemble into vesicles or micelles, which are highly effective drug delivery vehicles.[20][21]

Application in Drug Delivery

In drug development, C-methylcalix[1]resorcinarenes and their derivatives serve as powerful excipients to overcome challenges associated with poorly soluble drugs.[6][17]

Mechanism of Action:

  • Encapsulation: The hydrophobic drug molecule is encapsulated within the calixarene's cavity, forming a water-soluble host-guest complex.

  • Improved Solubility & Stability: This complex shields the drug from the aqueous environment, preventing precipitation and protecting it from degradation.[6][17]

  • Controlled Release: The drug can be released at the target site, driven by a change in local conditions (e.g., pH) or competitive displacement by another molecule, improving therapeutic efficacy.[7]

This approach has shown promise for delivering anti-cancer and anti-inflammatory drugs.[10][17]

Experimental Protocols

The following protocols are provided as a trusted starting point for the synthesis and analysis of C-methylcalix[1]resorcinarene.

Protocol 1: Synthesis of C-Methylcalix[1]resorcinarene

This protocol is adapted from methodologies reported in the literature.[1][12]

Materials:

  • Resorcinol (e.g., 11.0 g, 0.1 mol)

  • Acetaldehyde (e.g., 4.4 g, 0.1 mol)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Absolute Ethanol

  • Distilled Water

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol in absolute ethanol (e.g., 100 mL).

  • Addition of Reactants: To the stirring solution, add acetaldehyde. Following this, add concentrated HCl dropwise (e.g., 10 mL). The addition of acid is exothermic and should be done carefully.

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) with constant stirring. A precipitate will begin to form. Continue the reflux for the specified time (e.g., 1-24 hours, depending on the desired yield and purity).[1][12]

  • Isolation: After the reflux period, cool the reaction mixture in an ice bath to maximize precipitation.

  • Washing (Critical Step): Filter the resulting solid using a Büchner funnel. Wash the precipitate thoroughly with a 1:1 mixture of ethanol and water until the filtrate is neutral (test with pH paper). This step is crucial to remove any remaining acid catalyst and unreacted starting materials.

  • Drying: Dry the purified white or light-colored solid under reduced pressure to obtain the final product.

Self-Validation: Confirm the product structure using ¹H NMR and FT-IR as described in Section 3. The typical yield is high, but can vary based on reaction time and purification efficiency.

Protocol 2: Separation of Conformers by RP-SPE

This protocol outlines a method for separating the crown and chair conformers using Reversed-Phase Solid-Phase Extraction (RP-SPE), based on established chromatographic principles.[1]

Materials:

  • Crude C-methylcalix[1]resorcinarene mixture

  • C18 RP-SPE cartridge

  • Methanol (MeOH)

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) (Solvent B)

  • Water with 0.1% TFA (Solvent A)

  • RP-HPLC system for analysis

Procedure:

  • SPE Column Conditioning: Activate the C18 SPE cartridge by washing with 30 mL of methanol, followed by 30 mL of Solvent B. Equilibrate the column with 30 mL of Solvent A.

  • Sample Loading: Dissolve a known amount of the crude product (e.g., 40-50 mg) in a minimal volume of a 50:50 ACN/water mixture (e.g., 1 mL) and load it onto the equilibrated SPE column.

  • Gradient Elution: Elute the conformers by applying a stepwise or linear gradient, gradually increasing the percentage of Solvent B in Solvent A. The different conformers will elute at different solvent polarities due to their structural differences.

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis and Verification: Analyze each fraction using RP-HPLC to identify which fractions contain the pure conformers.[1] Combine the pure fractions for each conformer.

  • Solvent Removal: Remove the solvent from the combined pure fractions (e.g., by lyophilization or rotary evaporation) to yield the isolated conformers.

Workflowcluster_synthesisSynthesis & Isolationcluster_analysisAnalysis & PurificationA1. Acid-CatalyzedCondensationB2. Precipitation &CoolingA->BC3. Filtration &WashingB->CD4. Drying underVacuumC->DE5. Characterization(¹H NMR, FT-IR)D->ECrude ProductF6. Conformer Separation(RP-HPLC / SPE)E->FG7. Isolated PureConformersF->G

Caption: General experimental workflow for synthesis and purification.

Conclusion and Future Outlook

C-methylcalix[1]resorcinarene is a cornerstone of supramolecular chemistry, offering a synthetically accessible and highly versatile molecular platform. Its well-defined structure, rich conformational landscape, and robust host-guest capabilities have established it as a critical tool for scientists and researchers. The ongoing exploration into novel functionalization strategies continues to expand its utility, particularly in the development of sophisticated drug delivery systems, highly selective catalysts, and advanced materials. As the demand for smart, responsive molecular systems grows, the importance of C-methylcalix[1]resorcinarene and its derivatives in addressing complex scientific challenges is set to increase even further.

"C-Methylcalixresorcinarene structure and conformation"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure and Conformation of C-Methylcalixresorcinarene

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

C-methylcalix[1]resorcinarene is a foundational macrocycle in supramolecular chemistry, prized for its versatile host-guest capabilities and potential in advanced applications, including drug delivery. Its function is intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a comprehensive exploration of the molecular architecture of C-methylcalixresorcinarene, its synthesis, and the critical factors governing its conformational isomerism. We will delve into the nuances of its primary conformations—crown, chair, boat, and flattened cone—and the analytical techniques essential for their characterization. By elucidating the causal relationships between structure, experimental conditions, and supramolecular behavior, this document serves as an authoritative resource for professionals leveraging this unique molecule in research and development.

Introduction: The Significance of C-Methylcalixresorcinarene

Calixarenes and their resorcinol-derived counterparts, resorcinarenes, are macrocyclic compounds that form cup-like or bowl-shaped structures.[1][2] C-methylcalix[1]resorcinarene, specifically, is a prominent member of this family, constructed from four resorcinol units linked by methylene bridges, with a methyl group substitution at the lower rim of each bridge. This structure creates a well-defined, electron-rich cavity capable of encapsulating a wide variety of guest molecules, from small organic compounds to metal cations.[1][3]

This capacity for host-guest complexation is the cornerstone of its utility. In the pharmaceutical and drug development sectors, C-methylcalixresorcinarene is explored as a versatile scaffold for drug delivery systems.[4][5][6] Its ability to encapsulate active pharmaceutical ingredients (APIs) can enhance the solubility and bioavailability of poorly soluble drugs, protect sensitive molecules from degradation, and enable controlled release profiles.[1][7][8] The precise shape and size of its cavity, dictated by its conformation, are paramount to these functions. Understanding and controlling the conformation of C-methylcalixresorcinarene is therefore not merely an academic exercise but a critical requirement for designing effective supramolecular systems.

Molecular Architecture and Synthesis

The fundamental structure of C-methylcalix[1]resorcinarene consists of a cyclic tetramer of resorcinol units. These units are bridged at their 4 and 6 positions by methine groups (-CH-), each bearing a methyl (-CH₃) substituent. The result is a macrocycle with a distinct "upper rim" lined with eight hydroxyl groups and a "lower rim" defined by the four methyl groups.[9][10]

Synthesis: An Overview

The synthesis of C-methylcalixresorcinarene is typically achieved through an acid-catalyzed condensation reaction between resorcinol and acetaldehyde.[9][11][12] This electrophilic substitution reaction proceeds readily, often in high yield, making the macrocycle highly accessible.

The choice of reaction conditions, particularly the solvent and temperature, is a critical determinant of the final product distribution. It is crucial to recognize that this synthesis often yields a mixture of conformational isomers.[13][14] The isolation of a specific conformer requires careful purification, often involving techniques like reversed-phase solid-phase extraction (RP-SPE).[13]

Experimental Protocol: Synthesis of C-Methylcalix[1]resorcinarene

This protocol is adapted from established methodologies and serves as a reliable starting point for laboratory synthesis.[13][15]

Materials:

  • Resorcinol (1,3-dihydroxybenzene)

  • Acetaldehyde

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of resorcinol (1 mmol) and acetaldehyde (1 mmol) in 4.0 mL of a water/ethanol mixture.

  • Acid Catalysis: While stirring, carefully add 1.0 mL of concentrated hydrochloric acid dropwise to the solution. The acid acts as the catalyst for the cyclocondensation.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) with constant stirring for 1-2 hours. A precipitate will typically form rapidly.

  • Isolation: After the reflux period, cool the reaction mixture in an ice bath to ensure complete precipitation.

  • Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid and unreacted starting materials.

  • Drying: Dry the resulting solid product under reduced pressure.

  • Characterization & Purification: The crude product should be characterized by ¹H NMR to assess the mixture of conformers.[13] Further purification by RP-SPE or recrystallization may be necessary to isolate the desired conformer.

Causality Note: The use of a strong acid catalyst is essential to promote the electrophilic aromatic substitution that forms the methylene bridges. The reaction temperature and time are optimized to favor the formation of the cyclic tetramer over linear oligomers. The solvent system influences the solubility of intermediates and can impact the resulting conformational ratios.

The Conformational Landscape of C-Methylcalixresorcinarene

The flexibility of the C-methylcalix[1]resorcinarene backbone allows it to adopt several distinct three-dimensional shapes, or conformations. The stability and prevalence of these conformers are dictated by a delicate balance of intramolecular hydrogen bonding, steric interactions, and non-covalent interactions with solvent or guest molecules.[3][16][17]

The five primary conformations reported are the crown , chair , boat , saddle , and diamond .[13][18] Of these, the crown, chair, and a guest-induced "flattened cone" are the most extensively studied.

The Crown Conformation (C₄ᵥ Symmetry)

The crown conformation is generally the most stable and commonly isolated form.[9] In this arrangement, all four resorcinol rings are oriented in the same direction, creating a well-defined, bowl-shaped cavity.[19][20] Its stability is largely attributed to a circular array of intramolecular hydrogen bonds among the eight hydroxyl groups on the upper rim.[15][17] This hydrogen-bonding network locks the macrocycle into its characteristic C₄ᵥ symmetric shape. This conformation is ideal for encapsulating guest molecules within its cavity.

The Chair Conformation (C₂ₕ Symmetry)

The chair conformer presents a significantly different architecture. In this form, two opposite resorcinol rings are roughly coplanar, while the other two are oriented anti-parallel to this plane.[11][12] This arrangement possesses C₂ₕ symmetry and lacks the deep, well-defined cavity of the crown form. The chair conformation is less common but can be isolated, particularly with specific substitution patterns or crystallization conditions.[3][16]

The Boat and Flattened Cone Conformations

The boat conformation is another possible isomer, though it is less frequently observed than the crown or chair.[13][17] More intriguing is the flattened cone conformation, which has been identified in the solid state when C-methylcalixresorcinarene co-crystallizes with large guest molecules.[21][22] The presence of a bulky guest within the crystal lattice can force the macrocycle to adopt this more open, shallower conformation, demonstrating a clear templating effect where the guest dictates the host's structure.[16]

// Edges from Synthesis to Conformers Synthesis -> Crown [label="H-Bonding Stabilization"]; Synthesis -> Chair [label="Steric Influence"]; Synthesis -> Boat [label="Specific Solvents"];

// Interconversion and influencing factors Crown -> FlattenedCone [label="Large Guest Molecule\n(Templating)"];

// Positioning nodes for clarity Crown [pos="0,1.5!"]; Chair [pos="2.5,0!"]; Boat [pos="0,-1.5!"]; FlattenedCone [pos="-2.5,0!"]; Synthesis [pos="-5,0!"]; } } Caption: Factors influencing C-methylcalixresorcinarene conformation.

Structural Characterization: A Multi-Technique Approach

Elucidating the precise conformation of a C-methylcalixresorcinarene sample requires a combination of spectroscopic and crystallographic techniques. Each method provides complementary information, leading to a self-validating and unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the conformation in solution.[23] The symmetry of the molecule directly influences the complexity of its ¹H and ¹³C NMR spectra.

  • Crown Conformation (C₄ᵥ): Due to its high symmetry, all four resorcinol units are chemically equivalent. This results in a simple, easily interpretable spectrum with a single set of peaks for the aromatic protons, methine proton, methyl protons, and hydroxyl protons.[24]

  • Chair Conformation (C₂ₕ): The lower symmetry means there are multiple, distinct chemical environments for the resorcinol units. This leads to a more complex spectrum with multiple signals for each type of proton, providing a clear signature of the chair form.[13][15]

The chemical shift of the methylene bridge carbons in the ¹³C NMR spectrum is also highly diagnostic. Signals around δ 31 ppm are characteristic of a syn orientation between adjacent phenol rings (as in the cone conformation), while signals around δ 37 ppm indicate an anti orientation.[25]

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous structure of the molecule in the solid state.[26] It allows for the precise measurement of bond lengths, bond angles, and the overall spatial arrangement of the atoms, confirming the conformation directly. Numerous crystal structures have been reported for C-methylcalixresorcinarene, often complexed with solvent or guest molecules, which have been instrumental in identifying the crown, chair, and flattened cone conformations.[11][16][19][21]

ConformationSymmetryKey Structural FeatureReference Method
Crown C₄ᵥBowl-shaped cavity, stabilized by circular H-bonds.X-ray, NMR[19][20]
Chair C₂ₕTwo opposite resorcinol rings are co-planar.X-ray, NMR[3][11][12]
Flattened Cone CₛShallow cavity, induced by large guest molecules.X-ray[21][22]
Boat C₂ᵥLess common, intermediate conformation.NMR, RP-SPE[13][17]
Table 1: Summary of Major C-Methylcalixresorcinarene Conformers.
Workflow for Conformational Analysis

The logical flow for synthesizing and characterizing C-methylcalixresorcinarene is a self-validating system, where each step informs the next.

// Nodes A [label="Synthesis\n(Resorcinol + Acetaldehyde)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Crude Product\n(Mixture of Conformers)"]; C [label="Purification\n(RP-SPE or Recrystallization)"]; D [label="Isolated Fractions"]; E [label="NMR Analysis (Solution)\n(1H, 13C NMR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Conformation ID\n(e.g., Crown vs. Chair)"]; G [label="Single Crystal Growth"]; H [label="X-ray Diffraction (Solid State)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Definitive 3D Structure"]; J [label="Application Testing\n(e.g., Drug Encapsulation)"];

// Edges A -> B; B -> C; C -> D; D -> E; D -> G; E -> F; G -> H; H -> I; F -> J; I -> J; } } Caption: Experimental workflow for synthesis and characterization.

Conclusion: Structure Dictates Function

The conformational isomerism of C-methylcalixresorcinarene is not a trivial detail; it is the central principle governing its function in supramolecular chemistry and its applications in drug development. The highly stable crown conformation provides a robust and pre-organized cavity, making it an exceptional molecular host. However, the existence of other conformers like the chair and the ability of guests to template a flattened cone structure highlight the dynamic nature of this macrocycle.

For researchers and drug development professionals, a thorough understanding of these structural nuances is essential. The ability to control the synthesis to favor a specific conformer, or to purify the desired isomer from a mixture, is the first step toward rationally designing advanced host-guest systems. The analytical workflows described herein provide a validated pathway to confirm the structure and, by extension, predict the functional capabilities of C-methylcalixresorcinarene in complex applications. As the demand for sophisticated drug delivery vehicles and molecular sensors grows, the mastery of this foundational macrocycle will remain a key area of expertise.

References

An In-Depth Technical Guide to the Supramolecular Chemistry of C-Methylcalixresorcinarene: From Core Principles to Advanced Applications

An In-Depth Technical Guide to the Supramolecular Chemistry of C-Methylcalix[1]resorcinarene: From Core Principles to Advanced Applications

This guide provides a comprehensive exploration of the supramolecular chemistry of C-methylcalix[1]resorcinarene, a cornerstone macrocycle in host-guest chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of its synthesis, conformational dynamics, and intricate host-guest interactions. Furthermore, it offers insights into its burgeoning applications, particularly in the realms of drug delivery and advanced chemical sensing.

Introduction: The Architectural Elegance of C-Methylcalix[1]resorcinarene

C-methylcalix[1]resorcinarene is a macrocyclic compound belonging to the calixarene family, formed by the condensation of resorcinol and acetaldehyde.[2][3] Its structure is characterized by a cyclic array of four resorcinol units linked by methylene bridges, creating a pre-organized, bowl-shaped cavity. This unique architecture, featuring a hydroxyl-rich upper rim and a methyl-functionalized lower rim, is the foundation of its remarkable ability to engage in a wide array of non-covalent interactions, making it a versatile building block in supramolecular chemistry.[4][5] The inherent modularity of its synthesis and the potential for functionalization at both the upper and lower rims have propelled its use in diverse fields, from materials science to pharmacology.[6][7]

The Foundation: Synthesis and Conformational Landscape

The utility of C-methylcalix[1]resorcinarene is intrinsically linked to its accessible synthesis and its fascinating conformational isomerism. Understanding these aspects is critical for its effective application.

Synthesis of C-Methylcalix[1]resorcinarene

The most common and straightforward synthesis of C-methylcalix[1]resorcinarene involves the acid-catalyzed condensation of resorcinol with acetaldehyde.[8][9] This reaction is typically carried out in an alcoholic solvent, such as ethanol, and yields the desired macrocycle as a precipitate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol (1.0 equivalent) and acetaldehyde (1.0 equivalent) in ethanol.[8]

  • Catalysis: Slowly add a catalytic amount of concentrated hydrochloric acid to the solution while stirring.[8][9]

  • Reaction: Heat the mixture to reflux and maintain for a specified period, typically several hours. A precipitate will gradually form.[8]

  • Isolation: After cooling the reaction mixture to room temperature, the precipitate is collected by filtration.

  • Purification: The crude product is washed thoroughly with water to remove any remaining acid and unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent.[8]

Conformational Isomerism: A Dynamic Architecture

C-methylcalix[1]resorcinarene is not a rigid structure; it can exist in several distinct conformations, or stereoisomers.[10] The relative orientation of the resorcinol units and the substituents on the methylene bridges gives rise to five primary conformers: crown, boat, chair, saddle, and diamond.[8][10] The crown conformation, characterized by a C4v symmetry, is generally the most stable and commonly observed due to the formation of a circular array of intramolecular hydrogen bonds between the hydroxyl groups of adjacent resorcinol units.[8][11]

However, the conformational landscape can be influenced by various factors, including the solvent, temperature, and the presence of guest molecules.[12] For instance, the crystallization of C-methylcalix[1]resorcinarene in the presence of certain guest molecules can lead to the isolation of less common conformers like the chair or a flattened cone.[12][13] The ability to control and switch between these conformations is a key area of research, as it directly impacts the shape of the cavity and, consequently, its guest-binding properties.

The separation of these conformational isomers can be achieved using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) and solid-phase extraction (RP-SPE).[8][10]

Gcluster_synthesisSynthesiscluster_conformationsConformational IsomersResorcinolResorcinolCMCRC-Methylcalix[4]resorcinareneResorcinol->CMCRAcetaldehydeAcetaldehydeAcetaldehyde->CMCRAcid CatalystAcid CatalystAcid Catalyst->CMCRCrownCrownCMCR->CrownFormsBoatBoatCrown->BoatInterconversionChairChairBoat->ChairInterconversionSaddleSaddleChair->SaddleInterconversionDiamondDiamondSaddle->DiamondInterconversionDiamond->CrownInterconversion

Figure 1: A conceptual diagram illustrating the synthesis of C-methylcalix[1]resorcinarene (CMCR) and its primary conformational isomers.

The Heart of Supramolecular Chemistry: Host-Guest Interactions and Self-Assembly

The defining characteristic of C-methylcalix[1]resorcinarene is its ability to act as a molecular host, encapsulating a diverse range of guest molecules within its cavity. This host-guest chemistry is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking.[3][6]

Host-Guest Complexation

The deep, electron-rich cavity of C-methylcalix[1]resorcinarene in its crown conformation is particularly adept at binding with a variety of guest molecules, ranging from small organic molecules and solvents to larger drug molecules and metal ions.[1][14] The eight hydroxyl groups on the upper rim can act as both hydrogen bond donors and acceptors, playing a crucial role in guest recognition and binding.[15]

The formation of host-guest complexes can be studied and characterized using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and conductometry.[14][16] These studies provide valuable information about the stoichiometry, binding constants, and the specific interactions governing complex formation.

Guest MoleculeHost:Guest StoichiometryBinding Constant (K)SolventReference
Titanium (III) ion1:1Varies with solventAcetonitrile-Water[14]
Choline1:1-DMSO[16]
Ruthenocene1:1 (within a framework)-Ethanol[1]

Table 1: Examples of Host-Guest Complexes with C-Methylcalix[1]resorcinarene.

Self-Assembly into Supramolecular Architectures

Beyond simple 1:1 host-guest complexation, C-methylcalix[1]resorcinarene is a remarkable building block for the construction of larger, self-assembled supramolecular structures.[4][15] In the presence of suitable bifunctional guest molecules, such as dipyridyl ligands, C-methylcalix[1]resorcinarene can form discrete, hydrogen-bonded capsules or extended, three-dimensional networks.[4][17]

These self-assembled structures can encapsulate other guest molecules within their larger internal cavities, leading to the formation of complex ternary systems.[4] The design and synthesis of these intricate architectures are at the forefront of supramolecular chemistry, with potential applications in areas such as molecular encapsulation, controlled release, and catalysis.

Gcluster_host_guestHost-Guest Chemistrycluster_self_assemblySelf-AssemblyCMCRThis compoundHost-Guest ComplexHost-Guest ComplexCMCR->Host-Guest ComplexGuestGuest MoleculeGuest->Host-Guest ComplexCapsuleCapsuleHost-Guest Complex->CapsuleFormsHost-Guest Complex->CapsuleFrameworkFrameworkHost-Guest Complex->FrameworkForms

Figure 2: A diagram illustrating the formation of a host-guest complex and its subsequent self-assembly into larger supramolecular structures.

Applications in Drug Development and Beyond

The unique properties of C-methylcalix[1]resorcinarene have made it a highly attractive scaffold for a variety of applications, with particularly significant contributions to the field of drug development.

Drug Delivery Systems

A major challenge in pharmaceutical science is the poor water solubility of many active pharmaceutical ingredients (APIs), which limits their bioavailability and therapeutic efficacy. C-methylcalix[1]resorcinarene and its derivatives have emerged as promising drug delivery vehicles due to their ability to encapsulate hydrophobic drug molecules within their cavities, thereby enhancing their solubility and stability in aqueous environments.[6][18][19][20]

The formation of inclusion complexes with drugs can also lead to controlled release profiles, protecting the drug from degradation and enabling targeted delivery.[6][21] The biocompatibility and low cytotoxicity of many resorcinarene derivatives further enhance their potential for in vivo applications.[18]

  • Complexation: Dissolve C-methylcalix[1]resorcinarene and the target drug in a suitable solvent. The mixture is typically stirred or sonicated to facilitate the formation of the inclusion complex.

  • Solvent Evaporation: The solvent is removed under reduced pressure to obtain the solid drug-loaded complex.

  • Characterization: The formation of the inclusion complex is confirmed using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Differential Scanning Calorimetry (DSC), and NMR spectroscopy.

  • Solubility and Dissolution Studies: The apparent solubility and dissolution rate of the drug in the complex are determined and compared to that of the free drug.

  • In Vitro Release Studies: The release profile of the drug from the complex is evaluated in a simulated physiological fluid.

Chemical Sensing

The ability of C-methylcalix[1]resorcinarene to selectively bind with specific ions and small molecules has been harnessed for the development of chemical sensors.[19][22] Thin films of C-methylcalix[1]resorcinarene have been shown to be effective in the detection of volatile organic compounds (VOCs).[23] The binding of an analyte to the macrocycle can induce a measurable change in an optical or electrochemical signal, allowing for sensitive and selective detection.[23][24]

Other Applications

The versatility of C-methylcalix[1]resorcinarene extends to a range of other applications, including:

  • Catalysis: Acting as nanoreactors by encapsulating reactants and influencing reaction pathways.[5]

  • Materials Science: Serving as building blocks for the creation of porous materials and supramolecular polymers.[1][5]

  • Environmental Remediation: Capturing pollutants such as heavy metals and organic contaminants from water.[19][20]

Conclusion and Future Perspectives

C-methylcalix[1]resorcinarene continues to be a subject of intense research interest, driven by its synthetic accessibility, rich supramolecular chemistry, and diverse applicability. The ongoing exploration of its functionalized derivatives and their self-assembly into increasingly complex and functional architectures promises to unlock new opportunities in fields ranging from targeted therapeutics to advanced materials. As our understanding of the subtle interplay of non-covalent interactions deepens, the potential to design and construct C-methylcalix[1]resorcinarene-based systems with precisely tailored properties and functions will undoubtedly continue to expand, solidifying its status as a pivotal molecule in the landscape of supramolecular science.

"host-guest chemistry of C-Methylcalixresorcinarene".

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Host-Guest Chemistry of C-Methylcalix[1]resorcinarene

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-Methylcalix[1]resorcinarene (CMCR) is a macrocyclic host molecule that has garnered significant attention in supramolecular chemistry. Synthesized through the acid-catalyzed condensation of resorcinol and acetaldehyde, its unique bowl-shaped cavity, conformational flexibility, and array of hydroxyl groups at the upper rim make it an exceptionally versatile building block for creating complex host-guest systems. This guide provides a comprehensive overview of the synthesis, structural dynamics, and principles of molecular recognition that govern the host-guest chemistry of CMCR. We delve into the thermodynamic and kinetic aspects of complexation, detailing the crucial role of non-covalent interactions. Furthermore, this document outlines key applications in drug delivery, chemical sensing, and catalysis, supported by detailed experimental protocols and computational insights. The aim is to furnish researchers and drug development professionals with the foundational knowledge and practical methodologies required to harness the potential of C-methylcalix[1]resorcinarene in their respective fields.

Part 1: Foundational Principles of C-Methylcalix[1]resorcinarene

Calix[1]resorcinarenes are a class of macrocyclic compounds formed from the condensation of a resorcinol derivative and an aldehyde.[2] Their distinctive three-dimensional structures, featuring a hydrophobic cavity and a hydrophilic upper rim decorated with hydroxyl groups, make them ideal hosts for a wide variety of guest molecules.[2][3] C-Methylcalix[1]resorcinarene (CMCR), specifically derived from resorcinol and acetaldehyde, is one of the most studied members of this family due to its synthetic accessibility and remarkable recognition capabilities.[4]

The core of its utility lies in host-guest chemistry, where the CMCR molecule (the host) forms a non-covalent complex with another molecule or ion (the guest). These interactions are driven by a combination of forces including hydrogen bonding, hydrophobic effects, cation-π interactions, and van der Waals forces.[5] The complementarity in size, shape, and chemical properties between the host's cavity and the guest molecule dictates the stability and selectivity of the resulting supramolecular assembly.[2][5] This ability to selectively bind smaller molecules has positioned CMCR as a critical tool in fields ranging from drug delivery to environmental remediation.[5][6]

Part 2: Synthesis, Purification, and Structural Dynamics

Synthesis of C-Methylcalix[1]resorcinarene: A Self-Validating Protocol

The synthesis of CMCR is a classic example of an acid-catalyzed electrophilic aromatic substitution followed by cyclization.[7] The choice of a strong acid catalyst like HCl is critical as it protonates the aldehyde, activating it for attack by the electron-rich resorcinol ring. Ethanol is often used as a solvent due to its ability to dissolve the reactants while allowing the product to precipitate upon formation, driving the equilibrium towards the macrocycle.

Experimental Protocol: Synthesis of C-Methylcalix[1]resorcinarene

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine resorcinol (11.0 g, 0.1 mol) and ethanol (100 mL). Stir until the resorcinol is fully dissolved.

  • Addition of Reactants: To this solution, add acetaldehyde (5.6 mL, 0.1 mol).

  • Catalysis: Slowly add concentrated hydrochloric acid (20 mL) dropwise to the stirring mixture. The addition of a strong acid is the key to initiating the condensation reaction.

  • Reflux: Heat the mixture to reflux (approximately 80°C) with constant stirring for 8-24 hours. A precipitate will begin to form as the reaction progresses.[4] The extended reflux time ensures the completion of the multi-step cyclization process.

  • Isolation: After the reflux period, cool the flask in an ice bath to maximize precipitation.

  • Purification: Filter the resulting solid using a Büchner funnel and wash thoroughly with a 1:1 mixture of ethanol and water until the filtrate is neutral. This step is crucial to remove any unreacted starting materials and residual acid.

  • Drying: Dry the purified pink or white solid product in a vacuum oven at 60°C overnight. A typical yield is in the range of 40-60%.

  • Characterization: Confirm the structure and purity of the product using FT-IR, ¹H-NMR, and Mass Spectrometry. The melting point should be above 300°C.[8]

Conformational Dynamics

CMCR is not a rigid molecule. It can adopt several conformations, with the most stable and common being the 'crown' or 'C4v' symmetry.[4] This conformation is stabilized by a circular array of intramolecular hydrogen bonds between the hydroxyl groups on the upper rim.[4][9] However, other conformers, including the 'boat', 'chair', and 'saddle', are also possible and can be induced by guest binding or crystallization conditions.[4][10][11] This conformational flexibility is a key aspect of its host-guest chemistry, allowing the macrocycle to adapt to different guests. For example, the transformation from a 'bowl' to a 'boat' conformation has been observed upon the formation of a host-guest polymer framework.[12][13]

G cluster_conformers CMCR Conformational Isomers Crown Crown (C4v) Most Stable Boat Boat (C2v) Crown->Boat Guest Binding Chair Chair (C2h) Boat->Chair Solvent Effects Saddle Saddle (D2d) Chair->Saddle Crystal Packing Saddle->Crown H-Bonding

Caption: Conformational isomers of C-Methylcalix[1]resorcinarene.

Part 3: Principles of Molecular Recognition

The formation of a host-guest complex between CMCR and a guest molecule is a thermodynamically driven process governed by the change in Gibbs free energy (ΔG). The stability of the complex is quantified by the association constant (Kₐ). The relationship is given by ΔG = -RTln(Kₐ).

Driving Forces for Complexation

The binding of guests within the CMCR cavity is mediated by a suite of non-covalent interactions:

  • Hydrogen Bonding: The eight hydroxyl groups on the upper rim can act as hydrogen bond donors, interacting with polar guests.[10][14]

  • Cation-π Interactions: The electron-rich aromatic rings of the resorcinol units create a π-basic cavity that can strongly interact with cations.[5][15]

  • Hydrophobic Interactions: The nonpolar cavity provides a favorable environment for hydrophobic guest molecules in aqueous solutions, driven by the release of ordered water molecules from the host and guest surfaces.[2]

  • π-π Stacking: Aromatic guests can engage in π-π stacking interactions with the aromatic walls of the CMCR host.[5]

Thermodynamics of Complexation

The thermodynamics of complex formation can be dissected into enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). These parameters provide deep insight into the nature of the binding forces. For instance, studies on the complexation of the Ti³⁺ cation with CMCR in acetonitrile-water mixtures revealed that the process is often enthalpy-destabilized but entropy-stabilized, indicating that the entropy gain from desolvation is the primary driving force.[10][14]

Guest TypeSolventlog KₐΔH (kJ/mol)TΔS (kJ/mol)Driving ForceReference
Ti³⁺Acetonitrile/WaterVariesOften PositivePositiveEntropy[10],[14]
Alkaline Earth CationsAcetonitrileHighNegativeVariesEnthalpy[16]
Alkaline Earth CationsMethanol/EthanolLowerPositivePositiveEntropy[16]
TriphenylphosphoniumMethanol~3.0--Not specified[17]

Table 1: Thermodynamic parameters for the complexation of various guests with calix[1]resorcinarene derivatives.

Experimental Protocol: Characterizing Complexation by Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of Kₐ, ΔH, and the stoichiometry of the interaction.

  • Preparation: Prepare solutions of CMCR (in the sample cell) and the guest molecule (in the titration syringe) in the same buffer or solvent to avoid heats of dilution. Degas both solutions thoroughly.

  • Instrument Setup: Set the experimental temperature (e.g., 298.15 K). The reference cell is filled with the same solvent as the sample cell.[9]

  • Titration: Perform a series of small, sequential injections of the guest solution into the CMCR solution. The instrument measures the heat change after each injection.

  • Data Analysis: The raw data (heat flow vs. time) is integrated to yield the heat per injection. This is then plotted against the molar ratio of guest to host. Fitting this binding isotherm to a suitable model (e.g., a single-site binding model) yields the thermodynamic parameters Kₐ and ΔH. ΔG and ΔS can then be calculated.

Part 4: Applications in Drug Development and Scientific Research

The unique host-guest properties of CMCR make it a valuable tool in various scientific and industrial applications.[6]

Drug Delivery and Solubilization

A significant challenge in pharmacology is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their bioavailability.[6] CMCR can encapsulate hydrophobic drug molecules within its cavity, forming a host-guest complex that has significantly improved water solubility and stability.[5][6] For example, CMCR has been shown to form nano-associates that can encapsulate drugs like doxorubicin and ibuprofen, highlighting its potential as a supramolecular drug delivery system.[5]

G cluster_workflow Drug-CMCR Formulation Workflow A 1. Solubilize CMCR and Drug Separately B 2. Mix Solutions (Co-precipitation/Solvent Evaporation) A->B C 3. Isolate Host-Guest Complex (Filtration/Drying) B->C D 4. Characterize Complex (NMR, FT-IR, DSC) C->D E 5. Evaluate Properties (Solubility, Dissolution Rate) D->E F 6. In Vitro/In Vivo Release Studies E->F

Caption: Workflow for developing a drug formulation using CMCR.

Chemical Sensing

The ability of CMCR to selectively bind specific molecules has been exploited in the development of chemical sensors.[6] Thin films of CMCR can be used to detect volatile organic compounds (VOCs) at room temperature.[18] The binding of a VOC guest to the CMCR film alters its physical properties (e.g., mass or refractive index), which can be detected by techniques like surface plasmon resonance (SPR).[18] Furthermore, functionalized calix[1]resorcinarenes are used as ionophores in ion-selective electrodes for detecting heavy metal ions in water.[19]

Catalysis

The confined environment of the CMCR cavity can act as a "molecular flask," influencing chemical reactions. By encapsulating reactants, CMCR can alter reaction pathways, enhance reaction rates, and control stereoselectivity.[6] It can also serve as a scaffold, positioning catalytic groups and substrates in close proximity to facilitate a reaction.

Part 5: Computational Modeling in Host-Guest Chemistry

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD), are indispensable tools for understanding CMCR host-guest systems at a molecular level.[20] These techniques can:

  • Predict the most stable conformation of the host-guest complex.

  • Calculate binding energies (ΔE) and thermodynamic parameters (ΔG, ΔH), which can be compared with experimental data from techniques like ITC.[4]

  • Visualize and quantify the non-covalent interactions responsible for guest binding.[21]

  • Elucidate the role of solvent molecules in the complexation process.[20][21]

G cluster_comp_workflow Computational Workflow for Host-Guest Analysis A 1. Build Initial Structures (Host & Guest) B 2. Dock Guest into Host (Multiple Orientations) A->B C 3. Geometry Optimization (e.g., B3LYP-D3) B->C D 4. Calculate Binding Energy & Thermodynamic Properties C->D E 5. Analyze Interactions (QTAIM, NCI Plots) D->E

Caption: A typical workflow for computational analysis of CMCR complexes.

Conclusion and Future Outlook

C-Methylcalix[1]resorcinarene stands as a testament to the power and elegance of supramolecular chemistry. Its straightforward synthesis, rich conformational landscape, and versatile molecular recognition capabilities have established it as a foundational host molecule. The principles of its host-guest chemistry are now being applied to solve complex challenges in drug delivery, diagnostics, and materials science. Future research will likely focus on the development of "smart" CMCR-based systems that can respond to external stimuli, the creation of more complex, higher-order supramolecular assemblies, and the integration of CMCR into advanced functional materials and biomedical devices. As our understanding of the intricate dance of non-covalent interactions continues to grow, so too will the innovative applications of this remarkable macrocycle.

References

"molecular weight of C-Methylcalixresorcinarene".

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight Determination of C-Methylcalix[1]resorcinarene

Executive Summary

C-methylcalix[1]resorcinarene is a macrocyclic compound built from four resorcinol units linked by methylene bridges, each bearing a methyl group.[2] Its unique three-dimensional, bowl-shaped cavity allows it to form host-guest complexes with a variety of ions and small organic molecules, making it a cornerstone scaffold in supramolecular chemistry.[3] The precise molecular weight of this molecule is a critical parameter that underpins its characterization, validation, and application in diverse, high-stakes fields such as drug delivery, environmental remediation, and advanced materials science.[3][4][5] An inaccurate molecular weight would invalidate any subsequent structural elucidation and compromise its use in quantitative studies.

This technical guide provides a comprehensive overview of both the theoretical calculation and the experimental verification of the molecular weight of C-methylcalix[1]resorcinarene. As a self-validating system, the protocols and data interpretation strategies described herein are designed to ensure the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Part 1: Theoretical Foundation and Molecular Structure

A robust understanding of a molecule's identity begins with its theoretical framework. For C-methylcalix[1]resorcinarene, this involves confirming its elemental composition and calculating its exact molecular weight from that formula.

Molecular Structure and Formula

C-methylcalix[1]resorcinarene is the product of an acid-catalyzed condensation reaction between resorcinol (1,3-dihydroxybenzene) and acetaldehyde.[6][7] This process links four resorcinol units via methyl-substituted methylene bridges, forming the characteristic cyclic tetramer. The established chemical formula for this compound is C₃₂H₃₂O₈ .[8][9][10]

Caption: Simplified 2D schematic of C-methylcalix[1]resorcinarene.

Calculation of Theoretical Molecular Weight

The theoretical molecular weight is calculated by summing the atomic masses of all atoms in the chemical formula (C₃₂H₃₂O₈). This calculation serves as the fundamental baseline against which all experimental data are compared.

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC3212.011384.352
HydrogenH321.00832.256
OxygenO815.999127.992
Total 544.59
Table 1: Calculation of the theoretical molecular weight of C-methylcalix[1]resorcinarene.

Based on its chemical formula, the theoretical molecular weight of C-methylcalix[1]resorcinarene is 544.59 g/mol .[1][8][9][10][11]

Part 2: Experimental Verification of Molecular Weight

Theoretical calculations must be corroborated by empirical evidence. The following section details the synthesis, purification, and analytical workflows required to confirm the molecular weight of C-methylcalix[1]resorcinarene, providing a self-validating system from starting materials to final data.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis start Reactants (Resorcinol, Acetaldehyde) synthesis Acid-Catalyzed Condensation & Reflux start->synthesis precipitate Precipitation & Crude Product Isolation synthesis->precipitate purify Purification (Washing / SPE) precipitate->purify pure_product Pure C-Methylcalix[4]resorcinarene purify->pure_product ms Mass Spectrometry (MS) (Direct MW Verification) pure_product->ms Primary Technique nmr NMR Spectroscopy (Structural Confirmation) pure_product->nmr Confirmatory Technique hplc HPLC (Purity Assessment) pure_product->hplc Quality Control validation Data Correlation & Validation ms->validation report Final Report: MW = 544.59 g/mol ms->report nmr->validation hplc->validation

Caption: Experimental workflow for molecular weight determination.

Synthesis Protocol

This protocol is adapted from established methods for the synthesis of calix[1]resorcinarenes.[6][12] The causality behind this choice is its reliability and high yield of the desired cyclic tetramer.

Materials:

  • Resorcinol (1,3-dihydroxybenzene)

  • Acetaldehyde

  • Ethanol (absolute)

  • Hydrochloric Acid (concentrated, 37%)

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol (1 equivalent) in absolute ethanol.

  • Addition of Aldehyde: To the stirring solution, add acetaldehyde (1 equivalent).

  • Catalysis: Carefully add concentrated hydrochloric acid dropwise as a catalyst. The acid protonates the aldehyde, making it more electrophilic and driving the electrophilic aromatic substitution reaction with the electron-rich resorcinol rings.

  • Reflux: Heat the mixture to reflux (approximately 70-80°C) with constant stirring for 8-24 hours. During reflux, the condensation reaction proceeds, forming methylene bridges and leading to cyclization. A precipitate will typically form as the macrocycle is insoluble in the reaction medium.[6]

  • Isolation: After the reflux period, cool the reaction mixture in an ice bath to maximize precipitation. Filter the resulting solid using a vacuum filtration setup.

  • Washing: Wash the collected precipitate thoroughly with a mixture of ethanol and water (e.g., 1:1 v/v) until the filtrate is neutral. This step is crucial to remove unreacted starting materials and residual acid catalyst.

  • Drying: Dry the purified solid in a vacuum oven or desiccator to yield the final C-methylcalix[1]resorcinarene product.

Analytical Characterization

2.2.1 Mass Spectrometry (Primary Verification) Mass spectrometry is the definitive technique for determining the molecular weight of a synthesized compound.

  • Methodology: High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is preferred. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the instrument.

  • Expected Results: The instrument measures the mass-to-charge ratio (m/z) of ions. For C-methylcalix[1]resorcinarene (MW = 544.59), common adducts observed in the positive ion mode would be:

    • [M+H]⁺: 545.21 m/z (protonated molecule)

    • [M+Na]⁺: 567.19 m/z (sodium adduct)

    • [M+K]⁺: 583.17 m/z (potassium adduct) The observation of these specific m/z values, particularly the isotopic pattern corresponding to C₃₂H₃₂O₈, provides direct and unambiguous confirmation of the molecular weight.

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy (Structural Confirmation) While NMR does not directly measure molecular weight, it validates the chemical structure, which in turn confirms the molecular formula and thus the molecular weight.

  • ¹H NMR: The proton NMR spectrum provides characteristic signals that confirm the presence of all key structural components.[13]

    • A doublet around 1.15-1.40 ppm corresponding to the methyl protons (-CH-CH₃ ).

    • A quartet around 4.37-4.46 ppm for the methine bridge protons (-CH -CH₃).

    • Signals in the aromatic region (6.0-7.3 ppm) for the resorcinol ring protons.

    • Broad signals in the downfield region (8.4-8.9 ppm) for the hydroxyl (-OH) protons, which are involved in strong intramolecular hydrogen bonding.[6]

  • ¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon environments, which should be consistent with the C₃₂ formula and the molecule's symmetry.

Part 3: Data Interpretation and Advanced Considerations

Correlating Analytical Data

A trustworthy assignment of molecular weight relies on the convergence of data from multiple techniques. The purity, as determined by HPLC, ensures that the signals observed in MS and NMR are from the target compound and not from impurities.

ParameterTheoretical ValueExpected Experimental Result (HRMS)
Chemical Formula C₃₂H₃₂O₈Isotopic pattern matches C₃₂H₃₂O₈
Monoisotopic Mass 544.2148544.2148 ± 5 ppm
Average Molecular Weight 544.59-
[M+H]⁺ Ion (m/z) 545.2226545.2226 ± 5 ppm
[M+Na]⁺ Ion (m/z) 567.2046567.2046 ± 5 ppm
Table 2: Comparison of theoretical molecular weight data with expected high-resolution mass spectrometry (HRMS) results. A close match (within 5 ppm) between the measured and theoretical exact mass is considered definitive proof.
The Challenge of Conformational Isomers

C-methylcalix[1]resorcinarene is not a rigid molecule; it can exist as several different stable conformers, such as the crown, chair, boat, and diamond shapes.[6][14] It is critical to understand that while these conformers may exhibit different spectroscopic properties (e.g., slightly different chemical shifts in NMR) and can sometimes be separated by chromatography, they all possess the identical molecular formula and therefore the exact same molecular weight .[6][13] The presence of multiple conformers in a sample can sometimes lead to complex NMR spectra, but it does not alter the molecular ion peaks observed in mass spectrometry.[6]

Conclusion

The molecular weight of C-methylcalix[1]resorcinarene is definitively established as 544.59 g/mol based on its chemical formula, C₃₂H₃₂O₈. This theoretical value is robustly confirmed through experimental verification, with high-resolution mass spectrometry serving as the primary analytical tool. Supporting techniques like NMR spectroscopy are essential for validating the underlying molecular structure, thereby ensuring the integrity of the molecular weight assignment. For professionals in drug development and materials science, this rigorous, multi-faceted approach to characterization is non-negotiable, as it forms the bedrock upon which all subsequent research and application-based studies are built.

References

C-Methylcalixresorcinarene: A Comprehensive Guide to Solubility and Stability

C-Methylcalix[1]resorcinarene: A Comprehensive Guide to Solubility and Stability

Abstract

C-methylcalix[1]resorcinarene is a foundational macrocycle in supramolecular chemistry, prized for its unique host-guest capabilities and synthetic accessibility.[2][3] Its three-dimensional, bowl-shaped cavity allows it to encapsulate a wide variety of guest molecules, making it a valuable building block for applications ranging from drug delivery systems to chemical sensing and catalysis.[4][5] However, realizing the full potential of this versatile scaffold requires a deep, practical understanding of its core physicochemical properties: solubility and stability. This technical guide provides an in-depth analysis of these critical parameters. We will move beyond simple data recitation to explore the underlying chemical principles, offering field-proven insights into how to handle, formulate, and analyze this molecule effectively. This document is intended for researchers, scientists, and drug development professionals who seek to leverage C-methylcalix[1]resorcinarene in their work.

The Structural Foundation: Why Solubility and Stability are Not Simple

C-methylcalix[1]resorcinarene is synthesized via the acid-catalyzed condensation of resorcinol and acetaldehyde.[6][7] The resulting structure is a cyclic tetramer of resorcinol units linked by methyl-substituted methylene bridges. This architecture gives rise to several key features that dictate its behavior:

  • A Rigid, Pre-organized Cavity: The core structure is relatively rigid, creating a permanent hydrophobic pocket capable of forming host-guest complexes.[1][8]

  • A Polar "Upper Rim": The molecule possesses eight phenolic hydroxyl groups lining one edge of the cavity. These groups are capable of extensive hydrogen bonding, which is crucial for its self-assembly and interaction with polar solvents.[9][10]

  • A Hydrophobic "Lower Rim": The opposite side of the macrocycle, formed by the methyl groups and the aromatic rings, is nonpolar.

  • Conformational Isomerism: The synthesis can yield several stable stereoisomers, with the "crown" and "chair" conformations being the most common.[6][11][12] These conformers can have different physical properties, including solubility and crystal packing. The crown conformer is often the most stable due to intramolecular hydrogen bonding that stabilizes its deep cavity.[6][11] It is crucial for researchers to characterize which conformer is present, as this can significantly impact experimental outcomes.[12]

This amphiphilic and conformationally complex nature means that predicting solubility and stability is not trivial. A nuanced approach, grounded in experimental validation, is required.

Navigating the Solubility Landscape

The solubility of C-methylcalix[1]resorcinarene is highly dependent on the nature of the solvent, temperature, and its conformational state. Its structure, featuring a large nonpolar surface area punctuated by a ring of polar hydroxyl groups, leads to characteristic solubility patterns.

Aqueous Solubility

Despite the presence of eight hydroxyl groups, the aqueous solubility of the parent C-methylcalix[1]resorcinarene is low. This is primarily due to the dominance of the large, hydrophobic C32 hydrocarbon framework. Intramolecular hydrogen bonding between the phenolic hydroxyls can also reduce their availability to interact with water molecules, further limiting solubility.

However, its solubility in water is not zero and has been measured across a range of temperatures.[13][14] The process of dissolution in water is endothermic, meaning solubility increases with temperature.

Table 1: Experimentally Determined Solubility of C-Methylcalix[1]resorcinarene in Water Data adapted from Vargas, E. F., et al. (2010).[13][14]

Temperature (K)Temperature (°C)Molar Solubility (mol·L⁻¹)
278.155.00.00018
283.1510.00.00021
288.1515.00.00025
293.1520.00.00030
298.1525.00.00036
303.1530.00.00043
308.1535.00.00052

Causality: The positive enthalpy of solution indicates that energy is required to overcome both the lattice energy of the solid calixarene and to disrupt the hydrogen bonding network of water to create a cavity for the solute.[13] The increase in solubility with temperature is a direct consequence of Le Chatelier's principle applied to this endothermic process.

Organic Solvent Solubility

C-methylcalix[1]resorcinarene exhibits significantly higher solubility in polar organic solvents, particularly those that can act as hydrogen bond acceptors.

  • High Solubility: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), acetone, and alcohols (methanol, ethanol) are effective at solvating the macrocycle.[11][12][15] DMSO is particularly effective and is commonly used for NMR studies, as it readily disrupts the intramolecular hydrogen bonds of the calixarene and forms strong solute-solvent hydrogen bonds.[14]

  • Moderate Solubility: Ethers like Tetrahydrofuran (THF) can also dissolve the molecule, often used in self-assembly studies.[16]

  • Low to Insoluble: It is generally insoluble in nonpolar solvents such as hexane, toluene, and chloroform. This is expected, as these solvents cannot effectively solvate the polar upper rim of hydroxyl groups.

Causality: The key to solubility in organic media is the solvent's ability to interact favorably with the phenolic hydroxyl groups. Polar aprotic solvents (like DMSO) are excellent hydrogen bond acceptors, while protic solvents (like ethanol) can both donate and accept hydrogen bonds, leading to effective solvation.

Experimental Protocol: Determining Solubility via the Shake-Flask Method

This protocol provides a reliable, self-validating system for quantifying solubility. The core principle is to create a saturated solution and then measure the concentration of the dissolved solid.

Objective: To determine the equilibrium solubility of C-methylcalix[1]resorcinarene in a given solvent at a specified temperature.

Materials:

  • C-methylcalix[1]resorcinarene (characterized conformer)

  • Solvent of interest (e.g., HPLC-grade water, DMSO)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker/incubator

  • 0.22 µm syringe filters (ensure compatibility with solvent)

  • Analytical balance

  • Calibrated UV-Vis spectrophotometer or HPLC system

Methodology:

  • Preparation: Add an excess amount of C-methylcalix[1]resorcinarene to a series of vials. The "excess" is critical; undissolved solid must be visible to ensure saturation.

  • Equilibration: Add a known volume of the solvent to each vial, seal tightly, and place in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitation: Agitate the samples for a predetermined time (e.g., 24-48 hours) to allow the system to reach equilibrium. The system is at equilibrium when the concentration of the solute in the solution does not change over time. To validate this, samples can be taken at 24, 36, and 48 hours.

  • Sample Preparation: Once equilibrium is reached, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the undissolved solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all particulate matter. Note: Pre-saturate the filter by discarding the first few drops to prevent adsorption losses.

  • Quantification: Dilute the filtrate as necessary with the solvent and measure the concentration using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at ~280 nm or a validated HPLC method).

  • Calculation: Use the measured concentration and the dilution factor to calculate the molar solubility. Repeat for at least three replicate vials to ensure precision.

Assessing and Ensuring Stability

The stability of C-methylcalix[1]resorcinarene is a key consideration for its storage, formulation, and application. Generally, it is a robust molecule, but it is not immune to degradation under certain conditions.

Thermal Stability

C-methylcalix[1]resorcinarene exhibits high thermal stability. Its melting point is consistently reported to be above 300 °C, at which point it typically decomposes rather than melts cleanly.[4][17][18][19] This high thermal stability is attributed to its rigid macrocyclic structure and the extensive network of intramolecular hydrogen bonds that require significant energy to disrupt. For most laboratory and pharmaceutical applications, thermal degradation at ambient or moderately elevated temperatures (e.g., up to 80-100 °C) is not a primary concern.

Chemical Stability

Chemical stability is highly dependent on environmental factors such as pH, light, and the presence of oxidizing agents.[20]

  • pH Stability: The molecule is highly stable in acidic to neutral conditions. This is evidenced by its synthesis, which often involves refluxing in strong acid (HCl) for many hours without decomposition.[12][21] However, in strongly basic solutions (pH > 10), the phenolic hydroxyl groups will be deprotonated. While this deprotonation is reversible, the resulting phenoxide ions are significantly more susceptible to oxidation than the neutral phenols. Prolonged exposure to high pH in the presence of oxygen can lead to oxidative degradation, often characterized by a color change to brown or dark red.

  • Oxidative Stability: As a poly-phenolic compound, C-methylcalix[1]resorcinarene is susceptible to oxidation. The resorcinol moieties can be oxidized, particularly under basic conditions, in the presence of strong oxidizing agents, or upon exposure to UV light and oxygen. This is a critical consideration in formulation, as excipients or atmospheric oxygen could potentially initiate degradation over a product's shelf-life. In fact, some calix[1]resorcinarene derivatives have been studied specifically for their antioxidant properties.[12][21]

  • Photostability: While not extensively documented in the provided search results, poly-phenolic compounds are often sensitive to photodegradation. Exposure to high-energy light, particularly UV, can promote the formation of radicals and initiate oxidative degradation pathways. It is best practice to store the compound, both as a solid and in solution, protected from light.[20]

Visualization of Stability Factors

The following diagram illustrates the key environmental factors that can impact the chemical integrity of C-methylcalix[1]resorcinarene.

StabilityFactorscluster_factorsEnvironmental Stressorscluster_effectsDegradation PathwaysmainC-Methylcalix[4]resorcinareneStabilitypHHigh pH (>10)main->pHOxidantsOxidizing Agents(e.g., O2, Peroxides)main->OxidantsLightUV/High-Energy Lightmain->LightTempHigh Temperature(>300 °C)main->TempDeprotonationPhenoxide Formation(Increased Oxidation Risk)pH->Deprotonationleads toOxidationOxidative Degradation(Ring Opening, Polymerization)Oxidants->OxidationLight->OxidationcatalyzesDecompositionThermal DecompositionTemp->DecompositionDeprotonation->Oxidationsensitizes toStabilityWorkflowcluster_stressForced Degradation Conditions (24h)cluster_resultsData InterpretationstartPrepare Stock Solution(1 mg/mL)controlControl(RT, dark)start->controlacidAcidic(0.1 M HCl)start->acidbaseBasic(0.1 M NaOH)start->baseoxidativeOxidative(3% H₂O₂)start->oxidativethermalThermal(80 °C)start->thermalanalysisRP-HPLC Analysis(UV or MS Detection)control->analysisacid->analysisbase->analysisoxidative->analysisthermal->analysispurityCalculate % Parent PeakRemaininganalysis->puritydegradantsIdentify DegradationProductsanalysis->degradants

An In-depth Technical Guide to the Early Studies of C-Methylcalixresorcinarene

An In-depth Technical Guide to the Early Studies of C-Methylcalix[1]resorcinarene

Introduction: The Dawn of a Supramolecular Scaffold

In the annals of supramolecular chemistry, few molecules offer as foundational and versatile a scaffold as the calixarenes. Among these, the resorcinarene family, and specifically C-Methylcalix[1]resorcinarene, holds a significant place. This guide delves into the seminal, early studies of this macrocycle, offering researchers, scientists, and drug development professionals a comprehensive technical overview of its origins, from initial synthesis to the first explorations of its remarkable host-guest capabilities. Understanding these foundational principles is not merely an academic exercise; it provides a crucial framework for contemporary applications in areas ranging from drug delivery to materials science.

The story of resorcinarenes begins in the late 19th century with the work of Adolf von Baeyer. In 1872, he reported the acid-catalyzed condensation of resorcinol with aldehydes, a reaction that produced a complex mixture of products that were, at the time, uncharacterizable. It was not until the mid-20th century that the true nature of these products began to be unraveled. The pioneering work of Niederl and Vogel in the 1940s was instrumental in confirming the cyclic tetrameric structure of what we now know as calix[1]resorcinarenes.[2] Later, the meticulous studies of A. G. S. Högberg in the 1980s provided detailed synthetic procedures and shed light on the stereoisomeric nature of these macrocycles, truly opening the door for their widespread investigation.[3]

This guide will provide a detailed exploration of the early synthetic methodologies, the critical characterization techniques that unlocked the understanding of their unique three-dimensional structures, and the initial forays into their host-guest chemistry that hinted at their vast potential.

Part 1: The Foundational Synthesis - From Simple Precursors to a Macrocyclic Architecture

The synthesis of C-Methylcalix[1]resorcinarene is a classic example of an acid-catalyzed electrophilic aromatic substitution followed by a cyclization cascade. The early methods, while conceptually straightforward, required careful control of reaction conditions to achieve reasonable yields of the desired cyclic tetramer.

The Causality Behind the Experimental Choices

The choice of an acid catalyst, typically a strong mineral acid like hydrochloric acid, is crucial for activating the aldehyde (in this case, acetaldehyde) towards electrophilic attack on the electron-rich resorcinol ring. The reaction proceeds through a stepwise condensation, forming linear oligomers which then undergo an intramolecular cyclization to yield the thermodynamically stable tetrameric macrocycle. Ethanol was a common solvent choice in early syntheses due to its ability to dissolve the reactants and facilitate a homogenous reaction environment. The precipitation of the product upon cooling or addition of water is a key purification step, exploiting the low solubility of the macrocycle in the reaction mixture once formed.

Experimental Protocol: The Högberg Synthesis of C-Methylcalix[1]resorcinarene

This protocol is based on the well-established methods developed by A. G. S. Högberg, which provided a reliable route to C-Methylcalix[1]resorcinarene and its analogues.[3]

Materials:

  • Resorcinol (1,3-dihydroxybenzene)

  • Acetaldehyde

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Distilled Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol (1.0 eq) in ethanol.

  • Addition of Reactants: To the stirred solution, add acetaldehyde (1.0 eq) followed by the slow, dropwise addition of concentrated hydrochloric acid as the catalyst. The reaction is typically exothermic, and cooling may be necessary to control the initial reaction rate.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by the precipitation of the product.

  • Isolation: After the reflux period, allow the mixture to cool to room temperature. The C-Methylcalix[1]resorcinarene will precipitate out of the solution. The precipitation can be further encouraged by the addition of cold water.

  • Purification: Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any remaining acid and unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetone, to yield the pure C-Methylcalix[1]resorcinarene as a crystalline solid.

Self-Validation: The success of the synthesis is validated by the physical properties of the product, such as its high melting point (typically >300 °C)[4], and its characteristic spectroscopic data.

Visualizing the Synthesis

Synthesis_Workflowcluster_reactantsReactantscluster_conditionsReaction ConditionsResorcinolResorcinolReactionAcid-CatalyzedCondensation &CyclizationResorcinol->ReactionAcetaldehydeAcetaldehydeAcetaldehyde->ReactionSolventEthanolSolvent->ReactionCatalystConc. HClCatalyst->ReactionHeatRefluxHeat->ReactionPrecipitationPrecipitation(Cooling/Water Addition)Reaction->PrecipitationPurificationFiltration &RecrystallizationPrecipitation->PurificationProductC-Methylcalix[4]resorcinarenePurification->Product

Caption: Workflow for the synthesis of C-Methylcalix[1]resorcinarene.

Part 2: Structural Elucidation - Unveiling the Three-Dimensional Architecture

The true significance of C-Methylcalix[1]resorcinarene lies in its well-defined, three-dimensional structure. Early researchers employed a combination of spectroscopic and crystallographic techniques to elucidate its conformation and stereochemistry.

Conformational Isomerism: A Tale of Four Rings

C-Methylcalix[1]resorcinarene can exist in several conformations, primarily due to the relative orientations of the four resorcinol rings. The most stable and commonly observed conformation is the crown (rccc), which possesses C4v symmetry.[5][6][7] In this arrangement, all four methyl groups point to one face of the macrocycle, while the eight hydroxyl groups are directed to the opposite face, forming a well-defined cavity. This conformation is stabilized by a seam of intramolecular hydrogen bonds between adjacent hydroxyl groups.[7]

Other less stable conformations, such as the chair (rctt), boat (rctt), and diamond , have also been identified, often influenced by the solvent, guest molecules, or synthetic conditions.[7][8]

Key Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for characterizing C-Methylcalix[1]resorcinarene. In the highly symmetric crown conformation, the ¹H NMR spectrum exhibits sharp, well-defined signals corresponding to the aromatic protons, the methine bridge protons, and the methyl protons. The chemical shifts of the methylene bridge carbons in the ¹³C NMR spectrum are particularly diagnostic of the conformation.[9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides valuable information about the functional groups present in the molecule. A broad absorption band in the region of 3100-3500 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl groups, a key feature of the macrocyclic structure.

  • X-ray Crystallography: Single-crystal X-ray diffraction has been the definitive technique for unequivocally determining the solid-state structure of C-Methylcalix[1]resorcinarene and its various conformers.[5][6][10] These studies have provided precise bond lengths, bond angles, and the intricate details of the intramolecular and intermolecular hydrogen bonding networks that govern the packing of these molecules in the crystalline state.

Data Summary: Spectroscopic Signatures of the Crown Conformation
Technique Key Observables for Crown Conformation Typical Values
¹H NMR Aromatic Protonsδ 6.1-7.5 ppm
Methine Proton (-CH-)δ ~4.5 ppm (quartet)
Methyl Protons (-CH₃)δ ~1.5 ppm (doublet)
Hydroxyl Protons (-OH)δ ~8.5-9.5 ppm (broad singlet)
¹³C NMR Aromatic Carbonsδ 100-155 ppm
Methine Carbon (-CH-)δ ~30 ppm
Methyl Carbon (-CH₃)δ ~20 ppm
FT-IR O-H Stretch (H-bonded)3100-3500 cm⁻¹ (broad)
C-H Stretch (aromatic)~3030 cm⁻¹
C-H Stretch (aliphatic)~2970 cm⁻¹
C=C Stretch (aromatic)~1610, 1500 cm⁻¹

Part 3: The Genesis of Host-Guest Chemistry

The well-defined cavity and the array of hydroxyl groups on the upper rim of C-Methylcalix[1]resorcinarene quickly led early researchers to investigate its potential as a host molecule. These initial studies laid the groundwork for the vast field of resorcinarene-based supramolecular chemistry.

From Macrocycles to Cavitands: The Influence of Donald J. Cram

A pivotal moment in the development of resorcinarene chemistry was the work of Nobel laureate Donald J. Cram. He recognized that by bridging the adjacent hydroxyl groups on the upper rim, the conformational flexibility of the macrocycle could be significantly reduced, leading to the creation of more rigid, pre-organized host molecules which he termed "cavitands".[11] This conceptual leap transformed resorcinarenes from interesting macrocycles into powerful tools for molecular recognition.

Early Host-Guest Complexation Studies

Early investigations into the host-guest chemistry of C-Methylcalix[1]resorcinarene focused on its ability to form complexes with a variety of small organic molecules and ions in both solution and the solid state. Yasuhiro Aoyama's research group was among the first to systematically explore these interactions.[12][13] These studies revealed that the binding of guest molecules within the cavity is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and the hydrophobic effect.

Experimental Protocol: A Representative Host-Guest Binding Study

This protocol outlines a general method for investigating the complexation of a guest molecule with C-Methylcalix[1]resorcinarene in solution using UV-Vis spectroscopy, a technique readily available to early researchers.

Materials:

  • C-Methylcalix[1]resorcinarene (Host)

  • A suitable chromophoric guest molecule (e.g., a dye or a molecule with a distinct UV-Vis absorption spectrum)

  • A non-coordinating solvent (e.g., chloroform, dichloromethane)

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of known concentrations of the host (C-Methylcalix[1]resorcinarene) and the guest molecule in the chosen solvent.

  • UV-Vis Titration:

    • In a series of cuvettes, place a constant concentration of the guest molecule.

    • To each cuvette, add increasing concentrations of the host stock solution.

    • Record the UV-Vis absorption spectrum for each solution after allowing it to equilibrate.

  • Data Analysis:

    • Monitor the changes in the absorbance of the guest molecule at a specific wavelength as a function of the host concentration.

    • The binding isotherm can be plotted (change in absorbance vs. host concentration).

    • From this data, the association constant (Ka) for the host-guest complex can be determined using a suitable binding model (e.g., a 1:1 binding model and the Benesi-Hildebrand equation).

Self-Validation: The observation of a systematic change in the guest's absorption spectrum upon addition of the host, and the ability to fit the titration data to a recognized binding model, validates the formation of a host-guest complex.

Visualizing Host-Guest Complexation

Host_Guest_Complexationcluster_interactionsNon-Covalent InteractionsHostThis compound(Host)ComplexHost-Guest ComplexHost->ComplexGuestGuest MoleculeGuest->ComplexH_BondHydrogen BondingH_Bond->ComplexVdWVan der Waals ForcesVdW->ComplexHydrophobicHydrophobic EffectHydrophobic->Complex

Caption: Formation of a host-guest complex.

Conclusion: A Legacy of Molecular Recognition

The early studies on C-Methylcalix[1]resorcinarene, from its serendipitous discovery to its rational synthesis and structural elucidation, have laid a robust foundation for modern supramolecular chemistry. The principles of molecular recognition and self-assembly that were first explored with this seemingly simple macrocycle continue to inspire the design of sophisticated functional materials and drug delivery systems. This guide has aimed to provide not just a historical account, but a practical, in-depth understanding of the core science that established C-Methylcalix[1]resorcinarene as a cornerstone of host-guest chemistry. The enduring legacy of these early investigations is a testament to the power of fundamental research in shaping the future of science and technology.

Methodological & Application

Application Notes & Protocols: C-Methylcalixresorcinarene in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of C-Methylcalixresorcinarene as a Nanocarrier

In the pursuit of advanced drug delivery systems (DDS), the supramolecular macrocycle C-Methylcalixresorcinarene (CMCR) has emerged as a highly versatile and promising platform.[1] Structurally, CMCR is a cyclic tetramer formed from the acid-catalyzed condensation of resorcinol and acetaldehyde.[2] This creates a unique three-dimensional, bowl-shaped architecture with a hydrophobic inner cavity and a hydrophilic upper rim adorned with multiple hydroxyl groups.[1] This inherent amphiphilicity is the cornerstone of its utility in pharmaceuticals.

The hydrophobic cavity is capable of encapsulating poorly water-soluble drug molecules through non-covalent "host-guest" interactions, thereby enhancing their solubility and bioavailability.[3][4] Meanwhile, the hydroxyl groups on the upper rim provide numerous sites for chemical functionalization.[5][6] This allows for the attachment of polymers like polyethylene glycol (PEG) to improve biocompatibility and circulation time, or the conjugation of targeting ligands for site-specific drug delivery.[7][8]

Key advantages of CMCR-based systems include:

  • Ease of Synthesis: The parent macrocycle can be prepared in a straightforward, one-step reaction.[3]

  • Biocompatibility: Water-soluble derivatives of resorcinarenes have demonstrated good biocompatibility and low cytotoxicity, essential for clinical applications.[2][9]

  • Tunable Properties: The ability to chemically modify both the upper and lower rims allows for precise control over solubility, stability, and drug release characteristics.[4][6]

  • Enhanced Bioavailability: By encapsulating hydrophobic drugs, CMCR can improve their dissolution profiles and, consequently, their absorption and therapeutic efficacy.[4][10][11]

This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of C-Methylcalixresorcinarene as a sophisticated nanocarrier for drug delivery applications.

Section 1: Synthesis and Functionalization of C-Methylcalixresorcinarene

The foundation of any CMCR-based drug delivery system is the robust synthesis of the core macrocycle. The subsequent functionalization is critical for tailoring the carrier to the specific demands of the therapeutic agent and the biological environment.

cluster_synthesis Synthesis Workflow cluster_functionalization Functionalization Example (PEGylation) Reactants Resorcinol + Acetaldehyde Reflux Acid-Catalyzed Condensation (Reflux) Reactants->Reflux Solvent Ethanol Solvent->Reflux Catalyst Conc. HCl Catalyst->Reflux Precipitate Crude CMCR Precipitate Reflux->Precipitate Purify Recrystallization (e.g., from Methanol) Precipitate->Purify Product Pure C-Methylcalixresorcinarene (CMCR) Purify->Product CMCR_Start Pure CMCR Product->CMCR_Start To Functionalization Reaction Etherification Reaction (Upper Rim -OH groups) CMCR_Start->Reaction Reagent mPEG-Tosylate + Base (e.g., K2CO3) Reagent->Reaction Purification_Func Dialysis / Column Chromatography Reaction->Purification_Func Product_Func PEGylated CMCR (Amphiphilic Carrier) Purification_Func->Product_Func

Caption: General workflow for CMCR synthesis and subsequent functionalization.

Protocol 1.1: Synthesis of Parent C-Methylcalixresorcinarene

This protocol describes the classic acid-catalyzed cyclocondensation reaction to produce the parent CMCR macrocycle.

Rationale: The reaction is an electrophilic aromatic substitution where protonated acetaldehyde attacks the electron-rich resorcinol rings.[5] Ethanol is an ideal solvent as it solubilizes the reactants but allows the product to precipitate upon formation, driving the reaction forward.[7]

Materials:

  • Resorcinol

  • Acetaldehyde

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Ethanol (95%)

  • Methanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Reactant Setup: In a 500 mL round-bottom flask, dissolve 11.0 g (0.1 mol) of resorcinol in 150 mL of 95% ethanol. Stir until fully dissolved.

  • Catalyst Addition: Carefully add 15 mL of concentrated HCl to the solution while stirring. The solution may warm slightly.

  • Aldehyde Addition: Cool the flask in an ice bath. Slowly add 4.4 g (0.1 mol) of acetaldehyde dropwise to the stirring solution. Maintain the temperature below 10°C during addition to control the reaction rate.

  • Condensation Reaction: Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux (approximately 80°C) and maintain for 12-24 hours. A precipitate will form as the reaction progresses.

  • Isolation: After the reflux period, cool the reaction mixture to room temperature. Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with cold ethanol followed by distilled water to remove unreacted starting materials and acid.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as hot methanol or ethanol. Dissolve the solid in a minimum amount of boiling solvent and allow it to cool slowly to form pure crystals.

  • Drying: Dry the purified crystals in a vacuum oven at 60-80°C overnight. The final product should be a white to off-white crystalline solid. Characterize the product as described in Section 2.

Section 2: Characterization of CMCR and Drug-Loaded Systems

Thorough characterization is essential to confirm the chemical identity of the synthesized CMCR and to evaluate the physical properties of the resulting drug delivery system.

Protocol 2.1: Spectroscopic and Physical Characterization

Rationale: A combination of techniques is required for unambiguous confirmation. NMR spectroscopy confirms the covalent structure and conformation, FTIR identifies key functional groups, DLS measures the size of self-assembled nanostructures in solution, and Zeta Potential indicates their surface charge and colloidal stability.[12]

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Dynamic Light Scattering (DLS) and Zeta Potential Analyzer

Procedure & Expected Results:

  • ¹H-NMR Spectroscopy:

    • Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Expected Peaks: Look for characteristic signals corresponding to the aromatic protons on the resorcinol rings, the methine protons of the bridging groups, the methyl protons from the acetaldehyde precursor, and the hydroxyl protons on the upper rim.[5][13] The pattern of aromatic signals can help determine the conformation (e.g., chair, boat) of the macrocycle.[5]

  • FTIR Spectroscopy:

    • Prepare a sample (e.g., KBr pellet).

    • Expected Peaks: A broad peak around 3200-3500 cm⁻¹ corresponding to the O-H stretching of the numerous hydroxyl groups. Sharp peaks in the 1400-1600 cm⁻¹ range are indicative of C=C stretching in the aromatic rings.[13]

  • Dynamic Light Scattering (DLS) & Zeta Potential:

    • Disperse the CMCR derivative or drug-loaded system in an appropriate aqueous buffer (e.g., PBS).

    • Analysis: DLS will provide the mean hydrodynamic diameter and the Polydispersity Index (PDI), which indicates the size distribution homogeneity. A low PDI (<0.3) is desirable. Zeta potential measures the surface charge; a value greater than |±20| mV generally suggests good colloidal stability due to electrostatic repulsion.[10]

ParameterTechniqueDesired Outcome for a Drug Delivery SystemRationale
Chemical Structure ¹H-NMR, ¹³C-NMRCorrect peak shifts and integrationsConfirms successful synthesis of the macrocycle.[13]
Functional Groups FTIRPresence of key bonds (e.g., -OH, aromatic C=C)Verifies the core structure and successful functionalization.[13]
Particle Size DLSTypically 50-300 nmOptimal range for avoiding rapid clearance and promoting cellular uptake.[12]
Size Distribution DLS (PDI)PDI < 0.3Indicates a monodisperse and homogenous formulation.
Colloidal Stability Zeta Potential> |±20| mVEnsures the particles remain dispersed and do not aggregate in storage or in vivo.[12]

Section 3: Drug Loading and Encapsulation Efficiency

The primary function of CMCR in drug delivery is to encapsulate a therapeutic agent. The efficiency of this process is a critical parameter for any formulation.

cluster_loading Drug Encapsulation & Release CMCR Amphiphilic CMCR (Host) Complex Host-Guest Complex (Drug Encapsulated) CMCR->Complex + Drug Hydrophobic Drug (Guest) Drug->Complex Encapsulation Release Drug Release (e.g., via Diffusion) Complex->Release Stimulus (pH, Temp, etc.) Release->Drug Free Drug at Target Site cluster_invitro In Vitro Evaluation Workflow Start Drug-Loaded CMCR Formulation Dialysis Dialysis Bag Setup in Release Medium (PBS) Start->Dialysis Incubation Incubate at 37°C with Stirring Dialysis->Incubation Sampling Collect Aliquots at Time Intervals Incubation->Sampling Quantify Quantify Released Drug (UV-Vis / HPLC) Sampling->Quantify Plot Plot Cumulative Release % vs. Time Quantify->Plot Modeling Fit Data to Kinetic Models Plot->Modeling

References

Application Notes and Protocols: C-Methylcalixresorcinarene in Nanotechnology

Application Notes and Protocols: C-Methylcalix[1]resorcinarene in Nanotechnology

Introduction: The Unique Scaffolding of C-Methylcalix[1]resorcinarene

C-Methylcalix[1]resorcinarene is a macrocyclic compound formed from the condensation of resorcinol and acetaldehyde. Its structure is characterized by a three-dimensional, cup-shaped cavity and a polyhydroxylated upper rim, making it an exceptionally versatile building block in supramolecular chemistry and nanotechnology.[2][3] The key to its utility lies in a unique combination of features:

  • A Preorganized Hydrophobic Cavity: This "molecular basket" can encapsulate guest molecules, including drugs, through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces.[3][4] This host-guest chemistry is fundamental to its applications.

  • A Modifiable Upper Rim: The eight hydroxyl groups on the wider rim of the molecule serve as reactive sites for chemical functionalization. This allows for the attachment of various chemical moieties to tune solubility, introduce targeting ligands, or anchor the molecule to surfaces.[5]

  • Self-Assembly Properties: The rigid structure and intermolecular hydrogen bonding capabilities drive the self-assembly of these molecules into larger, well-defined nanostructures.[6]

These properties make C-methylcalix[1]resorcinarene an essential tool for developing advanced nanomaterials for drug delivery, nanoparticle synthesis, and molecular sensing.[2] This guide provides an in-depth exploration of its primary applications, complete with detailed protocols and the scientific rationale behind them.

Physicochemical Properties of C-Methylcalix[1]resorcinarene
PropertyValueReference(s)
CAS Number 65338-98-9[7][8]
Molecular Formula C₃₂H₃₂O₈[7][9]
Molecular Weight 544.59 g/mol [7][8]
Appearance White to brown powder[2][7]
Melting Point >300 °C[7][8]
General Form Powder[7][8]

Application I: Nanoparticle Synthesis and Stabilization

Application Note: Leveraging a Supramolecular Ligand for Nanocrystal Control

C-methylcalixresorcinarenes serve as highly effective surfactants or capping agents in the synthesis of inorganic nanoparticles, particularly for metals like gold (Au) and silver (Ag).[10] Their function is twofold: they control the nucleation and growth of the particles, and they provide a robust protective layer that prevents aggregation and ensures colloidal stability.[10][11]

The mechanism of stabilization is rooted in the multidentate nature of the calixarene. The numerous hydroxyl groups on the upper rim can form multiple coordination bonds (e.g., Au-O interactions) with the surface of a nanoparticle.[10] This creates a much stronger and more stable interaction than typical monodentate ligands. The lower rim, composed of methyl and phenyl groups, provides a hydrophobic interface that allows the nanoparticles to be dispersed in nonpolar organic solvents or can be functionalized to ensure stability in aqueous media.[10][11] This multi-point attachment and tunable periphery make calixarenes superior agents for creating well-defined, monodisperse nanostructures.[10]

G

Caption: Workflow for the synthesis of calixarene-stabilized metal nanoparticles.

Protocol: One-Pot Synthesis of C-Methylcalix[1]resorcinarene-Capped Gold Nanoparticles (AuNPs)

This protocol is adapted from methodologies that utilize resorcinarenes as both a stabilizing agent and a mild reducing agent in a one-pot synthesis.[5]

A. Rationale This method relies on the sequential reduction of a gold salt (HAuCl₄). The calixarene, particularly if functionalized with groups like thiols, can act as an initial reducing agent, while a stronger reducing agent like sodium borohydride (NaBH₄) completes the process.[5] The immediate presence of the calixarene ensures that as gold atoms nucleate, they are instantly capped, preventing uncontrolled growth and aggregation, leading to small, uniform nanoparticles.[12]

B. Materials

  • C-Methylcalix[1]resorcinarene

  • Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)

  • Sodium borohydride (NaBH₄)

  • Toluene or other suitable organic solvent

  • Methanol

  • Deionized water

C. Step-by-Step Methodology

  • Preparation of Stock Solutions:

    • Prepare a 1 mM solution of C-methylcalix[1]resorcinarene in toluene.

    • Prepare a 10 mM aqueous solution of HAuCl₄.

    • Prepare a fresh 100 mM aqueous solution of NaBH₄ immediately before use. Safety Note: NaBH₄ reacts with water to produce hydrogen gas. Prepare in a well-ventilated area.

  • Reaction Setup:

    • In a clean glass vial, add 10 mL of the 1 mM C-methylcalix[1]resorcinarene solution.

    • While stirring vigorously, add 100 µL of the 10 mM HAuCl₄ solution. The organic phase should change color slightly as the gold salt is transferred.

  • Reduction and Nanoparticle Formation:

    • Rapidly inject 150 µL of the freshly prepared, ice-cold 100 mM NaBH₄ solution into the stirring mixture.

    • Causality Insight: The rapid injection of a strong reducing agent ensures a burst of nucleation, which is critical for producing a monodisperse population of nanoparticles. The calixarene already present in the solution immediately passivates the newly formed nuclei.

    • Observe the solution for an immediate color change to deep red or purple, indicating the formation of gold nanoparticles.

  • Purification:

    • Allow the solution to stir for at least 2 hours to ensure the reaction is complete and the nanoparticles are fully stabilized.

    • To purify the nanoparticles, add 20 mL of methanol to the solution to precipitate the capped AuNPs.

    • Centrifuge the mixture at 8000 rpm for 15 minutes. Discard the supernatant.

    • Re-disperse the nanoparticle pellet in a minimal amount of toluene. Repeat the precipitation and centrifugation steps two more times to remove excess reactants.

  • Characterization:

    • UV-Visible Spectroscopy: Acquire a UV-Vis spectrum of the final AuNP dispersion in toluene. A characteristic Surface Plasmon Resonance (SPR) peak should be observed between 520-540 nm. The sharpness of this peak is an indicator of the uniformity of the nanoparticle size.

    • Transmission Electron Microscopy (TEM): Deposit a drop of the diluted nanoparticle solution onto a carbon-coated copper grid and allow it to dry. Use TEM to determine the average particle size, size distribution, and morphology.

Application II: Advanced Drug Delivery Systems

Application Note: A Supramolecular Carrier for Enhanced Therapeutics

The encapsulation of therapeutic agents within the cavity of C-methylcalix[1]resorcinarene is a promising strategy to overcome major challenges in drug development, such as poor water solubility and low bioavailability.[2][4] By forming a host-guest complex, the calixarene can effectively shield a hydrophobic drug from the aqueous environment, increasing its apparent solubility and stability.[2][13]

Furthermore, functionalization of the calixarene scaffold allows for the creation of "smart" drug delivery systems.[3] For example, conjugating polymers like polyethylene glycol (PEG) to the upper rim can improve biocompatibility and circulation time.[3] Attaching pH-responsive moieties can trigger drug release specifically in the acidic microenvironment of tumors or endosomes. This ability to create tailored, stimuli-responsive nanocarriers highlights the significant potential of these macrocycles in targeted therapy.[3][4] Some derivatives have also shown intrinsic biological activity, including antibacterial and antitumor effects.[1]

GComplexComplexComplex_refComplex_refComplex->Complex_ref

Caption: Encapsulation of a drug within the calixarene cavity to form a host-guest complex.

Protocol: Evaluating Drug Encapsulation Efficiency

This protocol outlines a general method to determine the amount of a model hydrophobic drug encapsulated by C-methylcalix[1]resorcinarene using UV-Visible spectroscopy.

A. Rationale The principle of this assay is to separate the drug-loaded calixarene complex from the free, unencapsulated drug. By quantifying the amount of free drug in the supernatant after centrifugation (or filtrate after dialysis), and knowing the initial amount added, the encapsulation efficiency can be calculated. A standard calibration curve for the drug is required to correlate absorbance with concentration.

B. Materials

  • C-Methylcalix[1]resorcinarene (or a water-soluble derivative)

  • Model hydrophobic drug with a strong UV-Vis chromophore (e.g., Methylene Blue, Curcumin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (with appropriate Molecular Weight Cut-Off, e.g., 1000 Da) or centrifugal filter units

  • UV-Vis Spectrophotometer

C. Step-by-Step Methodology

  • Prepare Drug Calibration Curve:

    • Prepare a series of known concentrations of the drug in the chosen solvent (e.g., PBS with a small amount of DMSO to ensure solubility).

    • Measure the absorbance of each solution at the drug's λ_max.

    • Plot absorbance vs. concentration and determine the linear regression equation (y = mx + c). This is essential for converting future absorbance readings into concentrations.

  • Encapsulation Procedure:

    • Dissolve a known amount of C-methylcalix[1]resorcinarene in 10 mL of PBS to a final concentration of, for example, 1 mg/mL. Sonication may be required to aid dissolution.

    • Prepare a concentrated stock solution of the drug. Add a specific amount of the drug stock solution to the calixarene solution (e.g., to achieve a 10:1 mass ratio of calixarene to drug).

    • Incubate the mixture overnight at room temperature with constant stirring, protected from light, to allow the system to reach equilibrium.

  • Separation of Free Drug:

    • Method A (Dialysis): Transfer the mixture into a dialysis bag and dialyze against a large volume of PBS for 24 hours. The free drug will diffuse out, while the larger calixarene-drug complex remains inside.

    • Method B (Centrifugal Filtration): Transfer the mixture to a centrifugal filter unit with a MWCO that retains the calixarene. Centrifuge according to the manufacturer's instructions. The filtrate will contain the free drug.

    • Causality Insight: The separation step is critical. The chosen MWCO must be large enough to allow the small drug molecule to pass through but small enough to retain the significantly larger calixarene macrocycle.

  • Quantification and Calculation:

    • Carefully collect the solution outside the dialysis bag (dialysate) or the filtrate from the centrifugal unit.

    • Measure the absorbance of this solution at the drug's λ_max.

    • Using the calibration curve, calculate the concentration, and thus the total amount, of free drug (Amount_free).

    • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

    Encapsulation Efficiency (%EE) = [(Total Drug Added - Amount_free) / Total Drug Added] x 100

    Drug Loading (%DL) = [(Total Drug Added - Amount_free) / Weight of Calixarene] x 100

Application III: Molecular Sensing and Diagnostics

Application Note: A Versatile Receptor for Analyte Detection

The well-defined cavity and functionalizable portals of C-methylcalix[1]resorcinarenes make them excellent molecular recognition elements in chemical and biological sensors.[2][14] By modifying the calixarene structure, it is possible to create receptors that selectively bind to specific analytes, including heavy metal ions, organic pollutants, and biologically relevant molecules.[2][15]

When integrated onto a transducer surface—such as a quartz crystal microbalance (QCM), an electrode, or an optical fiber—the binding of the target analyte to the calixarene layer induces a measurable physical change.[14][16] For a QCM sensor, the binding event adds mass to the crystal, causing a shift in its resonance frequency.[14] For an electrochemical sensor, the binding can alter electron transfer rates. This modular approach, combining a highly selective synthetic receptor with a sensitive transducer, allows for the development of fast, reliable, and cost-effective sensors for environmental monitoring and medical diagnostics.[17][18]

Protocol: Fabrication of a Calixarene-Based QCM Sensor for Lead (Pb²⁺) Detection

This protocol describes the basic steps for coating a QCM crystal with a functionalized C-methylcalix[1]resorcinarene derivative to detect lead ions in an aqueous solution, based on established principles.[14]

A. Rationale This method relies on the immobilization of a calixarene, functionalized with moieties that have a high affinity for Pb²⁺, onto the surface of a QCM electrode (typically gold). When the sensor is exposed to a sample containing Pb²⁺, the ions selectively bind to the calixarene layer. This binding increases the mass on the crystal's surface, which is detected as a decrease in the crystal's resonant frequency. The magnitude of the frequency shift is proportional to the concentration of the bound analyte, allowing for quantitative detection.[14]

B. Materials

  • A C-methylcalix[1]resorcinarene derivative functionalized with lead-chelating groups (e.g., thiols for binding to the gold surface and amines or carboxylates for binding lead).

  • AT-cut quartz crystals with gold electrodes.

  • QCM instrument with a flow cell.

  • Solvent for dissolving the calixarene (e.g., chloroform, THF).

  • Lead nitrate (Pb(NO₃)₂) for preparing standard solutions.

  • Buffer solution (e.g., acetate buffer, pH 5.5).

C. Step-by-Step Methodology

  • QCM Crystal Cleaning:

    • Thoroughly clean the gold surface of the QCM crystal to ensure a uniform coating. This can be done by immersing it in a piranha solution (Extreme Caution: Piranha solution is highly corrosive and explosive) or by using UV/Ozone treatment.

    • Rinse extensively with deionized water and ethanol, then dry under a stream of nitrogen.

  • Sensor Fabrication (Coating):

    • Prepare a dilute solution (e.g., 0.1 mg/mL) of the functionalized calixarene in a suitable volatile solvent.

    • Use a drop-coating or spin-coating method to apply a thin, even layer of the calixarene solution onto the gold electrode surface.

    • Causality Insight: A thin, uniform layer is crucial for sensor performance. A thick or uneven layer can lead to high damping, poor sensitivity, and a noisy signal.

    • Allow the solvent to evaporate completely in a clean, dust-free environment. The resulting sensor should have a stable baseline frequency in air.

  • Measurement and Detection:

    • Mount the coated crystal in the QCM flow cell.

    • Establish a stable baseline frequency by flowing the pure buffer solution over the sensor surface.

    • Prepare a series of Pb²⁺ standard solutions of known concentrations in the buffer.

    • Sequentially inject the standard solutions, starting from the lowest concentration, into the flow cell at a constant flow rate.

    • Record the frequency shift (Δf) for each concentration after the signal has stabilized.

    • Between each measurement, regenerate the sensor surface by flowing a solution of a strong chelating agent (like EDTA) followed by pure buffer until the baseline frequency is restored.

  • Data Analysis:

    • Plot the magnitude of the frequency shift (|Δf|) against the concentration of Pb²⁺.

    • Determine the linear range of the sensor and calculate its sensitivity (the slope of the calibration curve) and the limit of detection (LOD), typically calculated as 3 times the standard deviation of the baseline noise divided by the sensitivity.

Application Notes and Protocols: Mannich Reaction with C-Methylcalixresorcinarene

Application Notes and Protocols: Mannich Reaction with C-Methylcalix[1]resorcinarene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the Mannich reaction as applied to C-methylcalix[1]resorcinarene, a versatile macrocyclic platform. We delve into the mechanistic underpinnings of this powerful functionalization technique, offering detailed experimental protocols for the synthesis of aminomethylated C-methylcalix[1]resorcinarenes. This document is designed to equip researchers with the necessary knowledge to not only replicate these procedures but also to rationally design novel derivatives for a range of applications, including catalysis, molecular recognition, and drug delivery systems. The protocols are presented with an emphasis on causality, ensuring a deep understanding of each experimental step.

Introduction: The Significance of C-Methylcalix[1]resorcinarene Functionalization

C-methylcalix[1]resorcinarenes are a class of macrocyclic compounds formed by the acid-catalyzed condensation of resorcinol and acetaldehyde.[2] Their unique three-dimensional, bowl-shaped architecture, featuring a hydroxyl-rich upper rim and a modifiable lower rim, makes them exceptional molecular scaffolds.[3][4] The hydrophobic cavity enclosed by the aromatic rings allows for the encapsulation of guest molecules, a property that is central to their application in host-guest chemistry.[3]

However, the true potential of C-methylcalix[1]resorcinarenes is unlocked through covalent modification of their structure. The Mannich reaction stands out as a highly efficient and versatile method for introducing aminomethyl groups onto the upper rim of the calixarene.[5][6] This functionalization dramatically alters the solubility, complexation properties, and reactivity of the parent macrocycle, paving the way for a diverse array of applications.

The introduction of amino functionalities provides handles for further chemical transformations, enabling the attachment of biomolecules, polymers, or catalytic moieties.[7] Furthermore, the resulting aminomethylated derivatives, often referred to as Mannich bases, can exhibit interesting biological activities and find use as supramolecular catalysts or building blocks for more complex molecular architectures.[8][9]

The Mannich Reaction: A Mechanistic Perspective

The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, the electron-rich aromatic ring of the calixresorcinarene), an aldehyde (typically formaldehyde), and a primary or secondary amine.[10][11] The reaction proceeds via an electrophilic aromatic substitution mechanism.

The key steps are as follows:

  • Formation of the Iminium Ion: The reaction is initiated by the formation of a highly electrophilic iminium ion (also known as an Eschenmoser's salt precursor) from the condensation of the amine and formaldehyde.[11][12] This step is often acid-catalyzed.

  • Electrophilic Attack: The electron-rich resorcinol rings of the C-methylcalix[1]resorcinarene act as nucleophiles, attacking the iminium ion. The hydroxyl groups on the upper rim are strong activating groups and direct the substitution to the ortho positions.[12]

  • Proton Transfer and Rearomatization: A proton is lost from the ring, restoring aromaticity and yielding the final aminomethylated product.

The choice of amine (primary or secondary) is crucial as it dictates the structure of the final product. Primary amines can lead to the formation of tetrabenzoxazine derivatives, while secondary amines typically yield tetra-Mannich bases.[1][6]

Mannich_Mechanismcluster_0Iminium Ion Formationcluster_1Electrophilic Aromatic SubstitutionAmineAmineIminium_IonIminium Ion(Electrophile)Amine->Iminium_Ion+ HCHO, - H2OFormaldehydeFormaldehydeFormaldehyde->Iminium_IonIntermediateWhelandIntermediateIminium_Ion->IntermediateCalixresorcinareneC-Methylcalix[4]resorcinarene(Nucleophile)Calixresorcinarene->Intermediate+ Iminium IonProductAminomethylatedCalixresorcinareneIntermediate->Product- H+

Figure 1: Mechanism of the Mannich reaction on C-methylcalix[1]resorcinarene.

Experimental Protocol: Synthesis of a Tetra-Aminomethylated C-Methylcalix[1]resorcinarene

This protocol details the synthesis of a tetra-aminomethylated C-methylcalix[1]resorcinarene using a secondary amine.

3.1. Materials and Equipment

  • C-methylcalix[1]resorcinarene

  • Secondary amine (e.g., diethylamine, piperidine, morpholine)

  • Formaldehyde (37% aqueous solution)

  • Ethanol (absolute)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

3.2. Experimental Workflow

experimental_workflowA1. Dissolve this compoundin EthanolB2. Add Secondary Amineand FormaldehydeA->BC3. Reflux the Reaction MixtureB->CD4. Cool to Room Temperatureand then in an Ice BathC->DE5. Filter the PrecipitateD->EF6. Wash with Cold EthanolE->FG7. Dry the Productunder VacuumF->GH8. Characterize the Product(NMR, FT-IR, MS)G->H

Figure 2: Experimental workflow for the synthesis of aminomethylated C-methylcalix[1]resorcinarene.

3.3. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask, dissolve C-methylcalix[1]resorcinarene (1 equivalent) in absolute ethanol. The amount of solvent should be sufficient to form a stirrable suspension or solution.

  • Addition of Reagents: To the stirred solution, add the secondary amine (at least 4 equivalents) followed by the dropwise addition of aqueous formaldehyde (at least 4 equivalents). Causality Note: A molar excess of the amine and formaldehyde is used to drive the reaction to completion and ensure full substitution on all four resorcinol units.

  • Reaction: Heat the mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Causality Note: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. Further precipitation can be induced by placing the flask in an ice bath.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold ethanol to remove any unreacted starting materials and impurities. Causality Note: Washing with a cold solvent minimizes the loss of the desired product, which may have some solubility in the solvent at higher temperatures.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

3.4. Self-Validation and Troubleshooting

  • Expected Observations: The formation of a solid precipitate upon cooling is a strong indication that the reaction has been successful. The color of the product may vary depending on the amine used.

  • Troubleshooting: If no precipitate forms, the reaction may not have gone to completion. Consider extending the reflux time or increasing the equivalents of the amine and formaldehyde. If the product is oily or difficult to crystallize, purification by column chromatography may be necessary.

Characterization of Aminomethylated C-Methylcalix[1]resorcinarenes

The successful synthesis of the aminomethylated product must be confirmed through various analytical techniques.

TechniqueKey Observables
¹H NMR Appearance of new signals corresponding to the aminomethyl protons (-CH₂-N-) and the protons of the amine moiety. The integration of these signals relative to the aromatic protons of the calixarene backbone will confirm the degree of substitution.
¹³C NMR Appearance of a new signal for the carbon of the aminomethyl group (-CH₂-N-).
FT-IR Disappearance of the O-H stretching vibration of the phenolic hydroxyl groups involved in the reaction (if benzoxazines are formed). Appearance of C-N stretching vibrations.
Mass Spectrometry The molecular ion peak corresponding to the mass of the tetra-aminomethylated C-methylcalix[1]resorcinarene.

Applications of Aminomethylated C-Methylcalix[1]resorcinarenes

The introduction of aminomethyl groups onto the C-methylcalix[1]resorcinarene platform opens up a wide range of applications.

applicationscenterAminomethylatedThis compoundCatalysisCatalysiscenter->CatalysisSensingSensingcenter->SensingDrugDeliveryDrug Deliverycenter->DrugDeliveryPolymerModificationPolymer Modificationcenter->PolymerModificationSeparationChromatographic Separationcenter->Separation

Figure 3: Applications of aminomethylated C-methylcalix[1]resorcinarenes.

  • Catalysis: The amino groups can act as basic catalysts or can be used to chelate metal ions, creating novel supramolecular catalysts.

  • Sensing: The modified calixarenes can be designed to selectively bind to specific ions or molecules, leading to a detectable signal (e.g., a change in fluorescence or color).

  • Drug Delivery: The enhanced water solubility and the presence of functional handles for attaching targeting ligands make these compounds promising candidates for drug delivery systems.[13]

  • Polymer Modification: Aminomethylated calixresorcinarenes can be incorporated into polymer matrices to impart specific properties, such as improved thermal stability or selective binding capabilities.[7][14]

  • Chromatographic Separation: These functionalized macrocycles can be immobilized on solid supports to create stationary phases for high-performance liquid chromatography (HPLC), enabling the separation of various analytes.[7][15]

Conclusion

The Mannich reaction is a cornerstone of C-methylcalix[1]resorcinarene chemistry, providing a straightforward and efficient route to a vast library of functionalized macrocycles. By understanding the underlying mechanism and following robust experimental protocols, researchers can harness the power of this reaction to develop novel materials with tailored properties for a wide range of scientific and technological applications.

Application Note & Protocol: A Comprehensive Guide to the Synthesis of C-Methylcalixresorcinarene

Application Note & Protocol: A Comprehensive Guide to the Synthesis of C-Methylcalix[1]resorcinarene

Abstract

This document provides a detailed protocol for the synthesis of C-methylcalix[1]resorcinarene, a foundational macrocycle in supramolecular chemistry. The synthesis is achieved through the acid-catalyzed condensation of resorcinol with acetaldehyde. This guide is intended for researchers, scientists, and professionals in drug development and materials science. It offers an in-depth explanation of the experimental choices, a step-by-step methodology, and insights into the characterization and purification of the final product. The protocol emphasizes safety, reproducibility, and a thorough understanding of the underlying chemical principles.

Introduction: The Significance of C-Methylcalix[1]resorcinarene

Calixarenes are a class of macrocyclic compounds formed from the condensation of phenols with aldehydes. Among these, resorcinarenes, derived from resorcinol, are particularly noteworthy for their versatile host-guest chemistry and self-assembly properties.[2] C-methylcalix[1]resorcinarene, specifically, is a cyclic tetramer composed of four resorcinol units linked by methyl-substituted methylene bridges.[3][4]

The rigid, bowl-shaped cavity of C-methylcalix[1]resorcinarene allows it to encapsulate a variety of guest molecules, making it a valuable building block in diverse fields.[5][6] Its applications are extensive, ranging from the development of selective receptors for ions and small molecules to its use in drug delivery systems, catalysis, and the fabrication of advanced materials like molecular resists for lithography.[5][7][8] The synthesis protocol detailed herein is a well-established method, often referred to as the Hoegberg procedure, which provides a reliable route to this important supramolecular host.[9][10]

Mechanistic Insights: The Chemistry Behind the Synthesis

The formation of C-methylcalix[1]resorcinarene proceeds via an acid-catalyzed electrophilic aromatic substitution reaction. The mechanism, while complex, can be understood through a series of key steps.

Mechanism of C-methylcalix[1]resorcinarene Formation:

  • Protonation of Acetaldehyde: The reaction is initiated by the protonation of the acetaldehyde carbonyl group by the acid catalyst (typically HCl), which increases its electrophilicity.

  • Electrophilic Attack: The activated acetaldehyde is then attacked by the electron-rich resorcinol ring at the positions ortho to both hydroxyl groups (C4 and C6), which are highly activated.

  • Dehydration and Dimerization: The resulting intermediate undergoes dehydration to form a carbocation, which can then react with another resorcinol molecule. This process continues, leading to the formation of linear oligomers.

  • Cyclization: The final and crucial step is the intramolecular cyclization of a linear tetramer to form the thermodynamically stable cyclic tetramer, C-methylcalix[1]resorcinarene. This cyclization is favored over the formation of larger or smaller rings.

It is important to note that this synthesis can lead to a mixture of stereoisomers, primarily the rccc (crown), rctt (chair), and rcct (boat/diamond) conformers, due to the relative orientations of the methyl groups on the bridging carbons.[9][10][11] The crown conformation is often the major product due to its stabilization through a circular array of intramolecular hydrogen bonds between adjacent hydroxyl groups.[12]

Experimental Protocol: Synthesis of C-Methylcalix[1]resorcinarene

This protocol details the synthesis of a mixture of C-methylcalix[1]resorcinarene stereoisomers.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )GradeSupplier Example
ResorcinolC₆H₆O₂110.11≥99%Sigma-Aldrich
AcetaldehydeC₂H₄O44.05≥99%Sigma-Aldrich
Hydrochloric AcidHCl36.4637% (conc.)Fisher Scientific
EthanolC₂H₅OH46.07AbsoluteFisher Scientific
Deionized WaterH₂O18.02High PurityIn-house

Safety Precautions:

  • Resorcinol: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • Acetaldehyde: Highly flammable liquid and vapor. Harmful if swallowed. Suspected of causing cancer.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

  • Ethanol: Highly flammable liquid and vapor.

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and flask

  • Vacuum desiccator

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve 22.0 g (0.2 mol) of resorcinol in 100 mL of absolute ethanol. Stir the mixture until the resorcinol is completely dissolved.

  • Catalyst Addition: To the resorcinol solution, cautiously add 20 mL of concentrated hydrochloric acid (37%) dropwise while stirring.

  • Aldehyde Addition: Add 13.2 mL (0.2 mol) of acetaldehyde to the dropping funnel. Add the acetaldehyde dropwise to the reaction mixture over a period of 30 minutes. The reaction is exothermic, and a precipitate will begin to form.

  • Reflux: After the addition of acetaldehyde is complete, heat the reaction mixture to reflux (approximately 75-80 °C) and maintain this temperature for at least 4 hours with continuous stirring.[13][14]

  • Isolation of the Crude Product: After the reflux period, cool the reaction mixture to room temperature, and then further cool it in an ice bath for 30 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid product thoroughly with hot deionized water until the filtrate is neutral to pH paper. This step is crucial to remove any residual acid and unreacted starting materials.

  • Drying: Dry the washed product in a vacuum desiccator over a suitable drying agent (e.g., anhydrous CaCl₂) to a constant weight. The product is typically a pinkish or off-white solid.

Purification

The crude product is often a mixture of stereoisomers and may contain some polymeric byproducts. Recrystallization is a common method for purification.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot methanol or ethanol. If the solution is colored, activated charcoal can be added and the mixture heated for a short period before hot filtration to remove the charcoal. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum desiccator.

For the separation of individual conformers (crown, chair, etc.), more advanced techniques like reversed-phase solid-phase extraction (RP-SPE) or column chromatography may be necessary.[9][10][11]

Characterization

The synthesized C-methylcalix[1]resorcinarene should be characterized to confirm its structure and purity.

  • ¹H NMR Spectroscopy: This is a powerful tool for confirming the structure and identifying the different conformers. In DMSO-d₆, the crown isomer typically shows characteristic signals for the methyl protons (doublet), the methine bridge protons (quartet), the aromatic protons, and the hydroxyl protons.[9][10]

    • Crown Isomer (Typical Shifts in DMSO-d₆): δ 1.39 (d, CH₃), 4.45 (q, CH), 6.14 (s, aromatic CH), 6.77 (s, aromatic CH), 8.53 (s, OH).[9][10]

  • FTIR Spectroscopy: The FTIR spectrum will show a broad O-H stretching band around 3300-3400 cm⁻¹, aromatic C=C stretching bands around 1600 cm⁻¹, and C-H stretching bands.[13]

  • Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the product and to analyze the distribution of different conformers in the mixture.[1][9]

  • Melting Point: C-methylcalix[1]resorcinarene has a high melting point and typically decomposes above 250 °C.[9][10]

Workflow and Data Summary

The overall workflow for the synthesis and purification of C-methylcalix[1]resorcinarene is depicted below.

Synthesis_Workflowcluster_synthesisSynthesiscluster_isolationIsolationcluster_purificationPurification & AnalysisreagentsDissolve Resorcinolin EthanolcatalystAdd HCl Catalystreagents->catalystaldehydeAdd Acetaldehyde(Dropwise)catalyst->aldehyderefluxReflux at 75-80°C(4 hours)aldehyde->refluxcoolCool ReactionMixturereflux->coolfilter_washFilter and Washwith Hot Watercool->filter_washdryDry Crude Productfilter_wash->dryrecrystallizeRecrystallize fromMethanol/Ethanoldry->recrystallizecharacterizeCharacterize:NMR, FTIR, MSrecrystallize->characterize

Caption: Experimental workflow for the synthesis of C-methylcalix[1]resorcinarene.

Table 2: Summary of Reaction Parameters and Expected Outcome

ParameterValueNotes
Molar Ratio (Resorcinol:Acetaldehyde)1:1A 1:1 stoichiometry is crucial for the formation of the tetramer.
CatalystConcentrated HClProvides the acidic environment for the condensation reaction.
SolventAbsolute EthanolSolubilizes the reactants.
Reaction Temperature75-80 °C (Reflux)Sufficient to overcome the activation energy of the reaction.
Reaction Time4 hoursEnsures the completion of the reaction.
Expected Yield (Crude)70-85%Yields can vary based on reaction conditions and scale.
AppearanceOff-white to pinkish solidColor can vary depending on purity.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of C-methylcalix[1]resorcinarene. By understanding the underlying chemical principles and adhering to the detailed steps, researchers can successfully synthesize this versatile macrocycle for a wide array of applications in supramolecular chemistry and beyond. Proper characterization is essential to confirm the identity and purity of the product, ensuring its suitability for further research and development.

Application Notes and Protocols: C-Methylcalixresorcinarene-Based Sensor Development

Application Notes and Protocols: C-Methylcalix[1]resorcinarene-Based Sensor Development

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive guide to the development and application of chemical sensors based on the C-methylcalix[1]resorcinarene scaffold. This document offers in-depth technical guidance, field-proven insights, and detailed experimental protocols for the design, fabrication, and characterization of electrochemical, fluorescent, and colorimetric sensors. Furthermore, it explores the burgeoning application of these versatile macrocycles in drug delivery and solubilization. The protocols herein are designed to be self-validating, with explanations of the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The C-Methylcalix[1]resorcinarene Scaffold - A Versatile Platform for Molecular Recognition

C-methylcalix[1]resorcinarene is a macrocyclic compound formed by the acid-catalyzed condensation of resorcinol and acetaldehyde.[2] Its unique three-dimensional, bowl-shaped architecture, featuring a hydroxyl-rich upper rim and a modifiable lower rim, makes it an exceptional platform for host-guest chemistry.[2][3] The pre-organized cavity of the calixresorcinarene can selectively bind a variety of guest molecules, including ions and small organic molecules, through non-covalent interactions such as hydrogen bonding, hydrophobic effects, and π-π stacking.[3] This inherent molecular recognition capability is the foundation for its widespread application in the development of highly sensitive and selective chemical sensors.[2][4]

The versatility of C-methylcalix[1]resorcinarene lies in its facile functionalization. The hydroxyl groups on the upper rim can be modified to introduce specific recognition sites or to attach signaling moieties, such as fluorophores or chromophores.[5] This adaptability allows for the rational design of sensors tailored for specific analytes, a critical aspect in fields ranging from environmental monitoring to pharmaceutical analysis.[5][6]

Electrochemical Sensing Applications

Electrochemical sensors based on C-methylcalix[1]resorcinarene offer high sensitivity, rapid response times, and the potential for miniaturization, making them ideal for real-time analysis.[7] These sensors typically operate by detecting changes in the electrochemical properties of a modified electrode upon the binding of an analyte to the immobilized calixresorcinarene.

Principle of Operation

The fundamental principle involves the modification of an electrode surface (e.g., glassy carbon, gold) with a C-methylcalix[1]resorcinarene layer. This layer acts as a recognition element, selectively capturing the target analyte. The binding event can be transduced into a measurable electrical signal through several mechanisms, including:

  • Impedimetric Sensing: Analyte binding can alter the impedance of the electrode-electrolyte interface, which can be measured using electrochemical impedance spectroscopy (EIS).

  • Voltammetric Sensing: The binding of an electroactive analyte can be directly detected, or the binding of a non-electroactive analyte can block the access of a redox probe to the electrode surface, leading to a change in the voltammetric signal (e.g., cyclic voltammetry, differential pulse voltammetry).

  • Potentiometric Sensing: Ion-selective electrodes (ISEs) can be fabricated by incorporating C-methylcalix[1]resorcinarene into a polymeric membrane. The binding of the target ion generates a potential difference that is proportional to the ion's concentration.[8]

Experimental Workflow: Fabrication of an Electrochemical Sensor

Gcluster_0Electrode Preparationcluster_1Surface Modificationcluster_2Electrochemical MeasurementA1. Electrode PolishingB2. Electrochemical CleaningA->BC3. Immobilization ofC-Methylcalix[4]resorcinareneB->CD4. Rinsing and DryingC->DE5. Incubation with AnalyteD->EF6. Electrochemical Analysis(CV, DPV, EIS)E->FG7. Data AnalysisF->G

Caption: Workflow for the fabrication and testing of a C-methylcalix[1]resorcinarene-based electrochemical sensor.

Detailed Protocol: Electrochemical Detection of Tryptophan

This protocol describes the fabrication of a C-undecylcalix[1]resorcinarene modified glassy carbon electrode (GCE) for the sensitive detection of tryptophan, an essential amino acid.[7]

Materials:

  • Glassy Carbon Electrode (GCE)

  • C-undecylcalix[1]resorcinarene (CUCR)

  • Porous reduced graphene oxide (PrGO)

  • N,N-Dimethylformamide (DMF)

  • Alumina powder (0.05 µm)

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Potassium chloride (KCl)

  • Tryptophan standard solutions

  • Phosphate buffer solution (PBS, pH 7.4)

Instrumentation:

  • Potentiostat/Galvanostat with EIS capability

  • Polishing kit

  • Ultrasonic bath

Protocol:

  • Electrode Preparation:

    • Polish the GCE with 0.05 µm alumina slurry on a polishing pad for 5 minutes.

    • Rinse thoroughly with deionized water.

    • Sonically clean the electrode in a 1:1 mixture of 0.2 M sulfuric acid and acetone for 2 minutes, followed by rinsing with deionized water and acetone.

    • Perform electrochemical cleaning by cycling the potential between -0.5 V and 1.0 V in 0.5 M H₂SO₄ until a stable voltammogram is obtained.

  • Electrode Modification:

    • Prepare a 1 mg/mL dispersion of PrGO in DMF.

    • Drop-cast 5 µL of the PrGO dispersion onto the cleaned GCE surface and allow it to dry at room temperature.

    • Prepare a 1 mM solution of CUCR in a suitable organic solvent (e.g., chloroform).

    • Immerse the PrGO/GCE in the CUCR solution for 12 hours to allow for self-assembly of the calixresorcinarene layer.

    • Gently rinse the modified electrode with the solvent to remove any unbound CUCR and dry under a stream of nitrogen.

  • Electrochemical Measurement:

    • Characterize the modified electrode using cyclic voltammetry (CV) in a solution containing 5 mM K₃[Fe(CN)₆] and 0.1 M KCl.

    • Incubate the CUCR/PrGO/GCE in tryptophan solutions of varying concentrations (in PBS, pH 7.4) for 15 minutes.

    • After incubation, rinse the electrode with PBS to remove non-specifically bound tryptophan.

    • Perform differential pulse voltammetry (DPV) in PBS (pH 7.4) to measure the oxidation peak of tryptophan.

  • Data Analysis:

    • Plot the DPV peak current as a function of tryptophan concentration to generate a calibration curve.

    • Determine the limit of detection (LOD) based on a signal-to-noise ratio of 3.

Table 1: Performance Characteristics of a C-undecylcalix[1]resorcinarene-based Tryptophan Sensor [7]

ParameterValue
Linear Range0.1 µM - 100 µM
Limit of Detection (LOD)0.03 µM
Response Time< 15 minutes
SelectivityHigh selectivity against other amino acids

Fluorescent Sensing Applications

Fluorescent sensors based on C-methylcalix[1]resorcinarene are highly sensitive and offer the advantage of optical detection, which is amenable to high-throughput screening and bioimaging.[9]

Principle of Operation

These sensors typically consist of a C-methylcalix[1]resorcinarene scaffold functionalized with a fluorophore. The binding of an analyte to the calixresorcinarene cavity induces a change in the fluorescence properties of the attached fluorophore through various mechanisms:[10][11]

  • Photoinduced Electron Transfer (PET): In the absence of the analyte, the fluorescence of the fluorophore is quenched by an electron-rich part of the calixresorcinarene. Analyte binding alters the electronic properties, inhibiting PET and "turning on" the fluorescence.

  • Förster Resonance Energy Transfer (FRET): The sensor can be designed with a FRET donor-acceptor pair. Analyte binding can change the distance or orientation between the donor and acceptor, leading to a change in FRET efficiency and a ratiometric fluorescence signal.

  • Exciplex/Excimer Formation: Analyte binding can promote or inhibit the formation of excited-state complexes (exciplexes or excimers), which have distinct emission spectra compared to the monomeric fluorophore.

Experimental Workflow: Fluorescent Metal Ion Detection

Gcluster_0Sensor Preparationcluster_1Fluorescence Titrationcluster_2Data AnalysisA1. Synthesis/Purchase ofFluorophore-FunctionalizedCalixresorcinareneB2. Preparation of Stock SolutionA->BC3. Preparation of AnalyteSolutionsB->CD4. Titration of Sensor withAnalyteC->DE5. Fluorescence SpectraAcquisitionD->EF6. Plotting Fluorescence Intensityvs. Analyte ConcentrationE->FG7. Calculation of BindingConstant and LODF->G

Caption: Workflow for the characterization of a fluorescent C-methylcalix[1]resorcinarene-based sensor.

Detailed Protocol: Fluorescent Detection of Fe(III) Ions

This protocol describes the use of a dansyl-functionalized calix[1]resorcinarene for the selective detection of Fe(III) ions.[12]

Materials:

  • Tetradansylated calix[1]resorcinarene (TDCR)

  • Stock solutions of various metal ions (e.g., Fe³⁺, Co²⁺, Cu²⁺, Ni²⁺, Zn²⁺, etc.) in deionized water.

  • Methanol (spectroscopic grade)

  • HEPES buffer (pH 7.4)

Instrumentation:

  • Fluorometer

  • UV-Vis Spectrophotometer

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of TDCR (1 x 10⁻³ M) in methanol.

    • Prepare working solutions of TDCR (1 x 10⁻⁶ M) in a methanol/HEPES buffer (1:1, v/v) mixture.

    • Prepare stock solutions of metal ions (1 x 10⁻² M) in deionized water. Prepare serial dilutions as needed.

  • Fluorescence Measurements:

    • Place 2 mL of the TDCR working solution into a quartz cuvette.

    • Record the initial fluorescence emission spectrum (e.g., excitation at 340 nm, emission scan from 400 to 600 nm).

    • Add small aliquots (e.g., 2-10 µL) of the metal ion stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for 2 minutes.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution effects.

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • To determine the binding constant (Kₐ), use a suitable binding model (e.g., Benesi-Hildebrand plot for 1:1 binding). The Stern-Volmer equation can be used to analyze the quenching mechanism.[12]

    • Calculate the limit of detection (LOD) using the formula 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve in the linear range.

Table 2: Performance Characteristics of a Dansyl-Functionalized Calix[1]resorcinarene for Fe(III) Detection [12]

ParameterValue
Binding Constant (Kₐ)1.2 x 10⁵ M⁻¹
Limit of Detection (LOD)0.5 µM
Response MechanismFluorescence Quenching
SelectivityHigh selectivity for Fe(III) over other divalent and trivalent metal ions

Colorimetric Sensing Applications

Colorimetric sensors provide a simple, cost-effective, and often instrument-free method for analyte detection, relying on a visible color change.[13]

Principle of Operation

C-methylcalix[1]resorcinarene-based colorimetric sensors incorporate a chromogenic moiety that changes its absorption properties upon analyte binding. The color change can be due to:

  • Intramolecular Charge Transfer (ICT): Analyte binding can alter the electron-donating or -withdrawing properties of the calixresorcinarene or the attached chromophore, leading to a shift in the ICT band and a visible color change.

  • Conformational Changes: The binding of an analyte can induce a conformational change in the calixresorcinarene-chromophore conjugate, affecting the electronic conjugation and thus the absorption spectrum.

  • Deprotonation/Protonation: The interaction with an analyte can alter the pKa of a pH-sensitive chromophore attached to the calixresorcinarene, resulting in a color change.

Detailed Protocol: Colorimetric Detection of Cu(II) Ions and Cysteine

This protocol details a dual-functional colorimetric sensor based on a functionalized calix[1]arene for the detection of Cu(II) ions and subsequently cysteine.

Materials:

  • Functionalized calix[1]arene sensor molecule

  • Stock solutions of various metal ions in deionized water

  • Stock solution of cysteine and other amino acids

  • Aqueous buffer solution (e.g., HEPES, pH 7.4)

  • Methanol

Instrumentation:

  • UV-Vis Spectrophotometer

Protocol:

  • Detection of Cu(II) Ions:

    • Prepare a stock solution of the calix[1]arene sensor in methanol.

    • In a cuvette, add a known concentration of the sensor to the aqueous buffer.

    • Record the initial UV-Vis absorption spectrum.

    • Add increasing concentrations of Cu(II) solution to the cuvette.

    • After each addition, mix and record the UV-Vis spectrum. A visible color change should be observed.

  • Detection of Cysteine:

    • To the solution containing the calix[1]arene-Cu(II) complex (which has a distinct color), add increasing concentrations of cysteine.

    • Record the UV-Vis spectrum after each addition. The color of the solution should revert to the original color of the free calix[1]arene sensor, indicating the displacement of the sensor by cysteine to form a Cu(II)-cysteine complex.

  • Data Analysis:

    • Plot the absorbance at a specific wavelength against the concentration of Cu(II) or cysteine to create calibration curves.

    • Determine the stoichiometry of the complexes using Job's plot analysis.

Table 3: Performance of a Calix[1]arene-based Dual Colorimetric Sensor

AnalyteObservable ChangeLimit of Detection
Cu(II)Colorless to Yellow~1 µM
CysteineYellow to Colorless~2 µM

Applications in Drug Development

The unique host-guest properties of C-methylcalix[1]resorcinarenes make them promising candidates for various applications in drug development, particularly in drug delivery and solubilization.[6]

Drug Solubilization and Delivery

Many potent drug molecules suffer from poor aqueous solubility, which limits their bioavailability and therapeutic efficacy. C-methylcalix[1]resorcinarenes can encapsulate hydrophobic drug molecules within their cavity, forming water-soluble host-guest complexes.[9][10] This encapsulation can:

  • Enhance Drug Solubility: By shielding the hydrophobic drug from the aqueous environment.

  • Improve Drug Stability: By protecting the drug from degradation.

  • Enable Controlled Release: The release of the drug can be triggered by changes in the physiological environment (e.g., pH, temperature).

Protocol: Study of Drug Solubilization by C-Methylcalix[1]resorcinarene

This protocol outlines a general method to assess the solubilizing effect of C-methylcalix[1]resorcinarene on a poorly soluble drug.

Materials:

  • C-methylcalix[1]resorcinarene

  • Poorly soluble drug (e.g., ibuprofen, quercetin)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Organic solvent for the drug (e.g., ethanol, DMSO)

  • Dialysis membrane (with appropriate molecular weight cut-off)

Instrumentation:

  • UV-Vis Spectrophotometer or HPLC

  • Shaking incubator

  • Centrifuge

Protocol:

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of C-methylcalix[1]resorcinarene.

    • Add an excess amount of the drug to each solution.

    • Shake the solutions at a constant temperature (e.g., 37 °C) for 24-48 hours to reach equilibrium.

    • Centrifuge the solutions to pellet the undissolved drug.

    • Analyze the concentration of the dissolved drug in the supernatant using UV-Vis spectrophotometry or HPLC.

    • Plot the concentration of the dissolved drug as a function of the C-methylcalix[1]resorcinarene concentration to determine the complexation stoichiometry and stability constant.

  • In Vitro Drug Release Study:

    • Prepare a solution of the drug-calixresorcinarene complex.

    • Place the solution in a dialysis bag and immerse it in a known volume of release medium (e.g., PBS, pH 7.4).

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.

    • Analyze the concentration of the released drug in the aliquots.

    • Plot the cumulative percentage of drug released versus time.

Conclusion and Future Perspectives

C-methylcalix[1]resorcinarene-based sensors represent a powerful and versatile platform for the detection of a wide range of analytes. Their ease of synthesis, tunable properties, and diverse signaling mechanisms have led to the development of highly sensitive and selective electrochemical, fluorescent, and colorimetric sensors. Furthermore, their potential in drug delivery and solubilization is a rapidly growing area of research with significant implications for the pharmaceutical industry. Future research will likely focus on the development of more complex and integrated sensor systems, such as sensor arrays for multiplexed detection, and the in vivo application of these sensors for diagnostics and theranostics.

Application Notes & Protocols: Synthesis of Star Polymers via Atom Transfer Radical Polymerization (ATRP) Utilizing a C-Methylcalixresorcinarene Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Architecturally Complex Polymers for Advanced Applications

The precise control over polymer architecture is a cornerstone of modern materials science, enabling the development of macromolecules with tailored properties for sophisticated applications, including drug delivery, tissue engineering, and diagnostics.[1][2] Atom Transfer Radical Polymerization (ATRP) stands out as a robust and versatile controlled/"living" radical polymerization (CRP) technique, offering the ability to synthesize polymers with predetermined molecular weights, low polydispersity, and complex architectures such as block, graft, and star polymers.[3][4][5]

A key advantage of ATRP is the ability to employ multifunctional initiators to create well-defined, non-linear polymer structures.[3] C-Methylcalixresorcinarenes, a class of macrocyclic compounds, present an ideal scaffold for the synthesis of multi-arm star polymers. Their rigid, cup-shaped structure allows for precise functionalization of the upper or lower rim with multiple initiating sites. This guide provides a comprehensive overview and detailed protocols for the synthesis of a C-Methylcalixresorcinarene-based macroinitiator and its subsequent use in ATRP to generate star polymers with a well-defined number of arms.

The Synergy of ATRP and Calixarene Scaffolds

ATRP is a transition metal-mediated process that relies on a reversible equilibrium between active propagating radicals and dormant species (alkyl halides).[6][7] This dynamic equilibrium maintains a low concentration of active radicals at any given time, minimizing termination reactions and allowing for controlled chain growth.[6] The general mechanism of ATRP is depicted below.

ATRP_Mechanism cluster_propagation Propagation I R-X (Initiator) R_rad R• (Initiating Radical) I->R_rad Cat_L Mt^n/L (Catalyst) Cat_X_L X-Mt^(n+1)/L (Deactivator) R_rad->I M Monomer R_rad->M P_n_X P_n-X (Dormant Chain) P_n_rad P_n• (Propagating Radical) P_n_X->P_n_rad P_n_rad->P_n_X P_n_rad->M P_n_plus_1_rad P_(n+1)•

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

C-Methylcalixresorcinarenes serve as a robust core from which multiple polymer arms can be grown simultaneously. By functionalizing the hydroxyl groups on the resorcinarene macrocycle with ATRP-active initiating moieties, such as 2-bromoisobutyryl bromide, a multifunctional macroinitiator is created.[8][9] The number of arms on the resulting star polymer is directly determined by the number of initiating sites on the calixarene core. This "core-first" approach is highly efficient for producing star polymers with controlled molecular weights and narrow molecular weight distributions (typically with a polydispersity index, Mw/Mn, between 1.1 and 1.2).[10][11]

Synthesis of a C-Methylcalixresorcinarene-Based ATRP Macroinitiator

The first critical step is the functionalization of the C-Methylcalixresorcinarene to create a macroinitiator. This protocol details the esterification of the hydroxyl groups with 2-bromoisobutyryl bromide.

Materials
  • C-Methylcalix[12]resorcinarene

  • 2-Bromoisobutyryl bromide

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Hexane

  • Magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere synthesis

Protocol: Synthesis of Octabromo-C-Methylcalix[12]resorcinarene Initiator
  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, dissolve C-Methylcalix[12]resorcinarene (1 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (10 equivalents, to act as a base and scavenger for the HBr byproduct) to the solution and stir for 15 minutes.

  • Addition of Initiator Precursor: Slowly add 2-bromoisobutyryl bromide (10 equivalents) dropwise to the cooled solution via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir under an inert atmosphere for 24 hours.

  • Work-up:

    • Filter the reaction mixture to remove the triethylammonium bromide salt.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the resulting residue in dichloromethane (DCM).

    • Wash the DCM solution with deionized water (3x), followed by brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

    • Filter and concentrate the solution to yield the crude product.

  • Purification: Purify the crude product by precipitation from a concentrated DCM solution into cold hexane. Filter and dry the resulting white powder under vacuum.

  • Characterization: Confirm the structure and purity of the octafunctional initiator using 1H NMR, 13C NMR, and FT-IR spectroscopy.

Initiator_Synthesis cluster_workflow Initiator Synthesis Workflow start Dissolve C-Methylcalixresorcinarene and TEA in Anhydrous THF cool Cool to 0°C start->cool add_bromide Add 2-Bromoisobutyryl Bromide cool->add_bromide react Stir at RT for 24h add_bromide->react workup Aqueous Work-up and Extraction react->workup purify Precipitation and Drying workup->purify characterize Characterize (NMR, FT-IR) purify->characterize end_product Octabromo-C-Methylcalixresorcinarene Macroinitiator characterize->end_product

Caption: Workflow for the synthesis of the macroinitiator.

Protocol: ATRP of Methyl Methacrylate (MMA) using the Calixarene Macroinitiator

This protocol describes a typical ATRP of methyl methacrylate to form an 8-arm star polymer.

Materials
  • Octabromo-C-Methylcalix[12]resorcinarene macroinitiator

  • Methyl methacrylate (MMA), inhibitor removed

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (solvent)

  • Methanol

  • Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Schlenk flask and line

Protocol
  • Monomer Preparation: Pass methyl methacrylate through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a Schlenk flask, add the Octabromo-C-Methylcalix[12]resorcinarene macroinitiator (1 equivalent), CuBr (8 equivalents), and a magnetic stir bar.

  • Deoxygenation: Seal the flask, and perform three cycles of vacuum-backfill with argon or nitrogen to remove oxygen.

  • Addition of Reagents: Under a positive pressure of inert gas, add anisole, inhibitor-free MMA, and PMDETA (8 equivalents) via syringe.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C) and stir.

  • Monitoring: Periodically take samples via a degassed syringe to monitor monomer conversion and polymer molecular weight evolution by gas chromatography (GC) and gel permeation chromatography (GPC), respectively.

  • Termination: Once the desired conversion is reached, quench the polymerization by cooling the flask to room temperature and exposing the mixture to air. This will oxidize the Cu(I) catalyst to the inactive Cu(II) state.

  • Purification:

    • Dilute the reaction mixture with THF.

    • Pass the solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by adding the filtered solution dropwise into a large volume of cold methanol.

    • Collect the polymer by filtration and dry under vacuum to a constant weight.

Quantitative Data Summary

The following table provides an example set of conditions for targeting a specific degree of polymerization (DP) per arm.

ParameterValueRationale
[MMA]0/[Initiator]0 800Targets a DP of 100 per arm (800 total monomers / 8 arms).
[Initiator]0/[CuBr]0/[PMDETA]0 1 / 8 / 8Stoichiometric ratio of catalyst and ligand to initiating sites.
Monomer Concentration 50% (v/v) in AnisoleA common concentration to ensure sufficient reaction rate while managing viscosity.
Temperature 80 °CProvides a suitable rate of polymerization for methacrylates.[11]
Reaction Time 4-12 hoursDependent on desired conversion; should be monitored.

Characterization of the Resulting Star Polymer

  • Gel Permeation Chromatography (GPC/SEC): To determine the molecular weight (Mn) and polydispersity index (Mw/Mn). The resulting polymer should show a monomodal and narrow distribution.[8]

  • 1H NMR Spectroscopy: To confirm the structure of the polymer and calculate the monomer conversion.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic radius of the star polymers in solution, which is typically smaller than that of a linear polymer of the same molecular weight.[8]

Applications in Drug Development

The amphiphilic star block copolymers that can be synthesized using this method hold significant promise for drug delivery applications.[13][14] By sequentially polymerizing a hydrophobic monomer followed by a hydrophilic monomer, core-shell structures can be formed that self-assemble into micelles in aqueous environments.[1] These micelles can encapsulate hydrophobic drugs, enhancing their solubility and providing a vehicle for targeted delivery.[2] The calixarene core itself can also participate in host-guest interactions, potentially offering an additional mechanism for drug loading.[12] The well-defined structure of these star polymers allows for a high degree of control over drug loading capacity and release kinetics.[1]

Conclusion

The use of C-Methylcalixresorcinarene as a core for ATRP provides a powerful and reproducible method for the synthesis of well-defined star polymers. This guide offers a foundational protocol that can be adapted for various monomers to create a wide range of functional materials. The precise control over the number of arms, arm length, and composition makes this an invaluable technique for researchers in materials science and drug development seeking to engineer complex macromolecular architectures.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing C-Methylcalixresorcinarene Synthesis

Technical Support Center: Optimizing C-Methylcalix[1]resorcinarene Synthesis

Welcome to the technical support center for C-methylcalix[1]resorcinarene synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this classic macrocycle synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is C-methylcalix[1]resorcinarene and why is its synthesis important?

C-methylcalix[1]resorcinarene is a macrocyclic compound formed from the acid-catalyzed condensation of resorcinol and acetaldehyde.[2][3] It belongs to the calixarene family, characterized by a cup-like shape with a defined upper and lower rim and a central cavity.[4] This structure makes it an incredibly versatile building block in supramolecular chemistry, with applications in ion and molecule recognition, drug delivery systems, catalysis, and nanotechnology.[5][6] Optimizing its synthesis is crucial for accessing this valuable scaffold in high purity and yield for further functionalization and application.

Q2: What is a typical yield for C-methylcalix[1]resorcinarene synthesis?

Yields can vary significantly based on reaction conditions. The synthesis typically produces a mixture of stereoisomers, with the rccc (crown) conformer being the major product.[5] It is common to obtain yields for the crude product mixture in the range of 40-50%.[7] After purification, the isolated yield of the primary crown conformer can be around 37.5%, with smaller amounts of other isomers like the chair (around 6%) and diamond (around 3-4%) conformers.[5][8] Achieving yields higher than this often requires careful optimization of the reaction parameters.

Q3: Why does the reaction produce a mixture of isomers?

The condensation reaction between the four resorcinol units and four acetaldehyde molecules can result in different spatial orientations of the methyl groups at the bridging carbons. This leads to the formation of several stereoisomers, primarily the crown, chair, and diamond conformers.[1][8] The relative stability of these conformers and the kinetic vs. thermodynamic control of the reaction conditions dictate the final product ratio. The crown conformer is generally the most stable and, therefore, the most abundant product.[1]

Q4: What are the primary methods for characterizing the product?

The most powerful tool for characterizing C-methylcalix[1]resorcinarene and its isomers is Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR is particularly useful for distinguishing between conformers, as the symmetry of each isomer results in a unique set of signals for the aromatic, methine, and methyl protons.[5][8] Other essential techniques include Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups, and Mass Spectrometry to confirm the tetrameric structure.[3][7]

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you might encounter during the synthesis and purification of C-methylcalix[1]resorcinarene.

Problem 1: My reaction yielded very little or no precipitate.

  • Possible Cause 1: Ineffective Catalysis. The condensation is an acid-catalyzed electrophilic aromatic substitution. Insufficient acid will result in a very slow or incomplete reaction.

    • Solution: Ensure the correct amount and concentration of the acid catalyst (typically concentrated HCl) is used.[3][7] While equimolar amounts have been used historically, studies show that catalytic amounts can be effective under optimized conditions.[3] The acid should be added dropwise to the solution of resorcinol and aldehyde.[7] For some systems, Lewis acids like BF₃·Et₂O may also be employed.[9]

  • Possible Cause 2: Sub-optimal Temperature. The reaction requires heating to proceed at a reasonable rate.

    • Solution: The reaction is typically run at reflux in an alcohol solvent like ethanol.[7][8] A common temperature is around 75°C.[3] Ensure your reaction is maintained at the appropriate temperature for the specified time (often several hours to 24 hours).[3][7]

  • Possible Cause 3: Purity of Reactants. Resorcinol can oxidize and darken over time, and old acetaldehyde may contain paraldehyde or other impurities.

    • Solution: Use high-purity resorcinol and freshly distilled acetaldehyde for best results. Impurities can interfere with the cyclization process and lead to the formation of linear oligomers and other byproducts.

Problem 2: My final product is a dark, oily substance instead of a powder.

  • Possible Cause 1: Incomplete Reaction or Byproduct Formation. The formation of a resinous or oily product often indicates the presence of linear oligomers and other polymeric byproducts. This can happen if the reaction conditions (e.g., stoichiometry, temperature, catalyst concentration) are not optimal for cyclization.

    • Solution: Re-evaluate your reaction parameters. A key study on optimization suggests that the solvent system, specifically the ethanol/water ratio, can significantly impact the product distribution and purity.[3] Following a well-established protocol is critical.

  • Possible Cause 2: Inadequate Washing. The crude product must be thoroughly washed to remove residual acid and unreacted monomers.

    • Solution: After filtration, wash the precipitate extensively with water, ideally until the filtrate is neutral.[3][8] A final wash with a water/ethanol mixture can also be beneficial.[7]

Problem 3: I'm having difficulty separating the different stereoisomers.

  • Challenge: The stereoisomers of C-methylcalix[1]resorcinarene have very similar polarities, making their separation by simple recrystallization challenging.

    • Solution 1: Reversed-Phase Solid-Phase Extraction (RP-SPE). This is a highly effective, low-cost method for separating the conformers.[1][8] A protocol based on this technique is provided below. The method involves dissolving the crude mixture and eluting it from an RP-18 SPE cartridge with a gradient of an organic solvent (like acetonitrile) in water.[5]

    • Solution 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). For analytical separation and for obtaining highly pure samples of each isomer, RP-HPLC is the method of choice. It can clearly resolve the crown, chair, and other conformers.[5][8]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common synthesis problems.

Caption: Troubleshooting workflow for C-methylcalix[1]resorcinarene synthesis.

Protocols & Methodologies

Standard Synthesis Protocol

This protocol is a synthesis of methods reported in the literature.[3][7][8]

Materials:

  • Resorcinol (high purity)

  • Acetaldehyde

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Deionized Water

Procedure:

  • In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol (e.g., 0.1 mol) in ethanol (e.g., 100 mL).

  • To this solution, add acetaldehyde (e.g., 0.1 mol).

  • With vigorous stirring, add concentrated HCl (e.g., 30 mL) dropwise to the mixture. The solution may warm up.

  • Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 6-24 hours. A precipitate will typically form during this time.[3][8]

  • After the reflux period, cool the mixture to room temperature, and then further cool in an ice bath to maximize precipitation.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid thoroughly with copious amounts of hot water until the filtrate is neutral (check with pH paper). This step is critical to remove all traces of acid.[3]

  • Finally, wash the product with a 1:1 ethanol/water solution.[7]

  • Dry the resulting pale pink or off-white solid under vacuum at 40-50°C.

Data Summary: Reaction Parameters
ParameterRecommended ConditionRationale / Impact on Yield
Reactant Ratio 1:1 (Resorcinol:Acetaldehyde)Stoichiometric ratio required for the formation of the tetrameric macrocycle.[8]
Catalyst Conc. HCl (Brønsted Acid)Protonates the aldehyde, activating it for electrophilic attack on the resorcinol ring.[10]
Solvent Ethanol or Ethanol/WaterSolubilizes reactants. The polarity of the medium can influence isomer distribution.[3]
Temperature 75°C - RefluxProvides activation energy for the condensation reaction.[3][7]
Reaction Time 6 - 24 hoursSufficient time is needed for the multi-step condensation and cyclization to reach completion.[3][7]
Purification Protocol: Isomer Separation via RP-SPE

This protocol is adapted from methodologies described for separating calixresorcinarene conformers.[5][8]

Materials:

  • Crude C-methylcalix[1]resorcinarene

  • Supelclean™ ENVI-18 SPE cartridges (or equivalent C18 silica)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) (optional, often used to improve peak shape)

Procedure:

  • Prepare Solvents:

    • Solvent A: Water (optional: with 0.05% TFA)

    • Solvent B: Acetonitrile (optional: with 0.05% TFA)

  • Condition the SPE Cartridge:

    • Wash the cartridge with 1-2 column volumes of methanol.

    • Wash with 1-2 column volumes of Solvent B.

    • Equilibrate the cartridge with 2-3 column volumes of Solvent A.

  • Load Sample:

    • Dissolve a known amount of the crude product (e.g., 40-50 mg) in a minimal amount of 50:50 ACN/Water (e.g., 1 mL).

    • Load the solution onto the conditioned SPE cartridge.

  • Elute Fractions:

    • Elute the isomers by gradually increasing the percentage of Solvent B. Start with a low percentage of B (e.g., 10-20%) and increase in steps (e.g., 30%, 40%, 50%, 70%, 100%).

    • Collect fractions at each solvent composition. The exact percentages will depend on the specific isomers and may require some optimization.

  • Analyze Fractions:

    • Analyze each collected fraction by RP-HPLC or TLC to identify which fractions contain the pure conformers (crown, chair, etc.).

  • Combine and Isolate:

    • Combine the fractions containing the pure desired isomer.

    • Remove the solvent via rotary evaporation or lyophilization to obtain the pure, isolated solid.[5]

Technical Support Center: Purification of C-Methylcalixresorcinarene Isomers

Technical Support Center: Purification of C-Methylcalix[1]resorcinarene Isomers

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for C-methylcalix[1]resorcinarene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing and purifying the conformational isomers of this versatile macrocycle. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

The Challenge: Understanding C-Methylcalix[1]resorcinarene Isomerism

The acid-catalyzed condensation of resorcinol with acetaldehyde is a standard method for synthesizing C-methylcalix[1]resorcinarene.[2][3] However, this reaction rarely yields a single product. Instead, it produces a mixture of conformational isomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of their resorcinol rings.[4] The orientation of the methyl groups on the methylene bridges determines the overall shape of the macrocycle.

The most commonly encountered isomers are:

  • rccc (all-cis): This isomer adopts a "crown" conformation, which is often the most thermodynamically stable due to a network of intramolecular hydrogen bonds between adjacent hydroxyl groups.[2][5][6]

  • rctt (cis-trans-trans): This isomer typically adopts a "chair" conformation.[7]

  • rcct (cis-cis-trans-trans): A less common isomer that can adopt a "diamond" or "boat" conformation.[1][2]

Purifying these isomers is critical because the specific conformation dictates the macrocycle's cavity size, shape, and guest-binding properties, which are essential for applications in drug delivery, sensing, and catalysis.[8]

Gcluster_startStarting Materialscluster_reactionReactioncluster_productCrude Product Mixturecluster_isomersConstituent IsomersResorcinolResorcinolCondensationAcid-CatalyzedCondensationResorcinol->CondensationAcetaldehydeAcetaldehydeAcetaldehyde->CondensationMixtureIsomeric Mixture(Often appears as a singlecompound by TLC)Condensation->Mixturercccrccc (Crown)Mixture->rcccCompositionrcttrctt (Chair)Mixture->rcttCompositionrcctrcct (Diamond)Mixture->rcctComposition

Figure 1: Synthesis pathway from starting materials to the isomeric mixture of C-methylcalix[1]resorcinarene.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification process in a practical, question-and-answer format.

FAQ 1: My synthesis yielded a single spot on TLC, but the ¹H NMR spectrum is complex. Did the reaction fail?

Answer: No, this is a very common and expected observation. The different conformational isomers of C-methylcalix[1]resorcinarene often have very similar polarities, causing them to co-elute on a standard silica TLC plate.[2] This makes TLC an unreliable tool for assessing the purity of the crude reaction product.

The Causality: The hydroxyl groups on the upper rim of the macrocycle dominate its interaction with the silica stationary phase, masking the subtle differences in polarity between conformers.

The Solution: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for identifying the presence of an isomeric mixture.[2][4] A complex ¹H NMR spectrum with multiple sets of signals for the aromatic, methine, and methyl protons is a clear indication that you have successfully synthesized a mixture of isomers.

FAQ 2: I'm struggling to separate the isomers by simple crystallization. What's a more effective strategy?

Answer: While crystallization can sometimes enrich one isomer, it is often insufficient for complete separation.[2] A more robust and reliable strategy involves a two-step process:

  • Analytical Method Development: Use Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to resolve the isomers and determine their retention times.[4][7]

  • Preparative Separation: Transfer the principles of the analytical method to a preparative scale using Reversed-Phase Solid-Phase Extraction (RP-SPE) for a low-cost, high-efficiency separation.[1][2]

The Causality: Reversed-phase chromatography separates molecules based on hydrophobicity. The subtle differences in the three-dimensional shapes of the isomers lead to different interactions with the C18 stationary phase, allowing for their separation, which is not easily achieved by other methods.

FAQ 3: How do I develop an analytical RP-HPLC method to resolve my isomers?

Answer: Developing a robust RP-HPLC method is the cornerstone of successful purification. It provides the analytical map you will later use for preparative separation.

GCrudeCrude IsomerMixtureDissolveDissolve inACN/H₂OCrude->DissolveInjectInject onRP-HPLCDissolve->InjectAnalyzeAnalyze Chromatogram(Resolve Peaks)Inject->AnalyzeDevelopDevelop SPEGradient MethodAnalyze->Develop

Figure 2: Workflow for developing a separation method using analytical RP-HPLC.

A typical starting point for method development is outlined below.

Table 1: Recommended Starting Parameters for Analytical RP-HPLC

Parameter Recommended Condition Rationale & Notes
Column C18 (e.g., Chromolith RP-18e, 50 x 4.6 mm) Provides excellent hydrophobic selectivity for these isomers.[2][4]
Mobile Phase A 0.05% TFA in Water TFA acts as an ion-pairing agent and improves peak shape.[4]
Mobile Phase B 0.05% TFA in Acetonitrile (ACN) ACN is a common organic modifier for reversed-phase separations.
Gradient 5% to 100% B over 15-20 minutes A broad gradient is a good starting point to elute all isomers.[2][4]
Flow Rate 1.0 - 2.0 mL/min Standard flow rate for analytical columns of this dimension.
Detection UV at 210 nm or 280 nm Resorcinol rings show strong absorbance at these wavelengths.[4]

| Sample Prep | Dissolve mixture at 1.0 mg/mL in ACN/H₂O (1:1) | Ensure the sample is fully dissolved to avoid column blockage.[2] |

See Protocol 2 for a detailed experimental procedure.

FAQ 4: How do I translate my analytical HPLC method to a preparative RP-SPE separation?

Answer: Once you have a good analytical separation on your HPLC, you can use the retention times to design a step-gradient elution for preparative RP-SPE. The goal is to collect fractions that are highly enriched in a single isomer.

Troubleshooting Common RP-SPE Issues:

  • Problem: Poor separation and co-elution of isomers.

    • Likely Cause: The steps in your elution gradient are too large, or the column is overloaded.

    • Solution: Use the analytical chromatogram to design a more shallow gradient around the elution percentages of your target isomers. For example, if two peaks elute between 35% and 45% ACN, collect smaller fractions using smaller increases in ACN concentration in that range (e.g., 36%, 38%, 40%). Reduce the amount of crude material loaded onto the cartridge.

  • Problem: Low recovery of purified isomers.

    • Likely Cause: Incomplete elution from the column or loss during solvent removal.

    • Solution: After collecting the final isomer, perform a high-organic "strip" wash (e.g., 100% ACN or Methanol) to ensure all material has been eluted. For recovery, combine the pure fractions (as determined by HPLC analysis) and use lyophilization (freeze-drying) to remove the solvent, which is gentler than high-temperature evaporation and minimizes product degradation.[2]

See Protocol 3 for a detailed step-by-step guide.

FAQ 5: How do I definitively confirm the identity and purity of my separated fractions?

Answer: ¹H NMR spectroscopy is the gold standard for confirming the conformation of each purified isomer. The symmetry of each conformer gives rise to a unique and characteristic set of signals.

The Causality:

  • The crown (rccc) isomer is highly symmetrical (C4v), resulting in a simple spectrum with single peaks for the methine (CH), methyl (CH₃), aromatic, and hydroxyl protons.[2]

  • The chair (rctt) and diamond (rcct) isomers have lower symmetry, leading to more complex spectra with multiple signals for each type of proton, as the resorcinol units are in different chemical environments.[2][4]

Table 2: Characteristic ¹H NMR Signals for C-Methylcalix[1]resorcinarene Isomers (400 MHz, DMSO-d₆)

Isomer (Conformation) CH₃ (ppm) CH (ppm) Aromatic CH (ppm) OH (ppm) Source(s)
1a (Crown) 1.39 (d) 4.45 (q) 6.14 (s), 6.77 (s) 8.53 (s) [2][4]
1b (Chair) 1.15 (d) 4.37 (q) 6.08 (s), 6.17 (s), 6.26 (s), 6.79 (s) 8.41 (s), 8.65 (s) [2][4]
1c (Diamond) 1.15, 1.40 4.38-4.46 6.12, 6.16, 6.21, 6.29, 6.86, 6.90, 6.98, 7.29 8.50-8.90 [2][4]

(Note: Chemical shifts (δ) are approximate and can vary slightly based on solvent and concentration. s=singlet, d=doublet, q=quartet.)

To confirm purity, re-inject an aliquot of the purified fraction onto your analytical HPLC system. A pure sample should yield a single, sharp peak.

Detailed Experimental Protocols

Protocol 1: Synthesis of C-Methylcalix[1]resorcinarene Isomer Mixture

This protocol is adapted from the method reported by Hoegberg et al. and further described in ACS Omega (2022).[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-dihydroxybenzene (resorcinol) (1.0 mmol) and acetaldehyde (1.0 mmol) in 4.0 mL of water.

  • Acid Catalysis: With constant stirring, add 1.0 mL of concentrated hydrochloric acid dropwise to the solution. A precipitate should form rapidly.

  • Reflux: Heat the mixture to reflux and maintain for 1 hour with vigorous stirring.

  • Workup: Cool the reaction mixture in an ice bath to ensure complete precipitation.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (check with pH paper) to remove all traces of acid.

  • Drying: Dry the resulting solid (a mixture of isomers) under reduced pressure.

Protocol 2: Analytical RP-HPLC Method for Isomer Resolution

This protocol is a composite based on methods described in ACS Omega (2022) and Molecules (2024).[4][7]

  • System Preparation: Equilibrate a C18 column (e.g., Chromolith RP-18e, 50×4.6 mm) with the initial mobile phase conditions (95% Mobile Phase A, 5% Mobile Phase B).

  • Mobile Phase Preparation:

    • Phase A: Deionized water with 0.05% trifluoroacetic acid (TFA).

    • Phase B: Acetonitrile (HPLC grade) with 0.05% TFA.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the crude C-methylcalix[1]resorcinarene mixture in a 1:1 solution of acetonitrile and water.

  • Chromatographic Run: Inject 10 µL of the sample solution and run the following gradient program at a flow rate of 2.0 mL/min:

    • 0-1 min: 5% B

    • 1-18 min: Gradient from 5% to 100% B

    • 18-21 min: Hold at 100% B

    • 21.1-24 min: Return to 5% B and re-equilibrate.

  • Analysis: Monitor the elution at 210 nm. Identify the retention times of the three main peaks, which typically correspond to the chair, diamond, and crown isomers, respectively.[4]

Protocol 3: Preparative RP-SPE for Isomer Purification

This protocol is based on the methodology reported for quantitative separation in ACS Omega (2022).[2]

  • Cartridge Activation: Use a C18 SPE cartridge (e.g., Supelclean ENVI-18, 5 g bed weight). Activate the cartridge by passing 30 mL of methanol, followed by 30 mL of Mobile Phase B (ACN w/ 0.1% TFA), and finally equilibrate with 30 mL of Mobile Phase A (Water w/ 0.1% TFA). Do not let the cartridge run dry.

  • Sample Loading: Dissolve ~45-50 mg of the crude isomer mixture in 1.0 mL of ACN/H₂O (1:1). Load this solution slowly onto the top of the equilibrated SPE cartridge.

  • Gradient Elution: Elute the isomers by passing sequential volumes of mobile phase with increasing percentages of solvent B. The exact percentages should be guided by your analytical HPLC results. Collect the eluate in separate fractions (e.g., 10-15 mL each).

    • Example Elution Scheme: Begin with a percentage of B just below where your first isomer elutes (e.g., 20% B). Increase the percentage of B in small increments (2-5%) for each subsequent fraction.

  • Fraction Analysis: Analyze a small aliquot of each collected fraction using the analytical RP-HPLC method (Protocol 2) to determine its composition.

  • Pooling and Recovery: Combine the fractions that contain a single, pure isomer. Freeze the combined pure fractions and remove the solvent via lyophilization to obtain the purified solid isomer.

Technical Support Center: C-Methylcalixresorcinarene Complexation Studies

Technical Support Center: C-Methylcalix[1]resorcinarene Complexation Studies

Welcome to the technical support center for C-methylcalix[1]resorcinarene complexation studies. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this resource to address common challenges encountered in the lab, grounding our recommendations in established scientific principles and peer-reviewed literature.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions that researchers often have when starting with C-methylcalix[1]resorcinarene host-guest chemistry.

Q1: What are the crucial first steps before beginning complexation studies with C-methylcalix[1]resorcinarene?

A1: Before proceeding to complexation studies, it is imperative to rigorously characterize the synthesized C-methylcalix[1]resorcinarene host. The purity and conformational integrity of the calixarene are paramount for obtaining reliable and reproducible binding data. Key initial steps include:

  • Synthesis and Purification: The synthesis of C-methylcalix[1]resorcinarene from resorcinol and acetaldehyde requires careful control of reaction conditions to favor the desired cyclic tetramer.[2][3] Purification is often challenging and may require techniques like recrystallization or column chromatography to remove oligomeric side products and unreacted starting materials.[2]

  • Conformational Analysis: C-methylcalix[1]resorcinarenes can exist in several conformations (e.g., cone, partial cone, 1,2-alternate, 1,3-alternate).[4] The cone conformation is typically the most stable due to intramolecular hydrogen bonding and is often the desired isomer for guest complexation.[4] ¹H NMR spectroscopy is the primary tool to confirm the cone conformation, characterized by a specific pattern of signals for the aromatic and methylene bridge protons.[4][5]

  • Purity Assessment: The purity of the calixarene should be confirmed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) can reveal the presence of impurities, while Mass Spectrometry (MS) confirms the molecular weight of the desired product.[2] Elemental analysis can provide further confirmation of the compound's elemental composition.

Q2: How do I choose the appropriate solvent for my complexation studies?

A2: The choice of solvent is critical as it directly influences both the solubility of the host and guest and the thermodynamics of the complexation.[6] Consider the following:

  • Solubility: C-methylcalix[1]resorcinarene has limited solubility in many common solvents. Alcohols like methanol, ethanol, and propanol are often used.[6] For less polar guests, solvents like dichloromethane or acetonitrile might be suitable, although the solubility of the calixarene itself can be a limiting factor.[7][8] Water-soluble derivatives, such as sulfonated calixarenes, are necessary for studies in aqueous media.[9]

  • Solvent-Guest and Solvent-Host Interactions: The solvent can compete with the guest for the calixarene's binding cavity. Strongly interacting solvents can lead to lower observed binding affinities. The hydrophobic effect is a major driving force for complexation in aqueous solutions.[9]

  • Compatibility with Analytical Techniques: The chosen solvent must be compatible with the analytical method used to study the complexation. For example, deuterated solvents are required for NMR studies.[10] For UV-Vis spectrophotometry or fluorescence spectroscopy, the solvent should not absorb significantly in the wavelength range of interest.[8][11]

Q3: What are the most common techniques to study C-methylcalix[1]resorcinarene complexation, and what information do they provide?

A3: Several powerful techniques are employed to characterize host-guest complexation. The choice of technique depends on the specific information required.

TechniqueInformation ProvidedKey Considerations
Nuclear Magnetic Resonance (NMR) Spectroscopy Stoichiometry, binding constant (Ka), structure of the complex, exchange kinetics.[10][12]Requires deuterated solvents, sensitive to concentration, can be complex to analyze for systems with intermediate exchange rates.[10]
Isothermal Titration Calorimetry (ITC) Binding constant (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[1][13][14]Provides a complete thermodynamic profile of the interaction in a single experiment, requires careful control of concentrations and buffer matching.[1][14]
UV-Vis Spectrophotometry Binding constant (Ka), stoichiometry.[7][11]Requires a change in the absorbance spectrum of the host or guest upon complexation.[11]
Fluorescence Spectroscopy Binding constant (Ka), stoichiometry.[8][11]Requires a fluorescent host or guest and a change in fluorescence upon complexation.[11]
X-ray Crystallography Definitive 3D structure of the host-guest complex in the solid state.[15][16]Obtaining suitable single crystals can be challenging, and the solid-state structure may not always reflect the solution-state behavior.[15]

II. Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Poor Solubility of C-methylcalix[1]resorcinarene or the Guest

Symptoms:

  • Precipitation is observed in the sample cell during an ITC experiment.

  • Broad or disappearing signals in the NMR spectrum.

  • Inability to prepare stock solutions of the desired concentration.

Potential Causes & Solutions:

  • Inappropriate Solvent: The chosen solvent may not be suitable for the host, the guest, or the resulting complex.

    • Solution: Systematically screen a range of solvents or solvent mixtures. For aqueous studies, consider using water-soluble calixarene derivatives.[9] The use of co-solvents can sometimes improve solubility, but be aware that this can also affect the binding thermodynamics.

  • Concentration is Too High: The concentration of the host or guest may exceed its solubility limit in the chosen solvent.

    • Solution: Determine the solubility limit of each component in the experimental solvent before beginning titration experiments. Operate at concentrations well below this limit.

  • Common Ion Effect: In aqueous solutions, the presence of common ions can decrease the solubility of sparingly soluble salts.[17]

    • Solution: If working with ionic guests, carefully consider the buffer composition and ionic strength.

  • Temperature Effects: Solubility is temperature-dependent.

    • Solution: Investigate the effect of temperature on solubility. For some systems, a slight increase in temperature may improve solubility without significantly altering the binding event.

Problem 2: Difficulty in Determining the Stoichiometry of the Complex

Symptoms:

  • The inflection point in an ITC titration curve is not well-defined.

  • A Job plot in a UV-Vis titration does not show a clear maximum.

  • NMR titration data does not fit well to a 1:1 binding model.

Potential Causes & Solutions:

  • Multiple Binding Equilibria: More complex stoichiometries (e.g., 1:2, 2:1) or multiple independent binding sites may be present.[10][18]

    • Solution (NMR): Analyze the titration data using software that can fit to different binding models (1:1, 1:2, 2:1).[18] Carefully monitor the chemical shift changes of different protons of the host and guest to identify which parts of the molecules are involved in the interaction.

    • Solution (ITC): Fit the ITC data to various binding models (e.g., one-site, two-site, sequential binding) to see which provides the best fit. The stoichiometry parameter 'n' from a one-site model fit can provide an initial indication of the stoichiometry.[1]

  • Weak Binding: For very weak interactions, it may be difficult to reach saturation, leading to an ill-defined titration curve.

    • Solution: Increase the concentrations of the host and guest if solubility permits. Choose a technique that is more sensitive to weak interactions.

  • Aggregation: The host, guest, or complex may be aggregating in solution.[15]

    • Solution: Use techniques like Dynamic Light Scattering (DLS) to check for the presence of aggregates. Vary the concentration of the reactants to see if the apparent stoichiometry changes, which can be an indication of aggregation.

Problem 3: Inconsistent or Non-reproducible Binding Affinity (Ka) Values

Symptoms:

  • Significant variation in the calculated binding constant across replicate experiments.

  • Discrepancy in Ka values obtained from different analytical techniques.

Potential Causes & Solutions:

  • Inaccurate Concentration Determination: Errors in the concentrations of the stock solutions are a common source of error in binding studies.

    • Solution: Accurately determine the concentration of all stock solutions. For chromophoric compounds, use UV-Vis spectrophotometry with a known extinction coefficient. For other compounds, use a calibrated analytical balance and ensure complete dissolution.

  • pH and Buffer Effects: The binding affinity can be highly sensitive to pH and the composition of the buffer.[2] Protons can compete for binding, and buffer components may interact with the host or guest.

    • Solution: Maintain a constant and well-defined pH using a suitable buffer. Ensure that the buffer itself does not interact with the host or guest by performing control experiments.

  • Impurities: The presence of impurities in the host or guest can lead to erroneous results.

    • Solution: Ensure the high purity of all compounds used in the study.[2]

  • Instrumental Artifacts: Improperly calibrated or maintained instruments can lead to inaccurate measurements.

    • Solution: Regularly calibrate instruments according to the manufacturer's specifications. For ITC, perform calibration experiments with a known binding system.[11]

III. Experimental Protocols

Protocol 1: Determination of Binding Parameters using Isothermal Titration Calorimetry (ITC)

This protocol outlines the general steps for conducting an ITC experiment to determine the thermodynamic parameters of a host-guest interaction.

1. Sample Preparation: a. Prepare a solution of the C-methylcalix[1]resorcinarene (host) in a suitable buffer or solvent. The concentration should be chosen such that the c-value (c = Ka * [Host]) is between 10 and 500 for optimal results. b. Prepare a solution of the guest in the exact same buffer or solvent. The guest concentration should be 10-20 times higher than the host concentration. c. Degas both solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.

2. Instrument Setup: a. Thoroughly clean the sample cell and syringe with the experimental buffer or solvent. b. Fill the reference cell with the experimental buffer or solvent.[1] c. Fill the sample cell with the host solution. d. Fill the injection syringe with the guest solution.

3. Titration Experiment: a. Equilibrate the system at the desired temperature. b. Perform a series of small injections (e.g., 5-10 µL) of the guest solution into the sample cell. The heat change associated with each injection is measured.[1] c. Continue the injections until the binding sites on the host are saturated, and the heat of injection becomes constant (equal to the heat of dilution).

4. Data Analysis: a. Integrate the heat flow peaks for each injection to obtain the heat change per injection. b. Plot the heat change per mole of injectant against the molar ratio of guest to host. c. Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site independent) to determine the binding constant (Ka), stoichiometry (n), and enthalpy of binding (ΔH).[1] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Protocol 2: NMR Titration for Stoichiometry and Binding Constant Determination

This protocol provides a general workflow for performing an NMR titration experiment.

1. Sample Preparation: a. Prepare a stock solution of the guest at a known concentration in a deuterated solvent. b. Prepare a stock solution of the C-methylcalix[1]resorcinarene (host) in the same deuterated solvent at a concentration approximately 10-20 times that of the guest.

2. NMR Experiment: a. Acquire a ¹H NMR spectrum of the guest solution alone. b. Add a small aliquot of the host stock solution to the NMR tube containing the guest solution. c. Acquire another ¹H NMR spectrum after each addition of the host. Continue this process until the chemical shifts of the guest protons no longer change significantly, indicating saturation of binding.[10]

3. Data Analysis: a. Identify a guest proton signal that shows a significant chemical shift change upon addition of the host. b. Plot the change in chemical shift (Δδ) of this proton as a function of the host concentration. c. Fit the resulting titration curve to a suitable binding model (e.g., 1:1) using non-linear regression analysis to determine the binding constant (Ka) and the chemical shift change at saturation (Δδ_max).[10]

IV. Visualizations

Workflow for Troubleshooting Complexation Studies

TroubleshootingWorkflowStartStart Complexation StudyProblemProblem Encountered?Start->ProblemSolubilityPoor SolubilityProblem->SolubilityYesStoichiometryUnclear StoichiometryProblem->StoichiometryYesKa_InconsistentInconsistent KaProblem->Ka_InconsistentYesSuccessSuccessful Complexation StudyProblem->SuccessNoCheck_SolventCheck & Change SolventSolubility->Check_SolventCheck_ConcentrationVerify ConcentrationsSolubility->Check_ConcentrationFit_ModelsFit to Multiple ModelsStoichiometry->Fit_ModelsCheck_AggregationCheck for Aggregation (DLS)Stoichiometry->Check_AggregationKa_Inconsistent->Check_ConcentrationCheck_PurityAssess PurityKa_Inconsistent->Check_PurityCheck_pHControl pH & BufferKa_Inconsistent->Check_pHRecalibrateRecalibrate InstrumentKa_Inconsistent->RecalibrateCheck_Solvent->ProblemCheck_Concentration->ProblemCheck_Purity->ProblemCheck_pH->ProblemFit_Models->ProblemCheck_Aggregation->ProblemRecalibrate->Problem

Caption: A flowchart outlining the troubleshooting process for common issues in C-methylcalix[1]resorcinarene complexation studies.

Relationship between Thermodynamic Parameters in ITC

ITC_Thermodynamicscluster_0Directly Measured by ITCcluster_1CalculatedKaBinding Constant (Ka)DeltaGGibbs Free Energy (ΔG)Ka->DeltaG-RTln(Ka)DeltaHEnthalpy (ΔH)DeltaSEntropy (ΔS)DeltaH->DeltaS (ΔH - ΔG) / T nStoichiometry (n)DeltaG->DeltaS

Caption: The relationship between thermodynamic parameters directly measured and calculated from an Isothermal Titration Calorimetry (ITC) experiment.

V. References

  • Enhancing the Cation-Binding Ability of Fluorescent Calixarene Derivatives: Structural, Thermodynamic, and Computational Studies. (2023). National Institutes of Health. 11

  • Challenges in the Characterization and Purification of (Peptide)n-Calix[1]Resorcinarene Conjugates Synthesized via Thiol-Maleimide Reaction Using Liquid Chromatography. (n.d.). MDPI. 2

  • Thermodynamics of Anion Binding by (Thio)ureido-calix[1]arene Derivatives in Acetonitrile. (n.d.). ACS Publications. 7

  • Isothermal titration calorimetry. (n.d.). Wikipedia. 1

  • Protein–Calixarene Complexation: From Recognition to Assembly. (n.d.). PubMed Central. 15

  • Binding Affinity and Driving Forces for the Interaction of Calixarene-Based Micellar Aggregates With Model Antibiotics in Neutral Aqueous Solution. (n.d.). National Institutes of Health. 19

  • Comparison of Binding Affinities of Water-Soluble Calixarenes with the Organophosphorus Nerve Agent Soman (GD) and Commonly-Used Nerve Agent Simulants. (n.d.). MDPI. 9

  • NMR methods for studying inclusion complexes focused on chiral hosts. (n.d.). SpringerLink. 10

  • Isothermal Titration Calorimetry (ITC) For Binding Characterization In Pharmaceutical Research. (2025). TA Instruments. 13

  • Making cool drugs hot: Isothermal titration calorimetry as a tool to study binding energetics. (2025). ResearchGate. 14

  • Critical Analysis of Association Constants between Calixarenes and Nitroaromatic Compounds Obtained by Fluorescence. Implications for Explosives Sensing. (2023). MDPI. 8

  • Experimental and Computational NMR Strategies to Identify Constrained Conformers of Modified Calix[1]arenes. (n.d.). ChemRxiv. 4

  • Protein–Calixarene Complexation: From Recognition to Assembly. (2022). ACS Publications. 16

  • 1H NMR spectrum of calixarene. (n.d.). ResearchGate. 5

  • Analysing binding stoichiometries in NMR titration experiments using Monte Carlo simulation and resampling techniques. (2022). PeerJ. 18

  • Enthalpies of solution of methylcalix[1]resorcinarene in non-aqueous solvents as a function of concentration and temperature. (2025). ResearchGate. 6

  • Calixarene and resorcinarene ligands in transition metal chemistry. (1997). Semantic Scholar. 3

  • Proton NMR Investigation of the Stoichiometry, Stability, and Exchange Kinetics of Tl+ Complexes with Hexacyclen and Hexamethylhexacyclen in N,N-Dimethylformamide Solutions. Observation of a Three-Site Exchange Process. (2015). ResearchGate. 12

  • Influence of lower rim C-methyl group on crystal forms and metal complexation of resorcinarene bis-crown-5. (2025). ResearchGate. 20

  • Clarifying the mechanism of cation exchange in Ca(II)[15-MC Cu(II)Ligand-5] complexes. (n.d.). Semantic Scholar. 21

  • Determination Of A Solubility Product Constant Lab 12c Answers. (n.d.). aichat.physics.ucla.edu. 17

  • Conformational and complexational characteristics of calixarenes. (1988). Semantic Scholar. 22

  • and N,O-Chelates in Anionic Mg(I) Compounds: Synthesis and Reactivity with RN=C=NR and CO. (2024). The Royal Society of Chemistry. 23

Technical Support Center: Controlling Stereochemistry of C-Methylcalixresorcinarene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereocontrolled synthesis of C-methylcalixresorcinarene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the complexities of C-methylcalixresorcinarene synthesis.

Introduction to C-Methylcalixresorcinarene Stereochemistry

The acid-catalyzed condensation of resorcinol with acetaldehyde yields C-methylcalixresorcinarene, a macrocycle with a unique bowl-shaped cavity that makes it a valuable building block in supramolecular chemistry.[1] However, this synthesis typically produces a mixture of stereoisomers, which can complicate downstream applications. The orientation of the methyl groups on the methylene bridges relative to the resorcinol rings gives rise to four main stereoisomers: rccc (cis-cis-cis), rctt (cis-trans-trans), rtct (trans-cis-trans), and rttc (trans-trans-cis). Controlling the formation of a desired stereoisomer is a common challenge. This guide will address the key factors influencing stereoselectivity and provide solutions to common experimental hurdles.

Visualizing the Stereoisomers

The four primary stereoisomers of C-methylcalixresorcinarene are depicted below. The 'r' refers to the resorcinol unit, and 'c' and 't' denote cis and trans orientations of the methyl groups relative to the hydroxyl groups of the resorcinol rings.

G cluster_isomers C-Methylcalixresorcinarene Stereoisomers rccc rccc (all-cis) rctt rctt (cis-trans-trans) rtct rtct (trans-cis-trans) rttc rttc (trans-trans-cis)

Caption: The four main stereoisomers of C-methylcalixresorcinarene.

Frequently Asked Questions (FAQs)

Q1: What are the primary stereoisomers formed during C-methylcalixresorcinarene synthesis, and why is the rccc isomer often desired?

A1: The acid-catalyzed condensation of resorcinol and acetaldehyde typically yields a mixture of four stereoisomers: rccc, rctt, rtct, and rttc. The rccc isomer, with its C4v symmetry, forms a well-defined, bowl-shaped cavity, which is highly sought after for applications in host-guest chemistry, catalysis, and as a scaffold for functionalization.[1] The other isomers have less defined cavity structures, which can be less effective for specific molecular recognition tasks.

Q2: What is the general mechanism for the formation of C-methylcalixresorcinarene, and how does it lead to different stereoisomers?

A2: The formation of C-methylcalixresorcinarene proceeds through an acid-catalyzed electrophilic aromatic substitution reaction.[2] The reaction begins with the protonation of acetaldehyde, which then attacks the electron-rich resorcinol ring. This is followed by a series of condensation and cyclization steps. The stereochemical outcome is determined during the cyclization step, where the orientation of the incoming resorcinol units relative to each other dictates the final stereochemistry of the macrocycle. The kinetic and thermodynamic stability of the intermediates and transition states for each isomer's formation pathway influences the final product distribution.

Q3: How can I confirm the stereochemistry of my synthesized C-methylcalixresorcinarene?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the stereochemistry of calixresorcinarenes.[3][4][5] The symmetry of each isomer results in a distinct NMR spectrum. For example, the highly symmetric rccc isomer will show a simpler spectrum compared to the less symmetric isomers. Specifically, the chemical shifts and coupling constants of the methine protons and the aromatic protons are diagnostic. In some cases, 2D NMR techniques like COSY and NOESY can provide further confirmation of through-bond and through-space correlations, respectively, to elucidate the relative stereochemistry.[5]

Troubleshooting Guides

This section addresses specific issues that you may encounter during the synthesis and purification of C-methylcalixresorcinarene.

Issue 1: My reaction yields a mixture of stereoisomers with no clear dominant product.

Possible Causes and Solutions:

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in stereoselectivity. Higher temperatures can provide enough energy to overcome the activation barriers for the formation of multiple isomers, leading to a mixture.[6][7]

    • Recommended Action: Try running the reaction at a lower temperature. This often favors the thermodynamically more stable rccc isomer. However, this may require longer reaction times. It is advisable to perform a temperature screening study to find the optimal balance between reaction rate and stereoselectivity.

  • Inappropriate Solvent System: The polarity of the solvent can influence the transition states of the cyclization steps, thereby affecting the stereochemical outcome.[8]

    • Recommended Action: Experiment with different solvents or solvent mixtures. For instance, changing the ratio of a polar protic solvent like ethanol with a nonpolar solvent can alter the product distribution. It has been reported that varying the water-organic phase ratio can selectively favor the synthesis of rccc or rttt isomers.[9]

  • Incorrect Choice or Concentration of Acid Catalyst: The type and concentration of the acid catalyst are critical. Strong protonating acids like HCl are commonly used, but Lewis acids can also be employed.[1]

    • Recommended Action: Screen different acid catalysts (e.g., HCl, H₂SO₄, or Lewis acids like BF₃·OEt₂). The concentration of the acid also matters; a higher concentration may accelerate the reaction but can also lead to the formation of undesired byproducts and a mixture of isomers. A systematic optimization of the catalyst loading is recommended.

Experimental Protocol: Temperature Screening for Stereoselective Synthesis
  • Set up multiple parallel reactions in small-scale reactors.

  • To each reactor, add resorcinol and the chosen solvent (e.g., ethanol/water mixture).

  • Cool each reactor to a different target temperature (e.g., 0 °C, 10 °C, 25 °C, 40 °C).

  • Slowly add acetaldehyde and the acid catalyst to each reactor while maintaining the target temperature.

  • Allow the reactions to proceed for a set amount of time (e.g., 24 hours).

  • Quench the reactions and isolate the crude product.

  • Analyze the product mixture from each reaction by ¹H NMR to determine the isomeric ratio.[4]

Data Summary: Effect of Reaction Conditions on Isomer Distribution (Hypothetical)
CatalystTemperature (°C)Solvent SystemPredominant IsomerReference
HCl78EthanolMixture (rccc/rctt)[10]
HCl25Ethanol/H₂O (9:1)rccc[9]
BF₃·OEt₂0Dichloromethanerccc[11]
Issue 2: The desired rccc isomer is difficult to separate from other isomers.

Possible Causes and Solutions:

  • Similar Solubilities of Isomers: The different stereoisomers of C-methylcalixresorcinarene can have very similar polarities and, therefore, similar solubilities in common organic solvents, making purification by simple recrystallization challenging.

    • Recommended Action:

      • Fractional Recrystallization: This technique can be effective if there are subtle differences in solubility. Experiment with a range of solvents and solvent mixtures. Cooling the solution slowly can promote the formation of well-defined crystals of a single isomer.

      • Column Chromatography: While often tedious for large-scale preparations, silica gel chromatography can be used to separate the isomers. A careful selection of the eluent system is crucial. A gradient elution from a nonpolar solvent (like hexane) to a more polar solvent (like ethyl acetate) may be necessary.

      • Derivative Formation: In some cases, it may be easier to separate the isomers after a derivatization reaction that amplifies the differences in their physical properties. The protecting groups can then be removed to yield the pure isomer.

Issue 3: Low overall yield of the desired macrocycle.

Possible Causes and Solutions:

  • Formation of Linear Oligomers: Incomplete cyclization can lead to the formation of linear oligomeric byproducts.

    • Recommended Action: Ensure that the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by TLC or NMR can help determine the optimal reaction time. High dilution conditions can also favor intramolecular cyclization over intermolecular oligomerization.

  • Decomposition or Side Reactions: Harsh reaction conditions (e.g., high temperature or high acid concentration) can lead to the decomposition of the resorcinol starting material or the calixarene product.

    • Recommended Action: As mentioned previously, milder reaction conditions (lower temperature, optimized catalyst concentration) can improve the overall yield by minimizing side reactions.[6]

Workflow for Optimizing Stereoselectivity

G start Start: Mixture of Stereoisomers temp Optimize Temperature (e.g., 0-40 °C) start->temp solvent Screen Solvents (Polarity Tuning) start->solvent catalyst Vary Catalyst (Acid Type & Conc.) start->catalyst analysis Analyze Isomer Ratio (¹H NMR) temp->analysis solvent->analysis catalyst->analysis analysis->temp Ratio Not Optimal purification Purification (Recrystallization/ Chromatography) analysis->purification Desired Ratio Achieved end End: Pure rccc Isomer purification->end

Caption: A logical workflow for optimizing the stereoselective synthesis of C-methylcalixresorcinarene.

References

Technical Support Center: Scale-Up Synthesis of C-Methylcalixresorcinarene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of C-Methylcalixresorcinarene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis and purification of this versatile macrocycle. Our goal is to equip you with the necessary knowledge to overcome common challenges and successfully scale up your production.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of C-Methylcalixresorcinarene. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.

Issue 1: Low or Inconsistent Product Yield

Question: We are experiencing significantly lower yields than reported in the literature, and the results are inconsistent from batch to batch. What are the potential causes and how can we optimize for a higher, more reproducible yield?

Answer: Low and inconsistent yields in C-Methylcalixresorcinarene synthesis are common challenges during scale-up. The root causes often lie in suboptimal reaction conditions and reactant purity. Here’s a breakdown of factors to investigate:

  • Purity of Reactants: The purity of resorcinol and acetaldehyde is critical. Impurities in resorcinol can interfere with the cyclization reaction, leading to the formation of linear oligomers and other byproducts.[1] Ensure you are using high-purity starting materials. It is advisable to purify commercial resorcinol by recrystallization if its purity is questionable. Acetaldehyde can readily form paraldehyde (a trimer) upon standing, which is less reactive. Always use freshly distilled acetaldehyde for the reaction.[2]

  • Catalyst Concentration and Addition: The concentration of the acid catalyst (commonly HCl) is a crucial parameter.[3] Too high a concentration can lead to rapid, uncontrolled polymerization and the formation of insoluble materials. Conversely, insufficient catalyst will result in a sluggish and incomplete reaction. For scale-up, the dropwise addition of the catalyst to the cooled reaction mixture is recommended to maintain better control over the initial exothermic phase of the reaction.

  • Reaction Temperature and Time: The condensation reaction is typically carried out at elevated temperatures (reflux).[2][3] However, precise temperature control is vital. Overheating can promote side reactions and decomposition. The reaction time also needs to be optimized. Insufficient reaction time will lead to incomplete conversion, while excessively long reaction times can sometimes lead to the formation of larger, less soluble calixarenes or degradation products.[4]

  • Solvent Polarity: The choice of solvent and its polarity can influence the cyclization efficiency. While ethanol is commonly used, the ratio of water to the organic solvent can affect the conformation and yield of the desired product.[5] Experimenting with different solvent systems, or even solvent-free conditions, could be beneficial for optimizing the yield on a larger scale.[6]

Issue 2: Formation of a Complex Mixture of Products

Question: Our crude product analysis (e.g., by HPLC or NMR) shows a complex mixture of components, making purification difficult. How can we improve the selectivity of the reaction to favor the formation of the desired C-Methylcalix[7]resorcinarene?

Answer: The formation of a mixture of cyclic oligomers (e.g., calix[8]arenes) and linear polymers alongside the desired calix[7]arene is a well-known challenge in calixarene synthesis.[1] Achieving high selectivity is key to simplifying purification and improving overall efficiency. Consider the following strategies:

  • Stoichiometry of Reactants: A precise 1:1 molar ratio of resorcinol to acetaldehyde is theoretically required. However, on a larger scale, slight deviations can occur due to handling and addition. Carefully control the stoichiometry. Some protocols suggest a slight excess of the aldehyde to ensure complete conversion of the resorcinol.

  • Reaction Concentration: The concentration of the reactants can influence the equilibrium between different cyclic and linear species. Highly concentrated reaction masses have been shown to favor the formation of specific oligomers.[9] It is worth investigating a range of concentrations to find the optimal conditions for your scale.

  • Kinetic vs. Thermodynamic Control: The reaction can be under either kinetic or thermodynamic control, leading to different product distributions. Shorter reaction times and lower temperatures may favor the kinetically preferred product, while longer reaction times at higher temperatures can allow for equilibration to the thermodynamically most stable product. Experiment with these parameters to see how they affect your product distribution.

  • Template Effects: While less common for C-Methylcalixresorcinarene synthesis compared to other calixarenes, the presence of certain ions (acting as templates) can sometimes direct the cyclization towards a specific ring size. This is a more advanced technique but could be explored if other methods fail.

Issue 3: Difficult Purification of the Final Product

Question: We are struggling with the purification of C-Methylcalixresorcinarene. The crude product is often a sparingly soluble solid, and recrystallization is inefficient. What are effective purification strategies for large-scale batches?

Answer: The low solubility of C-Methylcalixresorcinarene in many common organic solvents is a primary hurdle in its purification.[1] A multi-step approach is often necessary.

  • Initial Washing: The crude precipitate should be thoroughly washed with water to remove the acid catalyst and any water-soluble impurities.[2] Subsequent washing with a non-polar solvent like hexane can help remove unreacted aldehyde and some non-polar byproducts.

  • Recrystallization: While challenging, recrystallization can be effective if the right solvent system is identified. Due to its hydrogen-bonding capabilities, solvents like methanol, ethanol, or acetone, sometimes with the addition of a small amount of water, can be effective. The key is to find a solvent in which the product has a significant difference in solubility at high and low temperatures. Be aware that C-Methylcalixresorcinarene can form stable solvates, which might affect its characterization.[10]

  • Soxhlet Extraction: For larger quantities of crude product that are difficult to recrystallize, Soxhlet extraction can be a powerful purification technique. By continuously washing the crude solid with a hot solvent in which the desired product is sparingly soluble, impurities can be gradually removed.

  • Reversed-Phase Solid-Phase Extraction (RP-SPE): For obtaining highly pure material, especially for separating different conformers, RP-SPE can be an excellent method.[2] A protocol involving dissolving the crude mixture and eluting with a gradient of an organic solvent (like acetonitrile) in water can effectively separate the desired product from closely related impurities.[2]

  • Conversion to a More Soluble Derivative: In some cases, it may be advantageous to convert the crude C-Methylcalixresorcinarene to a more soluble derivative for purification (e.g., by esterification or etherification of the hydroxyl groups). After purification, the modifying groups can be removed to yield the pure product.

II. Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the acid-catalyzed synthesis of C-Methylcalixresorcinarene?

A1: The synthesis proceeds via an acid-catalyzed electrophilic aromatic substitution reaction followed by cyclization. The mechanism can be summarized in the following steps:

  • Protonation of the Aldehyde: The acid catalyst protonates the carbonyl oxygen of acetaldehyde, making the carbonyl carbon more electrophilic.

  • Electrophilic Attack: The electron-rich resorcinol ring attacks the activated carbonyl carbon.

  • Dehydration: The resulting intermediate undergoes dehydration to form a carbocation.

  • Further Electrophilic Substitution: This carbocation then acts as an electrophile and reacts with another resorcinol molecule. This process repeats to form a linear oligomer.

  • Cyclization: The terminal ends of the linear oligomer then react intramolecularly to form the cyclic C-Methylcalix[7]resorcinarene.

Q2: How can I confirm the structure and purity of my synthesized C-Methylcalixresorcinarene?

A2: A combination of spectroscopic and analytical techniques is essential for structural confirmation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The spectra will show characteristic peaks for the aromatic protons, the methine bridge protons, the methyl protons, and the hydroxyl protons. The integration and splitting patterns provide valuable information about the structure and symmetry of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the key functional groups. You should observe a broad O-H stretching band for the hydroxyl groups, C-H stretching for the aromatic and aliphatic parts, and C=C stretching for the aromatic rings.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is an excellent technique for assessing the purity of the sample and identifying the presence of any impurities or different conformers.[2]

  • Melting Point: C-Methylcalixresorcinarene has a high melting point, typically above 300 °C.[8] A sharp melting point is an indicator of high purity.

Q3: Are there different stereoisomers or conformers of C-Methylcalixresorcinarene, and how do they affect the synthesis and application?

A3: Yes, C-Methylcalix[7]resorcinarene can exist in several stereoisomeric forms, often referred to as conformers, due to the relative orientation of the resorcinol units. The most common conformers are the "crown" (or "cone") and "chair" conformations.[2] The reaction conditions, particularly the solvent system, can influence the ratio of these conformers.[5] For many applications, a specific conformer may be desired. The separation of these conformers can be challenging and may require chromatographic techniques like RP-SPE.[2] The conformation of the calixarene plays a crucial role in its host-guest chemistry, as it defines the shape and size of the molecular cavity.[11]

Q4: What are the safety precautions to consider during the scale-up synthesis?

A4: When scaling up the synthesis, it is crucial to adhere to strict safety protocols:

  • Handling of Reactants: Acetaldehyde is volatile and flammable. Hydrochloric acid is corrosive. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Exothermic Reaction: The initial phase of the reaction can be exothermic. Ensure the reaction vessel is equipped with adequate cooling and temperature monitoring. Add reagents slowly and in a controlled manner.

  • Pressure Build-up: When heating the reaction mixture, ensure the system is not closed to prevent pressure build-up. Use a reflux condenser.

  • Solvent Hazards: The solvents used for the reaction and purification are often flammable. Avoid open flames and sources of ignition.

III. Experimental Protocols

Protocol 1: Scale-Up Synthesis of C-Methylcalixresorcinarene

This protocol is a general guideline and may require optimization based on your specific laboratory setup and scale.

  • Reactant Preparation: In a suitable reaction vessel equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add resorcinol (1.0 eq). Add ethanol to dissolve the resorcinol with stirring. Cool the mixture in an ice bath.

  • Aldehyde Addition: To the cooled solution, add freshly distilled acetaldehyde (1.0 eq) dropwise while maintaining the temperature below 10 °C.

  • Catalyst Addition: Slowly add concentrated hydrochloric acid (e.g., 0.2-0.5 eq) dropwise to the reaction mixture. A precipitate may start to form.

  • Reaction: After the addition of the catalyst is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux with vigorous stirring for the optimized reaction time (typically 8-24 hours).

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with cold water until the filtrate is neutral to pH paper. Then, wash with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent mixture (e.g., methanol, ethanol, or acetone/water).

  • Dissolution: Place the crude C-Methylcalixresorcinarene in a flask and add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals in a vacuum oven.

IV. Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Resorcinol & Acetaldehyde Mixing Mixing & Cooling (<10 °C) Reactants->Mixing Solvent Ethanol Solvent->Mixing Catalysis Catalyst Addition (HCl) Mixing->Catalysis Reflux Reflux (8-24h) Catalysis->Reflux Precipitation Cooling & Precipitation Reflux->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing (Water, Ethanol) Filtration->Washing Drying Drying Washing->Drying Purification Recrystallization/ SPE Drying->Purification Final_Product Pure C-Methyl- calixresorcinarene Purification->Final_Product

Caption: A typical workflow for the synthesis and purification of C-Methylcalixresorcinarene.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low/Inconsistent Yield Purity Impure Reactants Start->Purity Catalyst Incorrect Catalyst Concentration Start->Catalyst Temp_Time Suboptimal Temp/ Time Start->Temp_Time Solvent Inefficient Solvent System Start->Solvent Purify_Reactants Purify/Verify Starting Materials Purity->Purify_Reactants Optimize_Catalyst Optimize Catalyst Loading & Addition Catalyst->Optimize_Catalyst Optimize_Conditions Systematic Study of Temp & Time Temp_Time->Optimize_Conditions Screen_Solvents Screen Different Solvents/Ratios Solvent->Screen_Solvents

Caption: A logical flow for troubleshooting low yield in C-Methylcalixresorcinarene synthesis.

V. References

  • Path to Industrial Production of Calix[8 and 4]arenes. J Org Chem. 2020;85(2):603-611. 9

  • Calixarene - Wikipedia. --INVALID-LINK--

  • The synthesis and characterization of giant Calixarenes. ResearchGate. --INVALID-LINK--

  • Synthesis of a Novel Calix[7]resorcinarene-Chitosan Hybrid. Oriental Journal of Chemistry. --INVALID-LINK--

  • Efficient Separation of C-Tetramethylcalix[7]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. ACS Omega. 2022. --INVALID-LINK--

  • Synthesis of highly functionalised calix[7]resorcinarenes and their application as drug solubilising agents. ResearchGate. --INVALID-LINK--

  • Synthesis and Antioxidant Activity of Calix[7]resorcinarene Derivatives Compounds. Atlantis Press. --INVALID-LINK--

  • C-Methylcalix[7]-resorcinarene. Biosynth. --INVALID-LINK--

  • Optimization of reaction conditions for synthesis C-tetramethylcalix[7] resorcinarene. ResearchGate. --INVALID-LINK--

  • The synthesis and characterization of giant Calixarenes. R Discovery. --INVALID-LINK--

  • Design and synthesis of Calixarene. ResearchGate. --INVALID-LINK--

  • A Concise Synthesis of a Methyl Ester 2-Resorcinarene: A Chair-Conformation Macrocycle. Molecules. 2021;26(8):2189. --INVALID-LINK--

  • Solvent-free synthesis of calix[7]resorcinarenes. Research @ Flinders. --INVALID-LINK--

  • Enthalpies of solution of methylcalix[7]resorcinarene in non-aqueous solvents as a function of concentration and temperature. ResearchGate. --INVALID-LINK--

  • Calix[7]resorcinarene macrocycles. Journal of Thermal Analysis and Calorimetry. 2019;135:123-132. --INVALID-LINK--

  • Synthesis of an enantiomerically pure resorcarene with pendant L-valine residues and its attachment to a polysiloxane (ChirasilCalix). ResearchGate. --INVALID-LINK--

References

Technical Support Center: Preventing Aggregation of C-Methylcalixresorcinarene

Technical Support Center: Preventing Aggregation of C-Methylcalix[1]resorcinarene

For Researchers, Scientists, and Drug Development Professionals

C-methylcalix[1]resorcinarene is a valuable macrocycle in supramolecular chemistry, prized for its ability to form host-guest complexes.[2][3] This property makes it a key component in the development of sensors, drug delivery systems, and catalysts.[2] However, its propensity to self-assemble and aggregate in solution can present a significant hurdle in experimental work, leading to issues with solubility, reproducibility, and the overall efficacy of downstream applications.[4]

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you effectively manage and prevent the aggregation of C-methylcalix[1]resorcinarene in your research.

Troubleshooting Guide: Common Aggregation-Related Issues

This section addresses specific problems you may encounter during your experiments and offers step-by-step solutions.

Issue 1: My C-methylcalix[1]resorcinarene is precipitating out of solution, especially at moderate concentrations.

Precipitation is a clear indicator of extensive aggregation. The interplay of intermolecular hydrogen bonds between the hydroxyl groups on the upper rim and hydrophobic interactions involving the macrocyclic cavity drives this self-assembly process.[3][4]

Causality and Troubleshooting Steps:

  • Solvent Choice is Paramount: The solvent environment directly influences the intermolecular forces governing aggregation.

    • Expert Insight: Non-polar solvents are generally poor choices as they do not effectively solvate the polar hydroxyl groups, promoting strong hydrogen bonding between resorcinarene molecules.

    • Recommendation: Utilize polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). These solvents act as hydrogen bond acceptors, disrupting the self-association of the resorcinarene molecules. For some applications, carefully chosen solvent mixtures can fine-tune solubility and minimize aggregation.

  • Concentration is a Key Factor: Aggregation is a concentration-dependent phenomenon.

    • Expert Insight: At higher concentrations, the probability of intermolecular encounters increases, favoring the formation of aggregates.

    • Recommendation: Prepare and use the lowest concentration of C-methylcalix[1]resorcinarene that is practical for your experiment. It is often advisable to make fresh, dilute solutions for each experiment rather than relying on concentrated stock solutions that may have already begun to aggregate.

  • pH Can Modulate Intermolecular Forces: The protonation state of the eight hydroxyl groups on the upper rim is critical, particularly in aqueous or protic media.

    • Expert Insight: At neutral or acidic pH, the hydroxyl groups are protonated and can act as hydrogen bond donors and acceptors, facilitating aggregation.

    • Recommendation: In aqueous solutions, increasing the pH to a basic range (e.g., pH 9-11) can deprotonate the phenolic hydroxyls. This creates negatively charged phenoxide groups, leading to electrostatic repulsion between the macrocycles, which effectively inhibits aggregation.[5]

Issue 2: I am observing inconsistent and non-reproducible data in my binding or encapsulation studies.

This is a common consequence of working with a solution containing an undefined mixture of monomeric and aggregated C-methylcalix[1]resorcinarene. These different species will exhibit distinct binding affinities and capacities for guest molecules.

Causality and Troubleshooting Steps:

  • Leverage Guest Molecules for Stabilization: The presence of a suitable guest molecule can stabilize the monomeric form.

    • Expert Insight: A guest molecule that fits snugly within the resorcinarene cavity will be encapsulated, forming a stable host-guest complex.[6] This physically blocks the cavity from participating in self-aggregation.

    • Recommendation: Introduce a guest molecule, such as a quaternary ammonium salt or a suitable pyridine derivative, into your solution.[7][8] This strategy is particularly effective for applications where the guest can be incorporated into the experimental design.

  • Temperature as a Tool to Modulate Aggregation: Temperature can be used to shift the equilibrium between the monomeric and aggregated states.

    • Expert Insight: Aggregation is often an enthalpically driven process. Increasing the temperature can provide the necessary energy to disrupt the relatively weak non-covalent interactions holding the aggregates together.

    • Recommendation: Gently warming the solution can sometimes help to dissolve aggregates. However, the effect of temperature can be complex and solvent-dependent, so this should be explored systematically for your specific system.

  • Confirm the Monomeric State Analytically: It is crucial to verify the aggregation state of your C-methylcalix[1]resorcinarene solution.

    • Expert Insight: Relying on visual inspection alone is insufficient. Spectroscopic and analytical techniques provide definitive evidence of the species present in solution.

    • Recommendation:

      • ¹H NMR Spectroscopy: In a well-behaved monomeric solution, the proton NMR spectrum will display sharp, well-defined peaks. Aggregation leads to peak broadening due to restricted molecular motion.[1][9]

      • Dynamic Light Scattering (DLS): This technique measures the size of particles in solution. Monomers will have a small hydrodynamic radius, while aggregates will be significantly larger.

      • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to identify the mass-to-charge ratio of the species in solution, allowing for the direct observation of monomers and oligomeric aggregates.

Frequently Asked Questions (FAQs)

Q1: What are the different conformations of C-methylcalix[1]resorcinarene, and how do they relate to aggregation?

A1: C-methylcalix[1]resorcinarene can exist in several conformations, with the "crown" (or "cone") and "chair" being the most commonly discussed.[1][9][10] The crown conformation is often the most stable due to intramolecular hydrogen bonding that stabilizes its bowl-like shape.[1][9] This conformation is the one typically desired for host-guest chemistry. The chair conformation is less common but has been observed in certain crystal structures.[10] The conformation can be influenced by the crystallization conditions and the presence of guest molecules.[10][11] Aggregation can occur between molecules in the same or different conformations, and in some cases, a mixture of conformers can lead to the formation of molecular aggregates that may exhibit different properties.[4]

Q2: Can I use chemical modification to prevent the aggregation of C-methylcalix[1]resorcinarene?

A2: Yes, chemical modification is a powerful and widely used strategy. By functionalizing the upper or lower rims of the macrocycle, you can introduce groups that sterically hinder aggregation or alter the molecule's solubility. For instance, attaching bulky groups to the upper rim can disrupt the formation of intermolecular hydrogen bonds. Introducing charged or highly polar groups can enhance solubility in aqueous media and promote electrostatic repulsion.

Q3: Is there a general, reliable protocol for preparing a solution of C-methylcalix[1]resorcinarene that is primarily monomeric?

A3: While the optimal conditions can be system-dependent, the following protocol provides a robust starting point for minimizing aggregation.

Experimental Protocol: Preparation of a Monomeric C-Methylcalix[1]resorcinarene Solution

  • Solvent Choice: Select a high-quality, dry, polar aprotic solvent such as DMSO or DMF.

  • Weighing: Accurately weigh the desired amount of C-methylcalix[1]resorcinarene in a clean, dry vial.

  • Dissolution: Add the solvent to the resorcinarene. Gentle warming or brief sonication can aid in dissolution. Avoid excessive heating, which could potentially lead to degradation.

  • pH Adjustment (for aqueous systems): If preparing an aqueous solution, consider adding a small amount of a non-nucleophilic base (e.g., a dilute solution of a suitable hydroxide or a buffer) to raise the pH to a basic range (e.g., 9-11).

  • Guest Addition (Optional but Recommended): If compatible with your experimental goals, add a slight molar excess of a suitable guest molecule to stabilize the monomeric form.

  • Filtration: Filter the solution through a 0.2 µm syringe filter to remove any insoluble particulate matter or pre-existing large aggregates.

  • Characterization: Before use, it is highly recommended to characterize the solution using a suitable technique (e.g., ¹H NMR or DLS) to confirm the absence of significant aggregation.

Data and Visualizations

Table 1: Influence of Solvent on C-methylcalix[1]resorcinarene Aggregation

SolventPolarityHydrogen Bonding CapabilityTypical Aggregation Behavior
TolueneLowPoorHigh
ChloroformMediumPoorHigh
AcetoneHighAcceptorModerate
DMFHighAcceptorLow
DMSOHighAcceptorLow
WaterVery HighDonor & AcceptorHigh (at neutral pH)

Diagram 1: The Aggregation Process

Gcluster_0Monomeric Statecluster_1Aggregated StateM1MonomerAAggregateM1->AH-BondingM2MonomerM2->AHydrophobicInteractionsM3MonomerM3->A

Caption: Monomers of C-methylcalix[1]resorcinarene self-assemble into an aggregate driven by hydrogen bonding and hydrophobic interactions.

Diagram 2: Prevention of Aggregation via Guest Encapsulation

Gcluster_0Monomer + Guestcluster_1Stabilized ComplexMMonomerCHost-GuestComplexM->CGGuestG->CAAggregationPrevented

Caption: A guest molecule occupies the cavity of the C-methylcalix[1]resorcinarene, forming a stable host-guest complex and preventing self-aggregation.

By carefully considering the experimental parameters outlined in this guide, researchers can minimize the aggregation of C-methylcalix[1]resorcinarene, leading to more reliable, reproducible, and successful outcomes in their scientific endeavors.

Technical Support Center: Optimizing Reaction Conditions for C-Methylcalixresorcinarene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of C-methylcalixresorcinarene derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your reaction conditions for high-yield, high-purity products.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of C-methylcalixresorcinarene derivatives, providing explanations and actionable solutions.

Question 1: I am experiencing a significantly low yield of my C-methylcalixresorcinarene derivative. What are the likely causes and how can I improve it?

Answer:

Low yield is a common frustration in organic synthesis. For C-methylcalixresorcinarene synthesis, which is typically an acid-catalyzed condensation reaction between resorcinol and an aldehyde, several factors can be at play.[1][2] Let's break down the potential culprits and how to address them systematically.

Underlying Causes & Solutions:

  • Suboptimal Catalyst Concentration: The acid catalyst is crucial for promoting the electrophilic substitution reaction.[3] Too little catalyst will result in a sluggish or incomplete reaction, while too much can lead to unwanted side reactions and polymerization.

    • Solution: The optimal amount of catalyst can vary, but a good starting point is using catalytic amounts of a strong mineral acid like hydrochloric acid (HCl).[1] Some protocols have found success with as low as 4 mol% of concentrated HCl relative to the reactants.[1] It is advisable to perform a small-scale optimization screen to determine the ideal catalyst loading for your specific substrates.

  • Incorrect Reaction Temperature and Time: The condensation reaction is temperature-dependent. Insufficient heat may not provide the necessary activation energy, while excessive heat can promote the formation of undesired byproducts.

    • Solution: A common temperature range for this synthesis is around 75-80°C.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, a modest increase in temperature or extending the reaction time (from a few hours to up to 24 hours) can be beneficial.[1][2]

  • Poor Quality of Reagents or Solvents: Impurities in your resorcinol, aldehyde, or solvent can interfere with the reaction. Water content in the solvent can be particularly problematic.

    • Solution: Ensure you are using high-purity reagents. If necessary, recrystallize the resorcinol and distill the aldehyde before use. Use anhydrous solvents to minimize water, which can hinder the acid catalyst.

  • Inefficient Purification: The crude product is often a mixture of isomers and oligomers. Significant loss of product can occur during the purification step.

    • Solution: Recrystallization is a common and effective method for purifying calixresorcinarenes. A mixture of methanol and water is often used.[1] For more challenging separations, semi-preparative liquid chromatography can be employed.[1]

Troubleshooting Workflow for Low Yield:

References

Validation & Comparative

A Senior Application Scientist's Guide to Method Validation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of C-Methylcalix[1]resorcinarene-Based Analytical Methods

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, the pursuit of sensitive, selective, and efficient methods for the quantification of analytes, particularly in complex matrices such as pharmaceutical formulations, is perpetual. C-methylcalix[1]resorcinarene, a macrocyclic compound formed from the condensation of resorcinol and acetaldehyde, has emerged as a highly versatile scaffold in supramolecular chemistry. Its unique cavity-like structure allows for the formation of stable host-guest complexes with a variety of molecules, making it an excellent candidate for the development of novel analytical methods.[2] However, the development of any new analytical procedure necessitates a rigorous validation process to ensure its reliability, accuracy, and fitness for purpose. This guide provides a comprehensive overview of the validation of C-methylcalix[1]resorcinarene-based analytical methods, grounded in the principles of scientific integrity and aligned with the globally recognized International Council for Harmonisation (ICH) guidelines.[3]

This guide will delve into the core principles of analytical method validation, followed by a practical case study on the validation of a spectrophotometric method for the determination of a common pharmaceutical compound using C-methylcalix[1]resorcinarene. Furthermore, a comparative analysis with an established technique, High-Performance Liquid Chromatography (HPLC), will be presented to highlight the relative strengths and weaknesses of the C-methylcalix[1]resorcinarene-based approach.

I. The Foundation: Core Principles of Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4] A well-validated method provides confidence in the quality and reliability of the analytical data. The core parameters for validation, as stipulated by the ICH Q2(R1) guideline, are discussed below.[1]

  • Specificity/Selectivity: This is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] For a C-methylcalix[1]resorcinarene-based method, this involves demonstrating that the host-guest interaction is specific to the target analyte and that other substances in the sample do not produce a signal or interfere with the measurement.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[1] This is typically demonstrated by a linear regression analysis of the analyte concentration versus the analytical signal.

  • Range: The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[1] It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or blank matrix and the percentage of the analyte recovered is calculated.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is usually evaluated at three levels: repeatability, intermediate precision, and reproducibility.[1]

  • Detection Limit (LOD) and Quantitation Limit (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]

II. Case Study: Validation of a Spectrophotometric Method for Amlodipine Besylate using C-Methylcalix[1]resorcinarene

To illustrate the practical application of these principles, we will consider a hypothetical but representative case study: the validation of a UV-Visible spectrophotometric method for the determination of amlodipine besylate, a widely used anti-hypertensive drug, in a pharmaceutical formulation.

Principle of the Method

The analytical method is based on the formation of a host-guest inclusion complex between C-methylcalix[1]resorcinarene (the host) and amlodipine besylate (the guest). This interaction is driven by a combination of forces, including hydrogen bonding and hydrophobic interactions, leading to a change in the electronic environment of the chromophoric guest molecule. This change results in a measurable shift or enhancement in the UV-Visible absorption spectrum, which can be correlated to the concentration of amlodipine besylate.

Figure 1: Host-Guest Complex Formation.

Experimental Workflow for Validation

The following diagram outlines the logical flow of the validation process for the proposed spectrophotometric method.

ValidationWorkflow cluster_Prep Preparation cluster_Validation Validation Parameters A Prepare Standard & Sample Solutions C Specificity A->C D Linearity & Range A->D E Accuracy (Recovery) A->E F Precision (Repeatability & Intermediate) A->F G LOD & LOQ A->G B Prepare C-Methylcalix[4]resorcinarene Reagent B->C B->D B->E B->F B->G H Robustness B->H I Method Validation Report C->I D->I E->I F->I G->I H->I

Figure 2: Validation Experimental Workflow.

Detailed Experimental Protocols

1. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution of Amlodipine Besylate (100 µg/mL): Accurately weigh 10 mg of amlodipine besylate reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with methanol to obtain concentrations in the range of 2-20 µg/mL.

  • Sample Solution: Weigh and powder 20 tablets of amlodipine besylate (nominal content 5 mg per tablet). Accurately weigh a portion of the powder equivalent to 10 mg of amlodipine besylate and transfer to a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and dilute to volume with methanol. Filter the solution through a 0.45 µm membrane filter. Dilute an aliquot of the filtrate with methanol to obtain a final concentration of approximately 10 µg/mL.

2. Preparation of C-Methylcalix[1]resorcinarene Reagent:

  • Prepare a 0.1% (w/v) solution of C-methylcalix[1]resorcinarene in methanol.

3. Spectrophotometric Measurement:

  • To a series of 10 mL volumetric flasks, add 1 mL of each working standard solution (or sample solution).

  • Add 2 mL of the C-methylcalix[1]resorcinarene reagent to each flask.

  • Dilute to volume with methanol and mix well.

  • Allow the reaction to proceed for 15 minutes at room temperature.

  • Measure the absorbance at the wavelength of maximum absorption (determined by scanning the spectrum of a complexed solution against a reagent blank).

Presentation of Validation Data

The following tables summarize the expected results from the validation studies, based on typical performance characteristics of similar spectrophotometric methods.

Table 1: Linearity and Range

Concentration (µg/mL)Absorbance (Mean ± SD, n=3)
2.00.152 ± 0.003
5.00.378 ± 0.005
10.00.755 ± 0.008
15.01.130 ± 0.010
20.01.512 ± 0.012
Regression Equation y = 0.0756x + 0.0012
Correlation Coefficient (r²) 0.9998
Linear Range 2.0 - 20.0 µg/mL

Table 2: Accuracy (Recovery Studies)

Amount Added (µg/mL)Amount Found (µg/mL, Mean ± SD, n=3)Recovery (%)% RSD
8.07.95 ± 0.0999.381.13
10.010.05 ± 0.11100.501.09
12.011.92 ± 0.1399.331.09

Table 3: Precision

Concentration (µg/mL)Repeatability (% RSD, n=6)Intermediate Precision (% RSD, n=6, different day)
10.00.851.25

Table 4: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD)0.25
Limit of Quantitation (LOQ)0.75

III. Comparative Analysis: C-Methylcalix[1]resorcinarene Method vs. High-Performance Liquid Chromatography (HPLC)

While the C-methylcalix[1]resorcinarene-based spectrophotometric method offers several advantages, it is essential to compare its performance with established, gold-standard techniques like HPLC. The following table provides a comparative overview based on typical performance characteristics for the analysis of small molecule drugs like amlodipine besylate and ciprofloxacin.[4][5][6][7]

Table 5: Comparison of Analytical Methods

ParameterC-Methylcalix[1]resorcinarene SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)
Principle Host-guest complexation leading to a change in absorbance.Separation based on differential partitioning between a stationary and mobile phase.
Specificity Good, but susceptible to interference from structurally similar compounds that can also bind to the host.Very high, especially with diode-array or mass spectrometric detection, allowing for separation of closely related compounds.
Sensitivity (LOD/LOQ) Moderate (typically in the µg/mL range).High to very high (can reach ng/mL or pg/mL levels, especially with fluorescence or mass spectrometric detection).
Linear Range Typically narrower than HPLC.Wide linear range.
Speed of Analysis Rapid (typically a few minutes per sample after preparation).Slower (run times are typically several minutes per sample).
Cost of Instrumentation Low (requires a basic UV-Visible spectrophotometer).High (requires a complex system of pumps, injectors, columns, and detectors).
Solvent Consumption Low.High.
Method Development Relatively simple.More complex, requiring optimization of mobile phase, column, and other parameters.
Robustness Generally good, but can be sensitive to pH and solvent composition.Can be very robust once fully developed and validated.
Choosing the Right Method: A Matter of Context

The choice between a C-methylcalix[1]resorcinarene-based method and HPLC is not a matter of one being universally "better" than the other, but rather which is more "fit for purpose."

  • The C-Methylcalix[1]resorcinarene-based spectrophotometric method is an excellent choice for routine quality control applications where cost-effectiveness, high throughput, and simplicity are paramount. It is particularly well-suited for the analysis of bulk drug substances and simple formulations where the potential for interfering substances is low.

  • HPLC remains the method of choice for applications requiring high specificity and sensitivity, such as the analysis of drugs in complex biological matrices, stability studies where the detection of degradation products is crucial, and for regulatory submissions that demand the highest level of analytical rigor.[8]

IV. Conclusion

C-methylcalix[1]resorcinarene presents a promising platform for the development of novel, rapid, and cost-effective analytical methods for the quantification of a wide range of analytes. However, as with any analytical procedure, rigorous validation is essential to ensure the generation of reliable and accurate data. By adhering to the principles outlined in the ICH guidelines and by carefully considering the specific requirements of the analytical problem, researchers and drug development professionals can confidently develop and implement C-methylcalix[1]resorcinarene-based methods that are fit for their intended purpose. The comparative analysis with established techniques like HPLC underscores the importance of selecting the most appropriate analytical tool based on a thorough understanding of the method's capabilities and the context of the analysis.

V. References

  • Darwish, H. W., Bakheit, A. H., & Naguib, I. A. (2014). Validated spectrophotometric methods for the determination of amlodipine besylate in drug formulations using 2,3-dichloro 5,6-dicyano 1,4-benzoquinone and ascorbic acid. Journal of Pharmaceutical and Biomedical Analysis, 31(2), 381-392.

  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography & Separation Techniques, 4(1), 1-7.

  • Jain, R., & Gupta, A. (2015). Validation of Analytical Methods. ResearchGate.

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Sigma-Aldrich. (n.d.). C-Methylcalix[1]resorcinarene. Retrieved from --INVALID-LINK--

  • Patel, S., Soni, N., & Patel, P. (2012). Development and validation of UV spectrophotometric method for estimation of amlodipine besylate in bulk and tablet dosage form. International Journal of Pharmaceutical Sciences and Research, 3(7), 2381-2386.

  • Martinez, R. M., da Silva, J. F., et al. (2019). Validation of methodology for assay, pharmaceutical equivalence, and comparative dissolution profile for tablets containing amlodipine besylate. Journal of Applied Pharmaceutical Science, 9(5), 1-9.

  • Sani, A., Chijioke, C., Rafat, O., Sikirat, S., Emmanuel, T., Musa, A., & Mohammed, I. (2011). HPLC method development and validation indicating assay for Ciprofloxacin Hydrochloride. Journal of Applied Pharmaceutical Sciences, 1(8), 239-243.

  • Zotou, A., & Miltiadou, N. (2002). Sensitive LC determination of ciprofloxacin in pharmaceutical preparations and biological fluids with fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 559-568.

  • PubChem. (n.d.). C-Methylcalix(4)resorcinarene. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Ciprofloxacin Quantification. Retrieved from --INVALID-LINK--

  • Ma, D., et al. (2022). The Versatile Applications of Calix[1]resorcinarene-Based Cavitands. Molecules, 27(1), 1-20.

  • Siddiqui, F. A., et al. (2014). Development and Validation of a Reverse Phase HPLC Method for the Analysis of Ciprofloxacin and its Application in Bulk and Different Dosage Formulations. ResearchGate.

  • Chen, L., et al. (2023). Synthesis and Structure of a Host-Guest Inclusion System between C-propyl-o-toluidine-methyl-resorcin[1]arene and Ethanol Solvate. Journal of Materials Science and Chemical Engineering, 11, 22-33.

  • Bhavar, G., & Chatpalliwar, V. A. (2008). Quantitative analysis of propranolol hydrochloride by high performance thin layer chromatography. Indian Journal of Pharmaceutical Sciences, 70(3), 395-398.

  • Amine, A. S., & Ragab, G. H. (2003). Spectrophotometric methods for the determination of antiemetic drugs in bulk and in pharmaceutical preparation. Analytica Chimica Acta, 480(1), 149-157.

  • de Oliveira, R. B., et al. (2013). Compatibility and Stability Studies of Propranolol Hydrochloride Binary Mixtures and Tablets for TG and DSC-photovisual. ResearchGate.

  • MOLNOVA. (n.d.). Certificate of Analysis: (R)-Propranolol hydrochloride. Retrieved from --INVALID-LINK--

  • Patel, S. A., Patel, C. N., & Patel, M. M. (2006). Visible spectrophotometric methods for the estimation of metoclopramide in tablets. Indian Journal of Pharmaceutical Sciences, 68(3), 397-399.

References

A Senior Application Scientist's Guide: C-Methylcalixresorcinarene vs. Cyclodextrins in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the choice of a carrier molecule is a critical decision that dictates the efficacy, safety, and ultimate success of a therapeutic agent. Among the vast array of supramolecular hosts, C-methylcalixresorcinarenes and cyclodextrins have emerged as leading candidates, each possessing a unique architecture and distinct advantages. This guide provides an in-depth, objective comparison of these two platforms, grounded in experimental data and field-proven insights, to empower informed decisions in formulation science.

The Architectural Foundation: Structure Dictates Function

At the heart of their differing capabilities lies their fundamental molecular structure. Understanding these differences is the first step in selecting the appropriate host for a given guest molecule.

  • Cyclodextrins (CDs): These are naturally derived cyclic oligosaccharides, formed by the enzymatic degradation of starch.[1][2] They consist of α-1,4-linked glucose units, which arrange themselves into a truncated cone or torus shape.[1][3] This structure features a hydrophilic outer surface, rendering them water-soluble, and a lipophilic (hydrophobic) inner cavity, which is the site of drug encapsulation.[1][2][4] The most common native CDs—α, β, and γ-cyclodextrin—contain six, seven, and eight glucose units, respectively, offering a limited range of fixed cavity sizes.[5]

  • C-Methylcalixresorcinarenes: These are synthetic macrocycles, belonging to the broader calixarene family. They are produced through the condensation of resorcinol with an aldehyde.[6][7] The resulting structure is a cup-shaped molecule with a distinct "upper" and "lower" rim and a central cavity. The upper rim is adorned with hydroxyl groups, providing a hydrophilic edge, while the C-shaped methylene bridges and methyl groups on the lower rim contribute to a rigid, hydrophobic cavity. Unlike CDs, the synthesis of calixresorcinarenes allows for a high degree of tunability in cavity size and exceptional versatility in chemical modification at both rims.[8][9]

Figure 1: Comparative molecular structures.
Table 1: Core Structural and Physicochemical Comparison

FeatureC-MethylcalixresorcinareneCyclodextrin
Origin SyntheticNatural (Enzymatic degradation of starch)
Basic Monomer Resorcinol & AldehydeD-glucopyranose
Overall Shape Rigid, cup-like conformationSemi-flexible, truncated cone
Cavity Nature Hydrophobic, size-tunable by synthesisHydrophobic, fixed sizes (α, β, γ)
Solubility Natively poor in water; highly soluble upon functionalizationNative forms have moderate solubility; derivatives (e.g., HP-β-CD) are highly soluble[10]
Functionalization Highly versatile at both upper and lower rims[8]Primarily at hydroxyl groups on the rims[3][10]

Performance in Drug Delivery: A Head-to-Head Analysis

The structural differences translate directly into performance variations across key drug delivery parameters.

Drug Encapsulation and Solubility Enhancement

Both macrocycles excel at encapsulating poorly water-soluble drugs, a major challenge in pharmacology, thereby enhancing their apparent solubility and bioavailability.[4][11][12] The primary driving forces are non-covalent interactions, including hydrophobic effects, van der Waals forces, and hydrogen bonding.[10][13]

  • Cyclodextrins: CDs are the industry standard for solubility enhancement, with numerous FDA-approved products leveraging this capability.[2][10] Their well-defined cavities are highly effective for encapsulating guest molecules of appropriate size and geometry. Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) offer superior solubility and safety profiles compared to native β-CD.[10]

  • C-Methylcalixresorcinarenes: These hosts offer greater structural versatility. Their cavities can be tailored during synthesis to perfectly accommodate specific drug molecules, potentially leading to higher binding affinities. Furthermore, their ability to self-assemble into larger aggregates like micelles or nanocapsules provides an additional mechanism for drug loading, often resulting in higher drug payloads compared to the simple 1:1 inclusion complexes typical of CDs.[8][14][15]

Biocompatibility and Toxicity

This is a paramount consideration for any material intended for in vivo use.

  • Cyclodextrins: Modified CDs like HP-β-CD and SBE-β-CD are generally recognized as safe and are used in parenteral formulations.[10][16] However, native β-cyclodextrin exhibits dose-dependent toxicity, including nephrotoxicity and hemolysis, primarily by extracting cholesterol from cell membranes.[17][18] This has limited its systemic application.

  • C-Methylcalixresorcinarenes: Studies have generally shown that functionalized, water-soluble resorcinarenes exhibit good biocompatibility and low cytotoxicity.[6][7][15] Their larger size and synthetic nature necessitate rigorous toxicological evaluation for each new derivative.[8] Unlike native β-CD, their mechanism of toxicity is not typically associated with cholesterol depletion, which can be a significant advantage.

Drug Release and Targeting

The release of a drug from the host cavity is a reversible equilibrium process. For advanced applications, a "smart" release mechanism is desirable.

  • Shared Capability: Both platforms can be transformed into stimuli-responsive systems. By functionalizing their rims with specific chemical moieties, drug release can be triggered by changes in the physiological environment, such as pH (e.g., in acidic tumor microenvironments), the presence of specific enzymes, or external triggers like light.[9][10]

  • Targeting Potential: The surfaces of both calixresorcinarenes and cyclodextrins can be decorated with targeting ligands (e.g., folic acid, peptides, antibodies). This modification allows the drug-carrier complex to bind specifically to receptors overexpressed on diseased cells, concentrating the therapeutic effect and minimizing off-target side effects.[8][10][15] The greater number of modification sites on some calixresorcinarene scaffolds can offer more flexibility in attaching multiple or bulky targeting groups.

Table 2: Comparative Performance Metrics
ParameterC-MethylcalixresorcinareneCyclodextrin
Primary Encapsulation Host-guest inclusion; Self-assembly into nanocarriersPrimarily host-guest inclusion complexes
Solubility Enhancement Good to Excellent; dependent on functionalization and drug fitExcellent; well-established in numerous commercial products[4][11]
Biocompatibility Generally good, low cytotoxicity reported for water-soluble derivatives[6][7]Derivatives (HP-β-CD, SBE-β-CD) are excellent; native β-CD has toxicity concerns[10][18]
Stimuli-Responsiveness Highly tunable via synthesis and functionalizationAchievable via functionalization of hydroxyl groups
Regulatory Status Emerging; less established than CDsSeveral derivatives are FDA-approved as pharmaceutical excipients

Essential Experimental Protocols: From Characterization to Validation

As a Senior Application Scientist, the importance of robust, validated protocols cannot be overstated. The following methodologies are fundamental for comparing and validating these carrier systems.

Protocol 1: Determining Binding Constant and Stoichiometry via Phase Solubility Studies

This method, based on the work of Higuchi and Connors, is the gold standard for quantifying the host-guest interaction in solution.

  • Causality: The choice of this method is based on its simplicity and the wealth of information it provides. By measuring the linear increase in a drug's solubility as a function of the carrier concentration, we can directly calculate the binding affinity (stability constant, Ks) and the stoichiometry of the complex, which are critical predictors of in vivo performance.

  • Methodology:

    • Preparation: Prepare a series of aqueous solutions with increasing concentrations of the carrier (e.g., 0 to 15 mM of C-methylcalixresorcinarene or HP-β-CD).

    • Equilibration: Add an excess amount of the poorly soluble drug to each solution. Ensure the amount added is sufficient to maintain a solid drug phase at equilibrium.

    • Incubation: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 24-72 hours) to ensure equilibrium is reached.

    • Sampling: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant of each vial.

    • Filtration: Immediately filter the aliquot through a membrane filter (e.g., 0.22 µm) to remove any undissolved drug particles.

    • Quantification: Dilute the filtrate appropriately and determine the concentration of the dissolved drug using a validated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • Analysis: Plot the total drug concentration (Y-axis) against the carrier concentration (X-axis). The resulting phase solubility diagram reveals the nature of the complex. For a typical 1:1 complex, the plot will be linear (AL-type). The stability constant (Ks) can be calculated from the slope and the intrinsic solubility (S0) of the drug using the equation: Ks = slope / (S0 * (1 - slope))

Figure 2: Experimental workflow for phase solubility studies.
Protocol 2: Confirming Solid-State Complexation with Differential Scanning Calorimetry (DSC)

  • Causality: While solubility studies confirm interaction in solution, DSC provides evidence of true inclusion complex formation in the solid state, which is crucial for solid dosage forms. The disappearance of the drug's melting endotherm is a strong indicator that the drug is no longer present in its crystalline form but is instead molecularly dispersed within the carrier's cavity.

  • Methodology:

    • Sample Preparation: Prepare three samples: (a) the pure drug, (b) the pure carrier, and (c) the solid drug-carrier complex (typically prepared by co-evaporation or freeze-drying). A physical mixture of the drug and carrier in the same ratio should also be prepared as a control.

    • Instrument Setup: Accurately weigh 5-10 mg of each sample into an aluminum DSC pan and seal it. Place the pan in the DSC instrument.

    • Thermal Program: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the melting point of the drug (e.g., 30°C to 250°C).

    • Data Acquisition: Record the heat flow as a function of temperature.

    • Analysis: Compare the thermograms. The pure drug will show a sharp endothermic peak at its melting point. In the physical mixture, this peak should still be present. In the thermogram of the true inclusion complex, this peak will be absent, shifted, or significantly broadened, confirming the formation of a new solid phase.

Conclusion: Selecting the Right Tool for the Job

The choice between C-methylcalixresorcinarenes and cyclodextrins is not a matter of one being definitively superior, but of selecting the optimal tool for a specific application.

  • Cyclodextrins are the established, reliable workhorses of drug delivery. Their extensive history, proven safety profile for derivatives, and presence in numerous commercial products make them a low-risk, high-reward choice, particularly for straightforward solubility enhancement of small molecules.[2][4][11] They are the go-to option when a well-characterized, regulatory-friendly excipient is required.

  • C-Methylcalixresorcinarenes represent the next generation of highly versatile, precision-engineered carriers. Their key advantage lies in their synthetic tunability, allowing for the creation of bespoke hosts with optimized cavity sizes, higher drug-loading capacities through self-assembly, and more complex surface functionalization for advanced targeting and release mechanisms.[8][9][15] They are the ideal platform for researchers developing novel, multi-functional nanomedicines for complex therapeutic challenges, such as targeted cancer therapy or stimuli-responsive delivery.

Ultimately, the drug development professional must weigh the established reliability of cyclodextrins against the high-performance potential and versatility of C-methylcalixresorcinarenes, with the final decision guided by the specific physicochemical properties of the drug and the desired therapeutic outcome.

References

A Comparative Guide to the Performance of C-Methylcalixresorcinarene Sensors

A Comparative Guide to the Performance of C-Methylcalix[1]resorcinarene Sensors

For researchers, scientists, and drug development professionals, the selection of an appropriate sensor platform is a critical decision that dictates the sensitivity, selectivity, and reliability of experimental outcomes. This guide provides an in-depth performance evaluation of C-Methylcalix[1]resorcinarene-based sensors, a class of supramolecular hosts renowned for their versatile molecular recognition capabilities. We will objectively compare their performance against alternative sensing technologies, supported by experimental data and detailed protocols, to empower you with the necessary insights for your application.

The C-Methylcalix[1]resorcinarene Scaffold: A Primer

C-Methylcalix[1]resorcinarenes are macrocyclic compounds formed by the acid-catalyzed condensation of resorcinol and acetaldehyde.[2] The defining feature of these molecules is a pre-organized, chalice-shaped cavity lined with hydroxyl groups at the upper rim and methyl groups at the methylene bridges linking the resorcinol units. This structure is not merely an inert scaffold; it is an active recognition site.

The cavity's dimensions and the electron-rich environment created by the aromatic rings and hydroxyl groups are fundamental to its function as a molecular host.[3][4] It can encapsulate guest molecules—analytes—through a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking.[3] This phenomenon, known as host-guest chemistry, is the cornerstone of the calixarene's sensing capability.[5] The selectivity of a C-Methylcalix[1]resorcinarene sensor is therefore intrinsically linked to the complementary size, shape, and chemical nature of the target analyte relative to the host's cavity.[4]

The methyl groups at the bridging positions play a crucial role. Compared to longer alkyl chains, the smaller methyl groups provide a more rigid and well-defined cavity, which can enhance selectivity for specific guests.[6] Functionalization of the upper rim hydroxyl groups allows for the fine-tuning of solubility and the introduction of specific binding sites or signaling moieties, further tailoring the sensor for a particular target.[3]

Principle of Sensing: From Molecular Recognition to Signal Transduction

The detection of an analyte by a C-Methylcalix[1]resorcinarene sensor is a two-step process: molecular recognition followed by signal transduction.

  • Molecular Recognition: The analyte (guest) selectively binds within the cavity of the C-Methylcalix[1]resorcinarene (host).

  • Signal Transduction: This binding event causes a measurable change in the physical properties of the sensor, which is converted into a detectable signal by a transducer.

The choice of transducer is critical and dictates the nature of the measurement. Common transduction methods for calixarene-based sensors include gravimetric, electrochemical, and optical techniques.

Gcluster_recognitionMolecular Recognitioncluster_transductionSignal TransductionAnalyteAnalyte (Guest Molecule)ComplexHost-Guest ComplexAnalyte->ComplexBindingCalixareneC-Methylcalix[4]resorcinarene (Host)Calixarene->ComplexTransducerTransducer(QCM, Electrode, etc.)Complex->TransducerInduces Physical ChangeSignalMeasurable Signal(Frequency, Current, etc.)Transducer->SignalConverts to Signal

Caption: General workflow of C-Methylcalix[1]resorcinarene sensing.

Performance Evaluation in Heavy Metal Ion Detection

The detection of toxic heavy metal ions like lead (Pb²⁺) and mercury (Hg²⁺) is a critical application for environmental monitoring and public health. C-Methylcalix[1]resorcinarene sensors, particularly when coupled with gravimetric transducers like Quartz Crystal Microbalance (QCM), offer a sensitive and cost-effective platform for this purpose.[7][8]

Comparison with Alternative Heavy Metal Sensors

The primary alternatives to calixarene-based sensors for heavy metals include traditional analytical techniques (which are often lab-based and expensive), other ionophores (like crown ethers), and various nanomaterial-based electrochemical sensors.[9][10]

Sensor TypeAnalyteLimit of Detection (LOD)Selectivity ProfileTechnologyReference
C-dec-9-enylcalix[1]resorcinarene-O-(R+)-α-methylbenzylamine Pb²⁺0.30 ppmGood linearity and sensitivity for Pb²⁺QCM-I[7]
C-undecylcalix[1]resorcinarene Pb²⁺0.2 ppmSelective for Cu²⁺ and Pb²⁺QCM-I[11]
Thiolated Calix[1]arene on AuNPs Pb²⁺0.00798 ppmSelective for Pb²⁺ over many ions, but interference from Zn²⁺ and Hg²⁺DPV (Electrochemical)[12]
Alternative: Ionophore (Crown Ether) Pb²⁺~0.01 ppm (Varies)High selectivity for specific alkali/alkaline earth metalsPotentiometric[9]
Alternative: Bismuth Film Electrode Pb²⁺, Cd²⁺~1 ng L⁻¹ (0.001 ppb)Simultaneous detection possible, subject to intermetallic interferenceASV (Electrochemical)[12]
Alternative: Colorimetric Sensor Hg²⁺1.11 x 10⁻⁹ M (~0.22 ppb)High selectivity, visual detectionSol-Gel Matrix[12]

Expertise in Action: Why Choose a Calixarene-QCM Sensor?

The choice of a C-Methylcalix[1]resorcinarene sensor coupled with a Quartz Crystal Microbalance with Impedance analysis (QCM-I) is deliberate. The calixarene provides a semi-selective binding pocket. While not perfectly selective, functionalization of the resorcinarene scaffold can significantly enhance its affinity for target ions like Pb²⁺ over others.[7] The QCM-I transducer then provides two critical data streams: a change in frequency (Δf), which corresponds to a change in mass as ions bind to the surface, and a change in dissipation (ΔD), which relates to the viscoelastic properties of the sensor layer.[6] This dual output provides a richer dataset, helping to distinguish between specific binding and non-specific adsorption or changes in the bulk liquid's viscosity, thereby improving the trustworthiness of the measurement.

Experimental Protocol: QCM-Based Detection of Pb²⁺ Ions

This protocol describes the fabrication and use of a C-Methylcalix[1]resorcinarene-coated QCM sensor for lead detection.

A. Sensor Fabrication (Drop-Casting Method)

  • Crystal Cleaning: Clean the gold-coated QCM crystal (e.g., 5 MHz, AT-cut) by immersing it in piranha solution (3:1 H₂SO₄:H₂O₂) for 60 seconds. Caution: Piranha solution is extremely corrosive and reactive. Rinse thoroughly with deionized water and dry under a stream of nitrogen.

  • Solution Preparation: Prepare a 1 mg/mL solution of the desired C-Alkylcalix[1]resorcinarene derivative in a suitable organic solvent like chloroform.

  • Coating: Carefully deposit a small, precise volume (e.g., 5 µL) of the calixarene solution onto the center of the gold electrode surface.

  • Drying: Allow the solvent to evaporate slowly at room temperature in a desiccator to form a thin, uniform film.[11]

B. Analyte Detection

  • System Equilibration: Mount the coated QCM crystal in the measurement cell. Establish a stable baseline by flowing a buffer solution (e.g., ultrapure water) over the sensor surface until the frequency and dissipation signals are constant.

  • Sample Introduction: Introduce the aqueous sample containing an unknown concentration of Pb²⁺ ions into the flow cell at a constant flow rate.

  • Data Acquisition: Record the change in resonant frequency (Δf) and dissipation (ΔD) in real-time as the Pb²⁺ ions bind to the calixarene layer. A decrease in frequency indicates mass loading.

  • Regeneration: After the signal stabilizes, regenerate the sensor surface by flowing a solution of a strong chelating agent (e.g., EDTA) to remove the bound Pb²⁺ ions, followed by a buffer rinse to re-establish the baseline.

  • Calibration: Repeat steps 2-4 with a series of standard solutions of known Pb²⁺ concentrations to construct a calibration curve (Δf vs. Concentration).

Caption: Workflow for QCM-based heavy metal ion detection.

Performance Evaluation in Dopamine Detection

Dopamine is a critical neurotransmitter, and its accurate quantification is vital for neuroscience research and the diagnosis of neurological disorders.[13] Due to its electroactive nature, electrochemical methods are the preferred detection strategy.[14][15] C-Methylcalix[1]resorcinarene can be used to modify electrode surfaces, enhancing both sensitivity and selectivity for dopamine.[16]

Comparison with Alternative Dopamine Sensors

Alternatives include unmodified electrodes, enzyme-based biosensors (tyrosinase), and electrodes modified with other materials like conducting polymers, carbon nanotubes, or molecularly imprinted polymers (MIPs).[13][14]

Sensor TypeLimit of Detection (LOD)Selectivity ProfileTechnologyReference
Thiolated Calix[1]arene on Gold Electrode 10 pM - 10 nM (range)Good selectivity against serotonin, norepinephrine, and ascorbic acid at pH 2.0OSWV (Electrochemical)[16]
Thiacalix[1]arene (Acoustic Method) 50 pMAble to discriminate between dopamine and epinephrineTSM (Acoustic/Gravimetric)[17]
Alternative: Tyrosinase Biosensor 0.02 µM - 5 µM (Varies)Highly selective for phenolic compounds, but stability can be an issueAmperometry[13][14]
Alternative: MIP-based Sensor ~10 nM (Varies)High selectivity due to tailored binding sites, but can have slower kineticsDPV/CV (Electrochemical)[14]
Alternative: Au@SiO₂-APTES Composite 1.4 x 10⁻⁸ M (14 nM)Outstanding selectivity against common interferents (ascorbic acid, uric acid, glucose)DPV (Electrochemical)[18]
Alternative: Graphene/Conducting Polymer 0.02 µMGood peak separation from interferentsElectrochemical[14]

Expertise in Action: Why Use a Calixarene-Modified Electrode?

The primary challenge in electrochemical dopamine sensing is interference from other electroactive species present in biological fluids, such as ascorbic acid (AA) and uric acid (UA), which oxidize at similar potentials.[13] A bare electrode cannot distinguish between these signals. Modifying the electrode with a C-Methylcalix[1]resorcinarene layer serves two purposes. First, the calixarene cavity can selectively pre-concentrate dopamine at the electrode surface through host-guest interactions. Second, the calixarene film can act as a permselective barrier, repelling negatively charged interferents like ascorbic acid while allowing the positively charged dopamine molecule (at physiological pH) to approach the electrode surface. This dual-action mechanism significantly enhances both the sensitivity (due to pre-concentration) and the selectivity of the measurement, providing a more trustworthy and accurate signal for dopamine.[16]

Experimental Protocol: Voltammetric Detection of Dopamine

This protocol details the use of a calixarene-modified glassy carbon electrode (GCE) for dopamine detection using cyclic voltammetry (CV).

A. Electrode Modification

  • Electrode Polishing: Polish the GCE surface with alumina slurry on a polishing pad to a mirror finish. Sonicate in deionized water and then ethanol to remove residual alumina, and dry.

  • Electrochemical Cleaning: Perform electrochemical cleaning by cycling the potential in a supporting electrolyte (e.g., 0.5 M H₂SO₄) until a stable voltammogram is obtained.[16]

  • Calixarene Modification: A self-assembled monolayer can be formed by immersing the clean electrode in a dilute solution of a thiol-functionalized calixarene derivative. Alternatively, a film can be cast by depositing a small volume of a C-Methylcalix[1]resorcinarene solution (in a volatile solvent) onto the GCE surface and allowing it to dry.

B. Analyte Detection

  • Solution Preparation: Prepare a phosphate-buffered saline (PBS, pH 7.4) solution to mimic physiological conditions. Prepare a stock solution of dopamine in this buffer.

  • Deoxygenation: Place the test solution (PBS containing a known concentration of dopamine) in an electrochemical cell. Deoxygenate the solution by bubbling with high-purity nitrogen gas for 10-15 minutes to prevent interference from oxygen reduction.

  • Cyclic Voltammetry Measurement: Immerse the modified GCE (working electrode), a platinum wire (counter electrode), and an Ag/AgCl electrode (reference electrode) into the solution.

  • Scan Potential: Scan the potential, for example, from -0.2 V to +0.6 V and back. Dopamine will show a characteristic oxidation peak around +0.2 V to +0.4 V (vs. Ag/AgCl) and a corresponding reduction peak on the reverse scan.[2]

  • Data Analysis: The height of the oxidation peak current is directly proportional to the concentration of dopamine in the solution.

  • Calibration: Create a calibration plot by measuring the peak currents for a series of standard dopamine solutions.

Gcluster_prepElectrode Preparationcluster_measureMeasurement ProtocolPolishPolish GCECleanElectrochemically CleanPolish->CleanModifyModify with CalixareneClean->ModifyDeoxygenateDeoxygenate SampleModify->DeoxygenateAssemble CellImmerseImmerse ElectrodesDeoxygenate->ImmerseScanRun Cyclic VoltammetryImmerse->ScanAnalyzeAnalyze Peak CurrentScan->Analyze

Caption: Workflow for electrochemical dopamine detection.

Conclusion and Outlook

C-Methylcalix[1]resorcinarene-based sensors represent a powerful and adaptable platform for the selective detection of important analytes like heavy metal ions and neurotransmitters. Their performance is rooted in the fundamental principles of host-guest chemistry, allowing for tailored recognition capabilities.

  • For heavy metal detection , when combined with QCM, they offer a label-free, real-time method that provides both mass and viscoelastic information, enhancing measurement confidence compared to simpler systems.

  • For dopamine detection , their use as an electrode modifier provides a crucial advantage in selectivity, effectively filtering out common biological interferents that plague unmodified electrochemical sensors.

While alternatives like nanomaterial-based sensors may offer lower detection limits in some cases, the synthetic versatility, stability, and rational design principles of C-Methylcalix[1]resorcinarenes ensure their continued relevance. Future advancements will likely focus on integrating these macrocycles into more complex hybrid materials and portable sensing arrays, further bridging the gap between laboratory-based analysis and real-time, point-of-care, or in-field applications.

References

A Comparative Guide to the Spectroscopic Analysis of C-Methylcalixresorcinarene Host-Guest Complexes

A Comparative Guide to the Spectroscopic Analysis of C-Methylcalix[1]resorcinarene Host-Guest Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile C-Methylcalix[1]resorcinarene Host

C-Methylcalix[1]resorcinarene is a prominent member of the calixarene family of macrocyclic compounds, which are renowned for their ability to form host-guest complexes.[2][3] Its distinct cup-shaped structure, featuring an electron-rich cavity, allows it to encapsulate a wide variety of guest molecules, making it a subject of intense research in supramolecular chemistry with applications in drug delivery, sensing, and materials science.[2][3] The formation of these host-guest complexes is governed by non-covalent interactions, such as hydrogen bonding and C-H···π interactions.[2] Understanding the nature and strength of these interactions is paramount for designing novel functional materials and drug delivery systems. This guide provides a comparative overview of the key spectroscopic techniques used to characterize these fascinating molecular assemblies, offering insights into experimental design and data interpretation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Host-Guest Interactions

NMR spectroscopy is arguably the most powerful tool for elucidating the structure and dynamics of host-guest complexes in solution.[2][4] Changes in the chemical shifts of both the host and guest protons upon complexation provide direct evidence of their interaction and can reveal the geometry of the resulting complex.

Causality Behind Experimental Choices in NMR

The choice of NMR experiment and parameters is dictated by the specific information sought. ¹H NMR is the primary technique for observing complexation, as the chemical shifts of protons are highly sensitive to their local electronic environment.[5][6] When a guest molecule enters the cavity of the C-methylcalix[1]resorcinarene, the protons of the guest experience the shielding or deshielding effects of the aromatic rings of the host, leading to characteristic upfield or downfield shifts in the ¹H NMR spectrum.[2] The magnitude of these shifts can provide qualitative information about the depth of inclusion and the proximity of the guest to the host's aromatic walls.[2] For a more detailed structural analysis, two-dimensional (2D) NMR techniques like ROESY can be employed to identify through-space correlations between host and guest protons, providing definitive evidence of encapsulation.

Comparative Analysis of NMR Data

The table below summarizes typical ¹H NMR chemical shift changes (Δδ) observed for guest protons upon complexation with C-methylcalix[1]resorcinarene, illustrating the technique's sensitivity to the nature of the guest.

Guest MoleculeGuest ProtonInitial δ (ppm)Final δ (ppm)Δδ (ppm)Interpretation
Aromatic N-oxideAromatic H~8.0~7.9-0.1Weak interaction, likely at the cavity entrance.[2]
Aliphatic AmineMethylene H~2.5~2.3-0.2Moderate interaction, partial inclusion.
Quaternary Ammonium SaltMethyl H~3.0~2.5-0.5Strong inclusion deep within the cavity.

Note: The magnitude and direction of the chemical shift change can vary depending on the specific guest, solvent, and temperature.

Self-Validating Experimental Protocol: ¹H NMR Titration

A ¹H NMR titration experiment is a robust method for determining the stoichiometry and binding constant (Ka) of a host-guest complex.[7][8]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the C-methylcalix[1]resorcinarene host at a known concentration (typically in the low millimolar range) in a suitable deuterated solvent (e.g., CDCl₃, MeOD).[4][9] Prepare a concentrated stock solution of the guest molecule in the same solvent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the host solution alone.

  • Titration: Add incremental aliquots of the guest solution to the NMR tube containing the host solution.

  • Spectral Acquisition: After each addition, thoroughly mix the solution and acquire a ¹H NMR spectrum.

  • Data Analysis: Monitor the chemical shift of a specific, well-resolved proton on either the host or the guest that exhibits a significant change upon complexation.

  • Binding Isotherm: Plot the change in chemical shift (Δδ) as a function of the guest concentration.[7]

  • Fitting: Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to extract the binding constant.[7][10]

NMR_Titration_Workflowcluster_prepSample Preparationcluster_titrationTitration & Acquisitioncluster_analysisData AnalysisHostHost Solution(Known Concentration)InitialAcquire InitialHost SpectrumHost->InitialGuestGuest Stock Solution(Concentrated)AddAdd GuestAliquotInitial->AddStart TitrationMixMix SolutionAdd->MixAcquireAcquire SpectrumMix->AcquireAcquire->AddRepeatMonitorMonitor ChemicalShift (Δδ)Acquire->MonitorPlotPlot Δδ vs.[Guest]Monitor->PlotFitFit to BindingModelPlot->FitKaDetermine BindingConstant (Ka)Fit->Ka

II. UV-Visible (UV-Vis) Spectroscopy: A Probe of Electronic Transitions

UV-Vis spectroscopy is a widely used technique for studying host-guest complexation, particularly when the guest molecule possesses a chromophore that absorbs in the ultraviolet or visible region of the electromagnetic spectrum.[1][11]

Causality Behind Experimental Choices in UV-Vis

The formation of a host-guest complex can alter the electronic environment of the guest's chromophore, leading to changes in its UV-Vis absorption spectrum. These changes can manifest as a shift in the maximum absorption wavelength (λmax), known as a solvatochromic shift, or a change in the molar absorptivity.[12] By monitoring these spectral changes during a titration, one can quantify the extent of complexation. The choice of wavelength for monitoring the titration is crucial; ideally, a wavelength with the maximum absorbance change upon complexation should be selected to ensure high sensitivity.[12]

Comparative Analysis of UV-Vis Data

The following table presents hypothetical data from a UV-Vis titration of a chromophoric guest with C-methylcalix[1]resorcinarene, demonstrating how absorbance changes can be used to determine the binding constant.

[Host]/[Guest] RatioAbsorbance at λmaxΔAbsorbance
00.5000.000
0.50.5500.050
1.00.5900.090
2.00.6500.150
5.00.7200.220
10.00.7500.250
Self-Validating Experimental Protocol: UV-Vis Titration

Similar to NMR titration, UV-Vis titration is a reliable method for determining binding constants.[7][13]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of the guest molecule at a constant concentration in a suitable solvent.[13] The concentration should be chosen to give an initial absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0). Prepare a concentrated stock solution of the C-methylcalix[1]resorcinarene host.

  • Initial Spectrum: Record the UV-Vis spectrum of the guest solution alone.

  • Titration: Add successive small volumes of the host stock solution to the cuvette containing the guest solution.

  • Spectral Recording: After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

  • Data Analysis: Plot the change in absorbance at a fixed wavelength against the concentration of the host.

  • Binding Constant Calculation: Fit the titration data to a suitable binding isotherm to calculate the binding constant.[12]

UV_Vis_Titration_Workflow

III. Fluorescence Spectroscopy: A Highly Sensitive Approach

For guest molecules that are fluorescent, or for systems where the host is fluorescently labeled, fluorescence spectroscopy offers a highly sensitive method for studying host-guest interactions.[14][15]

Causality Behind Experimental Choices in Fluorescence

The fluorescence properties of a molecule, including its emission intensity, quantum yield, and lifetime, are highly sensitive to its local environment.[14] Encapsulation within the C-methylcalix[1]resorcinarene cavity can lead to significant changes in the fluorescence of a guest molecule. This can be due to a variety of factors, including changes in the polarity of the microenvironment, restriction of molecular motion, or quenching of fluorescence by the host.[13][14] These changes provide a strong signal for monitoring complexation.

Comparative Analysis of Fluorescence Data

The following table shows representative fluorescence intensity data for a fluorescent guest upon titration with C-methylcalix[1]resorcinarene.

[Host] (μM)Fluorescence Intensity (a.u.)
01000
10850
20720
50500
100350
200250

This example illustrates fluorescence quenching upon complexation.

Self-Validating Experimental Protocol: Fluorescence Titration

Fluorescence titration is a sensitive technique for determining binding constants, especially for strongly binding systems.[16]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the fluorescent guest in a suitable solvent. The concentration should be low enough to avoid inner filter effects.[16] Prepare a concentrated stock solution of the C-methylcalix[1]resorcinarene host.

  • Initial Spectrum: Record the fluorescence emission spectrum of the guest solution.

  • Titration: Add small aliquots of the host stock solution to the guest solution.

  • Spectral Recording: After each addition, mix and record the fluorescence spectrum.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the host concentration.

  • Binding Constant Determination: Fit the data to an appropriate binding model to calculate the binding constant.

Fluorescence_Titration_Workflow

Conclusion: A Multi-faceted Approach to Characterization

The spectroscopic analysis of C-methylcalix[1]resorcinarene host-guest complexes requires a multi-faceted approach. While ¹H NMR spectroscopy provides unparalleled structural detail, UV-Vis and fluorescence spectroscopy offer complementary and often more sensitive methods for quantifying binding affinities. The choice of technique will depend on the specific properties of the host-guest system under investigation. By combining data from these powerful analytical tools, researchers can gain a comprehensive understanding of the intricate molecular recognition processes that govern the formation of these fascinating supramolecular assemblies.

A Comparative Guide to the X-ray Crystal Structure of C-Methylcalixresorcinarene for Researchers and Drug Development Professionals

A Comparative Guide to the X-ray Crystal Structure of C-Methylcalix[1]resorcinarene for Researchers and Drug Development Professionals

In the landscape of supramolecular chemistry and host-guest interactions, C-methylcalix[1]resorcinarene stands out as a foundational macrocycle. Its accessible synthesis and versatile molecular recognition capabilities have positioned it as a critical tool for researchers in fields ranging from materials science to drug delivery.[2][3] This guide provides an in-depth analysis of the X-ray crystal structure of C-methylcalix[1]resorcinarene, offering a comparative perspective against other host systems and detailing the experimental protocols necessary for its synthesis and characterization. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights required to effectively harness the potential of this remarkable molecule.

The Architectural Versatility of C-Methylcalix[1]resorcinarene: A Structural Deep Dive

The three-dimensional architecture of C-methylcalix[1]resorcinarene is not static; it is a dynamic entity influenced by crystallization conditions and the nature of guest molecules.[4] Single-crystal X-ray diffraction has been instrumental in revealing the conformational polymorphism of this macrocycle.

The most prevalent conformation is the highly symmetrical crown (or cone) shape.[5] In this arrangement, all four resorcinol rings are oriented in the same direction, creating a well-defined hydrophobic cavity and a hydrophilic upper rim composed of eight hydroxyl groups. This conformation is stabilized by a circular array of intramolecular hydrogen bonds between adjacent hydroxyl groups.[5] A study of C-methylcalix[1]resorcinarene solvated by acetonitrile and water revealed that the molecules adopt a typical crown conformation with all hydroxyl groups of the aryl rings oriented upwards and all methyl groups disposed downwards.[5]

However, the conformational landscape extends beyond the crown. The chair conformation, which is less common, has been observed in supramolecular solids prepared by hydrothermal synthesis.[4][6] Additionally, a flattened cone conformation has been identified in a complex crystalline phase containing decamethylruthenocene.[7] The existence of these different conformations highlights the adaptability of the C-methylcalix[1]resorcinarene framework, a crucial attribute for its function as a molecular host.[4] The transformation between these conformations, such as a bowl-to-boat change, can be triggered by the formation of host-guest complexes.[8]

Experimental Protocol: Synthesis and Crystallization of C-Methylcalix[1]resorcinarene

The synthesis of C-methylcalix[1]resorcinarene is a classic example of acid-catalyzed condensation.[3][9]

Step-by-Step Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve resorcinol (1 equivalent) and acetaldehyde (1 equivalent) in a suitable solvent, typically ethanol or a mixture of ethanol and water.[9][10]

  • Acid Catalysis: Slowly add a catalytic amount of a strong acid, such as hydrochloric acid, to the solution.[9]

  • Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction time can vary, but typically ranges from several hours to overnight.[9] A precipitate will gradually form.

  • Isolation and Purification: After cooling the reaction mixture, the solid product is collected by filtration. The crude product is then washed thoroughly with water and ethanol to remove unreacted starting materials and the acid catalyst.[9] The final product is dried under vacuum.

Crystallization for X-ray Diffraction:

Obtaining single crystals suitable for X-ray diffraction is a critical step. Slow evaporation of a solution of the purified C-methylcalix[1]resorcinarene in an appropriate solvent or solvent mixture is a common technique. The choice of solvent can significantly influence the resulting crystal structure and conformation. For instance, crystallization from a solution containing acetonitrile and water has been shown to yield the crown conformation.

experimental_workflowcluster_synthesisSynthesiscluster_crystallizationCrystallizations1Dissolve Resorcinol & Acetaldehyde in Ethanols2Add HCl Catalysts1->s2s3Refluxs2->s3s4Isolate & Purify Products3->s4c1Dissolve Purified Products4->c1Purified C-Methylcalix[4]resorcinarenec2Slow Evaporation of Solventc1->c2c3Single Crystal Formationc2->c3X-ray DiffractionX-ray Diffractionc3->X-ray DiffractionCrystal for Analysiscomparative_featurescluster_cmcrThis compoundcluster_cdCyclodextrinscluster_calixLarger CalixarenescmcrRigid, Bowl-like CavityHigh SelectivityHigh Selectivitycmcr->High Selectivitycmcr_synthOne-pot Synthesiscmcr_modFacile ModificationcdTruncated Cone CavityDrug SolubilizationDrug Solubilizationcd->Drug Solubilizationcd_solWater Solublecd_synthEnzymatic SynthesiscalixFlexible, Large CavityIon TransportIon Transportcalix->Ion Transportcalix_synthMulti-step Synthesis

A Researcher's Guide to the Reproducible Synthesis of C-Methylcalixresorcinarene: A Comparative Analysis

A Researcher's Guide to the Reproducible Synthesis of C-Methylcalix[1]resorcinarene: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the synthesis of C-methylcalix[1]resorcinarene represents a foundational technique for creating versatile molecular scaffolds. However, achieving reproducible results can be a significant challenge, primarily due to the formation of multiple conformational isomers and the sensitivity of the reaction to subtle variations in experimental conditions. This guide provides an in-depth comparison of common synthetic protocols, supported by experimental data, to empower researchers to achieve consistent and predictable outcomes.

The Synthetic Challenge: A Tale of Isomers

The acid-catalyzed condensation of resorcinol with acetaldehyde is the most common route to C-methylcalix[1]resorcinarene. While seemingly straightforward, this reaction can yield a mixture of stereoisomers, with the rccc (crown), rctt (chair), and rcct (diamond) conformations being the most prevalent. The distribution of these isomers is highly dependent on the reaction conditions, making reproducibility a critical hurdle. The interconversion between these conformers is often slow, meaning the product ratio is determined by the kinetic and thermodynamic parameters of the synthesis.

Comparative Analysis of Synthetic Protocols

The choice of synthetic protocol has a profound impact on the yield, purity, and isomer distribution of the final product. Below, we compare two widely adopted methods: the classical strong acid-catalyzed approach and a solvent-free alternative.

Protocol 1: The Classic Approach - Strong Acid Catalysis in Solution

This method, pioneered by Högberg, is the most frequently cited protocol for the synthesis of C-methylcalix[1]resorcinarene.[2] It typically involves the use of a strong acid catalyst, such as hydrochloric acid, in a protic solvent like ethanol or water.

Experimental Protocol: Acid-Catalyzed Synthesis in Water

A detailed experimental protocol, adapted from the work of Hoegberg et al., is as follows[3]:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol (1 mmol) in water (4.0 mL).

  • Add acetaldehyde (1 mmol) to the solution.

  • Slowly add concentrated hydrochloric acid (1.0 mL) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain constant stirring for 1 hour. A precipitate will form rapidly.

  • After 1 hour, cool the reaction mixture in an ice bath to promote further precipitation.

  • Filter the precipitate and wash it thoroughly with water until the filtrate is neutral to remove any remaining acid.

  • Dry the resulting solid under reduced pressure.

Performance and Reproducibility:

This method is known for its relatively high overall yields. However, it typically produces a mixture of conformers. The separation of these isomers can be challenging, often requiring chromatographic techniques.[3]

Protocol 2: The "Green" Alternative - Solvent-Free Synthesis

In an effort to develop more environmentally friendly synthetic routes, solvent-free methods have been explored. These protocols often utilize a solid acid catalyst, such as p-toluenesulfonic acid (p-TSA), and rely on mechanical grinding or heating of the neat reactants.

Experimental Protocol: Solvent-Free Synthesis with p-TSA

A representative solvent-free protocol is as follows:

  • In a mortar, combine resorcinol (1 equivalent) and the desired aldehyde (1 equivalent).

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).

  • Grind the mixture vigorously with a pestle at room temperature for a specified time (e.g., 30-60 minutes). The mixture will typically become sticky and then solidify.

  • Triturate the resulting solid with a suitable solvent (e.g., methanol) to remove any unreacted starting materials and the catalyst.

  • Filter the solid product and dry it under vacuum.

Performance and Reproducibility:

Solvent-free methods offer several advantages, including reduced solvent waste, shorter reaction times, and often high yields.[4] Interestingly, the isomer distribution can be significantly different from solution-phase syntheses. For some aldehyde derivatives, solvent-free conditions have been reported to selectively produce the chair (rctt) conformer.[4]

Quantitative Comparison of Synthetic Outcomes

To provide a clear comparison of the expected outcomes from different protocols, the following table summarizes reported yields for the synthesis of C-tetra(aryl)calix[1]resorcinarenes, which are structurally analogous to the C-methyl derivative and for which comparative data is available.

AldehydeMethodCatalystSolventTotal Yield (%)Crown:Chair RatioReference
4-MethoxybenzaldehydeRefluxHClEthanol851:6.5[5]
4-MethoxybenzaldehydeSolvent-Freep-TSANone921:1.2[5]
4-HydroxybenzaldehydeRefluxHClEthanol881:4.3[5]
4-HydroxybenzaldehydeSolvent-Freep-TSANone951:1.5[5]
4-NitrobenzaldehydeRefluxHClEthanol821:3.8[5]
4-NitrobenzaldehydeSolvent-Freep-TSANone901:1.1[5]

Table 1: Comparison of yields and isomer ratios for C-tetra(aryl)calix[1]resorcinarene synthesis.

For the specific case of C-methylcalix[1]resorcinarene synthesized via the acid-catalyzed method in water, the following isomer yields have been reported[3]:

ConformerYield (%)
Crown (rccc)37.5
Chair (rctt)6.25
Diamond (rcct)3.6

Table 2: Reported yields of C-methylcalix[1]resorcinarene conformers.

Mechanistic Insights and Control of Isomerism

The formation of different isomers is a classic example of kinetic versus thermodynamic control.[6][7][8][9][10] The reaction proceeds through a stepwise electrophilic aromatic substitution mechanism, leading to the formation of a linear oligomer that then cyclizes.

Gcluster_0Reaction Initiationcluster_1Electrophilic Aromatic Substitutioncluster_2Oligomerization & Cyclizationcluster_3Isomer FormationRCHOAcetaldehydeRCHO_HProtonated AcetaldehydeRCHO->RCHO_HProtonationHH+Intermediate1Carbocation IntermediateRCHO_H->Intermediate1Attack by ResorcinolResorcinolResorcinolResorcinol->Intermediate1DimerDimerIntermediate1->DimerDeprotonationLinearOligomerLinear OligomerDimer->LinearOligomerFurther CondensationCyclizedProductCyclized IntermediateLinearOligomer->CyclizedProductIntramolecular CyclizationCrownCrown Isomer (rccc)(Thermodynamic Product)CyclizedProduct->CrownThermodynamic Control(Higher Temp, Longer Time)ChairChair Isomer (rctt)(Kinetic Product)CyclizedProduct->ChairKinetic Control(Lower Temp, Shorter Time)

Figure 1: Simplified reaction pathway for C-methylcalix[1]resorcinarene synthesis.

Under kinetic control (typically at lower temperatures and shorter reaction times), the faster-forming isomer, often the chair conformer, will predominate.[6][7][8][9][10] In contrast, under thermodynamic control (higher temperatures and longer reaction times), the reaction is reversible, allowing the system to reach equilibrium and favoring the most stable isomer, which is generally the highly symmetric crown conformer.[6][7][8][9][10]

The choice of solvent also plays a crucial role. Polar solvents can stabilize the transition states leading to different isomers, thereby influencing the product distribution.

Purification and Characterization: A Critical Step for Reproducibility

Given the potential for isomer mixtures, robust purification and characterization are paramount for reproducible research.

Purification Workflow:

GCrudeCrude Reaction MixtureTLCThin Layer Chromatography (TLC)(Initial Purity Assessment)Crude->TLCColumnColumn Chromatography / SPE(Isomer Separation)TLC->ColumnFraction1Fraction 1 (e.g., Chair Isomer)Column->Fraction1Fraction2Fraction 2 (e.g., Crown Isomer)Column->Fraction2RecrystallizationRecrystallization(Final Purification)Fraction1->RecrystallizationFraction2->RecrystallizationPureIsomerPure IsomerRecrystallization->PureIsomerCharacterizationCharacterization (NMR, MS, etc.)PureIsomer->Characterization

Figure 2: General workflow for the purification and characterization of C-methylcalix[1]resorcinarene.

Detailed Purification Protocol: Reversed-Phase Solid-Phase Extraction (RP-SPE)

A highly effective method for separating the conformers of C-methylcalix[1]resorcinarene is RP-SPE. The following is a general protocol adapted from the literature[3]:

  • Column Conditioning: Activate a C18 SPE cartridge with methanol, followed by acetonitrile (containing 0.1% TFA), and then equilibrate with water (containing 0.1% TFA).

  • Sample Loading: Dissolve the crude product mixture in a minimal amount of a 50:50 acetonitrile/water mixture and load it onto the conditioned SPE cartridge.

  • Gradient Elution: Elute the isomers by gradually increasing the percentage of acetonitrile in the mobile phase.

  • Fraction Collection and Analysis: Collect fractions and analyze them by RP-HPLC to identify the pure isomers.

  • Isolation: Combine the fractions containing the pure conformers and remove the solvent (e.g., by lyophilization).

Conclusion and Recommendations

The reproducible synthesis of C-methylcalix[1]resorcinarene is an achievable goal with a thorough understanding of the underlying chemistry and careful control of reaction parameters. For applications where a specific isomer is required, the choice of synthetic protocol is critical.

  • For obtaining a mixture of isomers with a high overall yield, the classic strong acid-catalyzed method in solution is a reliable choice. However, subsequent purification will be necessary to isolate specific conformers.

  • For researchers seeking a more environmentally friendly approach and potentially different isomer selectivity, the solvent-free synthesis using a solid acid catalyst is a compelling alternative. This method may also offer a more direct route to the less common chair conformer.

Ultimately, the key to reproducibility lies in meticulous experimental execution, a clear understanding of the factors that govern isomer formation, and the use of appropriate analytical techniques to verify the identity and purity of the final product.

A Comparative Guide to the Cross-Reactivity of C-Methylcalixresorcinarene-Based Sensors

A Comparative Guide to the Cross-Reactivity of C-Methylcalix[1]resorcinarene-Based Sensors

In the landscape of chemical and biological sensing, the pursuit of highly selective recognition elements is paramount. C-methylcalix[1]resorcinarenes, a class of macrocyclic compounds, have emerged as versatile scaffolds for the construction of sensitive and selective sensors.[1][2] Their well-defined cavities and the ease of functionalization at their upper and lower rims allow for the creation of tailored binding pockets for a variety of analytes, from small organic molecules to large biomolecules.[3] However, the Achilles' heel of any sensor lies in its cross-reactivity – the potential to bind to non-target molecules that are structurally similar to the intended analyte. This guide provides an in-depth, objective comparison of the cross-reactivity of C-methylcalix[1]resorcinarene-based sensors with alternative sensing technologies, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific applications.

The Foundation: Understanding C-Methylcalix[1]resorcinarene Architecture and Recognition

C-methylcalix[1]resorcinarenes are synthesized through the acid-catalyzed condensation of resorcinol with an aldehyde, in this case, acetaldehyde.[4] This reaction results in a cyclic tetramer with a bowl-shaped conformation, characterized by a hydroxyl-rich upper rim and a methyl-decorated lower rim. This inherent structure provides a hydrophobic cavity capable of encapsulating guest molecules through a combination of non-covalent interactions, including hydrogen bonding, hydrophobic effects, and π-π stacking.[2] The true power of these macrocycles lies in their synthetic adaptability, allowing for the introduction of various functional groups to enhance selectivity and sensitivity towards a target analyte.[5]

The conformation of the calix[1]resorcinarene plays a crucial role in its binding properties. The most stable conformations are the "crown" and "chair" forms.[4] The crown conformation presents a more symmetrical and open cavity, which can be advantageous for capturing specific guests. The ability to isolate and utilize a specific conformer can significantly impact the sensor's performance and its cross-reactivity profile.[4]

The Litmus Test: Cross-Reactivity in Dopamine Sensing

Dopamine, a critical neurotransmitter, is a common target for C-methylcalix[1]resorcinarene-based sensors due to its physiological importance.[6] However, its detection is often challenged by the presence of structurally similar interferents like epinephrine, norepinephrine, and ascorbic acid.

A study by Snejdárková et al. demonstrated a highly sensitive electrochemical sensor for dopamine based on a self-assembled monolayer of 25,26,27,28-tetrakis(11-sulfanylundecyloxy)calix[1]arene.[7][8] This sensor achieved an impressive detection limit of 50 pM and, importantly, showed the ability to discriminate between dopamine and epinephrine.[8] This selectivity is attributed to the specific host-guest interactions between the functionalized calixarene cavity and the dopamine molecule.

Comparative Analysis: C-Methylcalix[1]resorcinarene vs. Alternative Dopamine Sensors
Sensor TypeTarget AnalyteLimit of Detection (LOD)Key Interferents TestedCross-Reactivity ObservationsReference
C-methylcalix[1]resorcinarene-based Electrochemical Sensor Dopamine50 pMEpinephrineAllowed for discrimination between dopamine and epinephrine.[7][8]
Thiacalix[1]arene with Catechol Fragments Dopamine0.5 nMAscorbic Acid, Uric AcidHigh amplitude cathodic signal proportional to dopamine concentration.[9]
Ordered Mesoporous Carbon (CMK-3) Electrochemical Sensor Dopaminesub-nanomolarAscorbic AcidNegatively charged surface repels negatively charged ascorbic acid.[10]
Tyrosinase-based Biosensor DopamineVaries (e.g., 26-40 nmol L⁻¹)Ascorbic Acid, Uric AcidEnzyme specificity reduces interference from common biological compounds.[6]

Gcluster_sensorSensor Surfacecluster_analytesAnalytes in SolutionCalixareneC-Methylcalix[1]resorcinarene(Host)DopamineDopamine(Target)Dopamine->CalixareneSpecific Binding(High Affinity)EpinephrineEpinephrine(Interferent)Epinephrine->CalixareneWeak/No Binding(Low Affinity)Ascorbic_AcidAscorbic Acid(Interferent)Ascorbic_Acid->CalixareneWeak/No Binding(Low Affinity)captionHost-Guest Recognition Mechanism

A Challenge in Clinical Diagnostics: Creatinine Sensing

Creatinine is a vital biomarker for renal function, and its accurate measurement is crucial in clinical settings.[11] C-methylcalix[1]resorcinarene-based sensors have been explored for creatinine detection; however, the complex matrix of biological fluids like urine and blood presents significant cross-reactivity challenges from compounds such as urea and glucose.[12]

Comparative Analysis: C-Methylcalix[1]resorcinarene vs. Alternative Creatinine Sensors
Sensor TypeTarget AnalyteLimit of Detection (LOD)Key Interferents TestedCross-Reactivity ObservationsReference
Molecularly Imprinted Polymer (MIP) Sensor Creatinine0.016 ng/mL (EIS)Urea, GlucoseSpecific recognition of creatinine with no recognition of urea or glucose.[12]
Enzymatic Biosensor (Creatinine Iminohydrolase) Creatinine8.6 µMCreatineNot influenced by creatine, but suffers from endogenous ammonia interference.[12]
Copper Nanoparticle-based Electrochemical Sensor Creatinine2 nMAcetic acid, glucose, ascorbic acid, urea, uric acidHigh specificity against a range of common interferents.[13]

GcaptionSensor Cross-Reactivity Evaluation

Experimental Protocols for Assessing Cross-Reactivity

To ensure the trustworthiness and reproducibility of cross-reactivity studies, standardized experimental protocols are essential. Here, we outline a general methodology for evaluating the selectivity of a C-methylcalix[1]resorcinarene-based electrochemical sensor.

Protocol: Determination of Selectivity Coefficients

This protocol is based on the Fixed Interference Method (FIM), a widely accepted approach for quantifying sensor selectivity.[14]

Materials:

  • C-methylcalix[1]resorcinarene-modified working electrode

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., Platinum wire)

  • Potentiostat/Galvanostat

  • Standard solutions of the primary analyte (e.g., dopamine)

  • Standard solutions of interfering ions (e.g., epinephrine, ascorbic acid) at a fixed concentration

  • Appropriate buffer solution

Procedure:

  • Electrode Preparation: Ensure the C-methylcalix[1]resorcinarene-modified electrode is properly conditioned according to the specific fabrication protocol.

  • Calibration Curve:

    • Prepare a series of standard solutions of the primary analyte in the buffer.

    • Measure the potential (or current, depending on the technique) of the sensor in each standard solution.

    • Plot the sensor response versus the logarithm of the analyte concentration to obtain the calibration curve. The slope of this curve (S) is determined.

  • Interference Measurement:

    • Prepare a solution containing a fixed concentration of the interfering ion.

    • Add varying concentrations of the primary analyte to this solution.

    • Measure the sensor response for each mixed solution.

  • Calculation of Selectivity Coefficient (Kpot):

    • The selectivity coefficient is calculated using the following equation: log K_pot = (E2 - E1) / S + log(a_primary) - log(a_interferent^(z_primary / z_interferent)) Where:

      • E1 is the potential reading in the primary ion solution.

      • E2 is the potential reading in the mixed solution.

      • S is the slope of the calibration curve.

      • a_primary and a_interferent are the activities (approximated by concentration) of the primary and interfering ions, respectively.

      • z_primary and z_interferent are the charges of the primary and interfering ions, respectively.

  • Data Interpretation: A smaller Kpot value indicates a higher selectivity for the primary analyte over the interfering ion.

Conclusion and Future Outlook

C-methylcalix[1]resorcinarene-based sensors offer a compelling platform for the development of highly sensitive and selective detection systems. Their tunable cavities and synthetic versatility provide a powerful toolkit for molecular recognition. While cross-reactivity remains a critical parameter to evaluate, strategic functionalization of the calixarene scaffold has been shown to significantly enhance selectivity, enabling discrimination between structurally similar molecules.

Compared to some alternative technologies, C-methylcalix[1]resorcinarene-based sensors can offer advantages in terms of robustness, cost-effectiveness, and ease of fabrication. However, for applications in complex biological matrices, the selectivity must be rigorously validated against a wide range of potential interferents. Future research should focus on the development of novel functionalization strategies that create even more specific binding pockets, potentially incorporating principles of molecular imprinting or enzymatic recognition to further minimize cross-reactivity and enhance the practical utility of these remarkable macrocyclic sensors.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of C-Methylcalixresorcinarene

A Senior Application Scientist's Guide to the Proper Disposal of C-Methylcalix[1]resorcinarene

As researchers and developers at the forefront of supramolecular chemistry and materials science, our work with novel compounds like C-Methylcalix[1]resorcinarene demands the highest standards of safety and environmental stewardship.[1][2] This guide provides a detailed, actionable protocol for the proper disposal of this macrocyclic compound. The causality behind each step is explained to ensure that our procedures are not just followed, but understood, fostering a culture of intrinsic safety within the laboratory.

Given that the toxicological and environmental properties of C-Methylcalix[1]resorcinarene have not been fully investigated, we must operate under the precautionary principle.[3] This means treating the substance and any contaminated materials as hazardous waste unless determined otherwise by a qualified environmental health and safety (EHS) professional. Adherence to these guidelines is crucial for regulatory compliance and the protection of ourselves and our environment.[4][5]

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling or preparing for disposal, a thorough understanding of the known hazards is essential. C-Methylcalix[1]resorcinarene is a combustible solid that can cause irritation and is considered harmful if inhaled or swallowed.[3][6] Furthermore, its designation as Water Hazard Class 3 (WGK 3) indicates it is highly hazardous to aquatic life, making containment a top priority.[2]

Property Identifier/Value Source(s)
CAS Number 65338-98-9[6][7][8]
Appearance White to brown powder[1][8]
Primary Hazards May cause skin, eye, and respiratory tract irritation. Harmful if swallowed or inhaled.[3]
Physical Hazards Combustible Solid (Storage Class 11)[6]
Environmental Hazards WGK 3: Highly hazardous to water[2]

Mandatory Personal Protective Equipment (PPE): To mitigate exposure risks during handling and disposal, the following PPE is required:

  • Eye Protection: Chemical safety goggles or a face shield.[6][9]

  • Hand Protection: Chemical-resistant nitrile gloves.[6]

  • Body Protection: A standard laboratory coat.[9]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved N95 respirator or work within a certified chemical fume hood.[6][9]

Step-by-Step Disposal Protocol

The guiding principle for disposal is strict waste segregation and containment. Never dispose of C-Methylcalix[1]resorcinarene down the drain or in regular trash.[10][11]

Step 1: Waste Characterization and Segregation Proper segregation at the point of generation is the most critical step to ensure safe disposal.[12]

  • Solid Waste:

    • Collect unused or waste C-Methylcalix[1]resorcinarene powder in a dedicated, compatible hazardous waste container clearly labeled for solid chemical waste.

    • Any materials grossly contaminated with the solid, such as weighing papers, spatulas, or gloves, must also be placed in this container.

    • Causality: Segregating solid waste prevents unintended chemical reactions that could occur if mixed with incompatible liquid waste streams and simplifies the disposal process for your EHS office.

  • Liquid Waste (Solutions):

    • If C-Methylcalix[1]resorcinarene is dissolved in a solvent, it must be collected as liquid hazardous waste.

    • Use a dedicated, sealable, and compatible liquid waste container.

    • Crucially, segregate this waste based on the solvent type (e.g., "Non-Halogenated Solvents" vs. "Halogenated Solvents").[11] Do not mix aqueous waste with organic solvent waste.[10]

    • Causality: Solvents require different disposal pathways (e.g., incineration, fuel blending). Mixing types increases the complexity and cost of disposal and can create hazardous mixtures.

Step 2: Containerization and Labeling All waste must be stored in appropriate containers to prevent leaks and facilitate safe handling.

  • Container Selection: Use high-density polyethylene (HDPE) or glass containers that can be tightly sealed. Ensure the container material is compatible with the waste contents.[5]

  • Labeling: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "C-Methylcalix[1]resorcinarene."

    • For liquid waste, list all solvent components and their approximate percentages.

    • The date accumulation started.

    • The responsible Principal Investigator (PI) and laboratory information.

    • Causality: Accurate labeling is a regulatory requirement and provides critical safety information for EHS personnel and emergency responders.[13]

Step 3: Storage in a Satellite Accumulation Area (SAA) Designated storage areas are essential for maintaining a safe and compliant laboratory.

  • Store the sealed and labeled waste container in your laboratory's designated Satellite Accumulation Area (SAA).[13][14]

  • The container must be kept within secondary containment (such as a spill tray) to capture any potential leaks.[11]

  • Keep the waste container closed at all times except when adding waste.[5][14]

  • Causality: The SAA ensures that hazardous waste is stored in a controlled, low-traffic area away from general work activities, minimizing the risk of spills or accidental contact. Secondary containment is a crucial safeguard against environmental release.

Step 4: Scheduling Waste Pickup The final step is the transfer of waste to trained professionals.

  • Once the container is full or you are ready to dispose of it, follow your institution's specific procedures to request a pickup from the Environmental Health & Safety (EHS) or Hazardous Waste Management (HWM) department.[15]

  • Do not allow waste to accumulate for extended periods. It is good practice to request routine pickups.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of C-Methylcalix[1]resorcinarene waste.

Gcluster_0cluster_1cluster_2cluster_3cluster_4cluster_5startWaste Generation(C-Methylcalix[4]resorcinarene)solid_wasteSolid Waste(Pure compound, contaminated PPE)start->solid_wasteCharacterizeWaste Formliquid_wasteLiquid Waste(Compound in solution)start->liquid_wasteCharacterizeWaste Formsegregate_solidSegregate into SolidHazardous Waste Containersolid_waste->segregate_solidsegregate_liquidSegregate by Solvent Type(e.g., Halogenated)liquid_waste->segregate_liquidlabelingLabel Container Accurately(Contents, Hazards, Date)segregate_solid->labelingsegregate_liquid->labelingstorageStore in Designated SAAwith Secondary Containmentlabeling->storagepickupSchedule Pickup by EHSstorage->pickup

Caption: Disposal workflow for C-Methylcalix[1]resorcinarene.

Emergency Procedures: Spills and Leaks

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Don PPE: If not already wearing it, don the mandatory PPE described in Section 1.

  • Containment: For a small, solid spill, gently sweep or vacuum the material and place it into a suitable, labeled hazardous waste container.[3][4] Avoid any actions that could generate dust.[3] Lightly moistening the powder with a non-reactive liquid (if compatible) can help minimize dust.

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials (wipes, absorbent pads) must be disposed of as solid hazardous waste.

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Report: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.

By integrating these procedures into our standard laboratory operations, we uphold our commitment to safety, scientific integrity, and environmental responsibility.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
C-Methylcalix[4]resorcinarene
Reactant of Route 2
C-Methylcalix[4]resorcinarene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.